2-Acetamido-4-fluorobenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNDKDYHEFCPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370972 | |
| Record name | 2-Acetamido-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-27-4 | |
| Record name | 2-(Acetylamino)-4-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetamido-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Acetamido-4-fluorobenzoic acid
Introduction
2-Acetamido-4-fluorobenzoic acid, also known by its synonym N-Acetyl-4-fluoroanthranilic acid, is a fluorinated derivative of N-acetylanthranilic acid.[1][2] As a substituted benzoic acid, its physicochemical properties are of significant interest to researchers in medicinal chemistry and materials science. The presence of three key functional groups—a carboxylic acid, an acetamido group, and a fluorine atom—imparts a unique electronic and structural profile, influencing its reactivity, solubility, and potential biological interactions. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering foundational knowledge for its application in research and development.
Molecular and Chemical Identity
A precise understanding of a compound's identity is the bedrock of any scientific investigation. The structural and chemical identifiers for this compound are summarized below.
Molecular Structure Diagram
References
An In-Depth Technical Guide to 2-Acetamido-4-fluorobenzoic Acid: Structure, Bonding, and Synthetic Insights
Executive Summary
2-Acetamido-4-fluorobenzoic acid, a substituted anthranilic acid derivative, is a pivotal molecular building block in contemporary drug discovery and development. Its unique structural arrangement, featuring an acetamido group ortho to a carboxylic acid and a fluorine atom at the para position, imparts a distinct combination of electronic properties and steric orientations. These characteristics make it a valuable intermediate for synthesizing a range of pharmacologically active compounds. This guide provides a comprehensive analysis of the molecule's chemical structure, the nuances of its intramolecular and intermolecular bonding, and the electronic interplay of its functional groups. Furthermore, it details a robust, field-proven synthetic protocol, outlines key characterization parameters, and discusses its broader applications, offering researchers and drug development professionals a thorough resource for leveraging this versatile compound.
The Strategic Role of Fluorine in Pharmaceutical Design
The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The fluorine atom's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly enhance a molecule's pharmacological profile. Benefits often include improved metabolic stability by blocking sites of oxidative metabolism, increased binding affinity through favorable electronic interactions, and modified lipophilicity, which can optimize absorption, distribution, metabolism, and excretion (ADME) properties.[1] this compound serves as a pre-functionalized scaffold that allows chemists to introduce these advantages early in the synthetic pathway, making it a highly strategic starting material for developing new therapeutic agents in areas like oncology, infectious diseases, and inflammation management.[1][2][3]
Molecular Architecture and Physicochemical Profile
The foundational identity of this compound is defined by its specific arrangement of functional groups on a benzene ring. This structure dictates its physical and chemical behavior.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 394-27-4 | [4][5][6][7] |
| Molecular Formula | C₉H₈FNO₃ | [4][5][6][7][8] |
| Molecular Weight | 197.16 g/mol | [4][5][8] |
| Appearance | Solid | [6] |
| Melting Point | 212-216 °C | [7][9] |
| Predicted pKa | 3.43 ± 0.10 | [9] |
| SMILES | CC(=O)NC1=C(C=CC(=C1)F)C(=O)O | [4] |
A Deeper Look at Chemical Bonding and Electronic Effects
The molecule's reactivity and conformation are governed by a delicate balance of intramolecular forces and the electronic contributions of its substituents.
Intramolecular Hydrogen Bonding: A Conformation-Defining Interaction
A critical feature of the this compound structure is the strong potential for an intramolecular hydrogen bond. The hydrogen atom of the acetamido group (N-H) can form a stable, six-membered ring by interacting with the carbonyl oxygen of the adjacent carboxylic acid group.
Causality Behind the Conformation: This hydrogen bond significantly restricts the rotational freedom of both the acetamido and carboxylic acid groups, locking the molecule into a more planar and rigid conformation. This planarity enhances pi-system conjugation and presents a well-defined shape for interaction with enzyme active sites or receptors, a crucial consideration in rational drug design.
Caption: Intramolecular H-bond in this compound.
Electronic Effects of Substituents
The molecule's chemical personality is a composite of the electron-donating and electron-withdrawing properties of its functional groups:
-
Acetamido Group (-NHCOCH₃): This group exerts a powerful electron-donating resonance effect (+M) due to the lone pair of electrons on the nitrogen atom, which delocalizes into the aromatic ring. This is partially offset by a moderate electron-withdrawing inductive effect (-I) from the electronegative nitrogen and oxygen atoms. The +M effect is dominant, increasing electron density in the ring, particularly at the ortho and para positions relative to the nitrogen.
-
Fluoro Group (-F): Fluorine exhibits a strong electron-withdrawing inductive effect (-I) due to its extreme electronegativity. It also has a weak electron-donating resonance effect (+M). For halogens, the inductive effect overwhelmingly dominates, thus the fluorine atom serves to decrease the overall electron density of the aromatic ring.
-
Carboxylic Acid Group (-COOH): This group is strongly deactivating, withdrawing electron density from the ring through both inductive (-I) and resonance (-M) effects.
The net result is a complex electronic landscape. The powerful donating effect of the acetamido group enriches the ring, while the fluorine and carboxylic acid groups withdraw density, influencing the molecule's acidity and its reactivity in electrophilic substitution reactions.
Intermolecular Bonding in the Solid State
In the solid phase, molecules of this compound are likely to arrange themselves into a highly ordered crystal lattice stabilized by a network of intermolecular forces. Drawing parallels from similar crystal structures, the most significant of these is the formation of a centrosymmetric dimer.[3]
Causality Behind Dimerization: Carboxylic acids have a strong propensity to form dimers through a pair of robust O-H···O hydrogen bonds. This interaction is highly favorable and is a primary driver of the crystal packing. This dimerization effectively lowers the system's overall energy and contributes to the compound's high melting point. Other interactions, such as N-H···O hydrogen bonds between the amide of one molecule and the carbonyl of another, further stabilize the lattice.
Caption: Carboxylic acid dimer formation via intermolecular H-bonds.
Synthesis and Spectroscopic Verification
A reliable and efficient synthesis is paramount for obtaining high-purity material for research and development. The most direct route is the N-acetylation of 2-Amino-4-fluorobenzoic acid.
Synthetic Workflow: N-Acetylation
The workflow involves the reaction of the primary amine group of 2-Amino-4-fluorobenzoic acid with an acetylating agent, typically acetyl chloride or acetic anhydride.
Expertise in Reagent Choice: Acetyl chloride is highly reactive and provides rapid, often quantitative conversion. However, it generates HCl as a byproduct, which must be neutralized. Acetic anhydride is less reactive but easier to handle and produces acetic acid, a weaker acid byproduct. The choice depends on the desired reaction kinetics and purification strategy. The protocol below utilizes acetyl chloride for its efficiency.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a bubbler/scrubber), add 2-Amino-4-fluorobenzoic acid (10.0 g, 64.5 mmol).
-
Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF). Stir the suspension under a gentle flow of nitrogen until all solids are dissolved or finely suspended. Cool the mixture to 0 °C in an ice-water bath.
-
Causality: Anhydrous conditions are critical to prevent the rapid hydrolysis of acetyl chloride. Cooling the reaction controls the exothermicity of the acylation, preventing side reactions.
-
-
Reagent Addition: Slowly add acetyl chloride (5.6 mL, 77.4 mmol, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. A precipitate will form as the reaction proceeds.
-
Causality: Using a slight excess of acetyl chloride ensures complete consumption of the starting amine. Slow addition prevents a dangerous temperature spike.
-
-
Reaction & Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes. The disappearance of the starting material spot (visualized under UV light) indicates completion.
-
Workup & Isolation: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution to neutralize excess acetyl chloride and the HCl byproduct. Transfer the mixture to a separatory funnel and wash with 50 mL of ethyl acetate. Acidify the aqueous layer to pH ~2 with 2M HCl, causing the product to precipitate.
-
Causality: The bicarbonate quench is a crucial safety and purification step. The product is soluble in the basic aqueous layer as its carboxylate salt and precipitates upon acidification.
-
-
Purification & Final Validation: Collect the solid product by vacuum filtration, wash with cold deionized water (2 x 30 mL), and dry under vacuum at 60 °C. Determine the melting point. A sharp melting range close to the literature value (212-216 °C) indicates high purity.[7][9] Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.
Spectroscopic Characterization Profile
Confirmation of the final structure is achieved through a combination of spectroscopic techniques.
| Technique | Expected Key Features |
| FTIR (cm⁻¹) | Broad O-H stretch (~3300-2500), N-H stretch (~3300), Amide I C=O stretch (~1680), Carboxylic Acid C=O stretch (~1700), C-F stretch (~1250).[10] |
| ¹H NMR (ppm) | Aromatic protons (3H, multiplets), broad singlet for N-H (~9-10 ppm), broad singlet for COOH (~11-13 ppm), sharp singlet for acetyl CH₃ (3H, ~2.2 ppm). |
| ¹³C NMR (ppm) | Carbonyl carbons for amide and acid (~168-172 ppm), aromatic carbons (signals will show C-F coupling), methyl carbon (~25 ppm). |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. molbase.com [molbase.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. spectrabase.com [spectrabase.com]
2-Acetamido-4-fluorobenzoic acid CAS number 394-27-4
An In-Depth Technical Guide to 2-Acetamido-4-fluorobenzoic Acid (CAS: 394-27-4)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key fluorinated building block in modern medicinal and organic chemistry. Designed for researchers, scientists, and drug development professionals, this guide delves into its chemical properties, robust synthesis protocols, analytical methodologies, and critical applications, grounding all information in authoritative scientific sources.
Introduction: The Strategic Value of Fluorinated Anthranilic Acid Derivatives
This compound, also known as N-Acetyl-4-fluoroanthranilic acid, belongs to a class of fluorinated aromatic compounds whose strategic importance in pharmaceutical research cannot be overstated.[1][2] The incorporation of a fluorine atom into an organic molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity for biological targets.[3][4] The presence of the acetamido and carboxylic acid groups provides versatile handles for further chemical modification, making CAS 394-27-4 a valuable starting material for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[5][6] Its precursor, 2-amino-4-fluorobenzoic acid, is a crucial intermediate in the synthesis of important drugs, including the second-generation EGFR inhibitor, Afatinib.[7] This guide will focus on the N-acetylated derivative, exploring its synthesis, properties, and utility.
Physicochemical & Computational Properties
A precise understanding of a molecule's properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below, compiled from reliable chemical databases.[2][8]
| Property | Value | Source |
| CAS Number | 394-27-4 | [1][2][8] |
| Molecular Formula | C₉H₈FNO₃ | [1][2][8] |
| Molecular Weight | 197.16 g/mol | [2][8] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [2] |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | [2] |
| LogP | 1.4823 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 2 | [2] |
These properties indicate a molecule with moderate lipophilicity and sufficient polarity to engage in hydrogen bonding, which is often crucial for target binding in drug design.
Synthesis and Mechanistic Rationale
The most direct and common synthesis of this compound involves the acetylation of its parent amine, 2-amino-4-fluorobenzoic acid. This transformation is a classic example of N-acylation.
Synthesis Pathway Overview
The overall synthetic transformation is straightforward: the nucleophilic amino group of 2-amino-4-fluorobenzoic acid attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure adapted from standard organic synthesis methodologies for the N-acetylation of anilines.[9][10]
Objective: To synthesize this compound from 2-amino-4-fluorobenzoic acid.
Materials:
-
2-Amino-4-fluorobenzoic acid (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Glacial acetic acid (as solvent)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-fluorobenzoic acid (e.g., 10.0 g, 64.5 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (e.g., 50 mL) to the flask. Stir the mixture to dissolve the starting material. Cautiously add acetic anhydride (e.g., 9.1 mL, 96.7 mmol, 1.5 eq) to the solution.
-
Causality Note: Glacial acetic acid serves as a polar protic solvent that is compatible with the reaction conditions and helps to maintain solubility. Acetic anhydride is a powerful and readily available acetylating agent. An excess is used to ensure the complete conversion of the starting amine.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
Process Control: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane with a drop of acetic acid). The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up and Isolation: After 2 hours, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. A precipitate should form. Pour the cooled mixture slowly into a beaker containing ice-cold deionized water (e.g., 200 mL) while stirring vigorously.
-
Rationale: The product is less soluble in water than in acetic acid. Adding the reaction mixture to cold water causes the product to precipitate out of the solution, while unreacted acetic anhydride is hydrolyzed to the more soluble acetic acid.
-
-
Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and other water-soluble impurities.
-
Drying: Dry the collected solid product in a vacuum oven at 60-70 °C to a constant weight. The final product should be a solid.[1]
Expected Outcome: A high yield (typically >90%) of this compound with purity suitable for most subsequent applications. Further purification can be achieved by recrystallization if necessary.
Applications in Research and Drug Development
This compound is primarily used as a versatile building block for synthesizing more complex molecules, particularly heterocyclic scaffolds of interest in medicinal chemistry.[5][11]
-
Heterocycle Synthesis: The carboxylic acid and amide functionalities can be manipulated to construct various ring systems, such as quinazolinones, benzoxazinones, and other pharmacologically relevant structures.
-
Fragment-Based Drug Discovery (FBDD): As a well-defined molecular fragment, it can be used in screening libraries to identify initial hits against biological targets. The fluorine atom serves as a valuable probe for NMR-based screening and can enhance binding properties.
-
Precursor for Advanced Intermediates: It is a precursor to a wide range of substituted anthranilic acids and their derivatives, which are used in the synthesis of anti-inflammatory, anti-infective, and oncology agents.[3][6][11]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Acetyl-4-fluorobenzoic Acid|CAS 1334325-35-7 [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. globalscientificjournal.com [globalscientificjournal.com]
- 10. US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents [patents.google.com]
- 11. goldbio.com [goldbio.com]
An In-depth Technical Guide to the Solubility of 2-Acetamido-4-fluorobenzoic Acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Acetamido-4-fluorobenzoic acid (CAS No. 394-27-4), a key intermediate in pharmaceutical synthesis.[2] While specific experimental solubility data for this compound is not extensively published, this document outlines the core theoretical principles governing its solubility, predicts its behavior in various organic solvents based on its molecular structure, and provides a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for robust solubility characterization.
Introduction
This compound, also known as N-Acetyl-4-fluoroanthranilic acid, is an aromatic carboxylic acid derivative.[3] Its molecular structure, featuring a carboxylic acid group, an amide linkage, a fluorine substituent, and an aromatic ring, imparts a unique combination of physicochemical properties that dictate its behavior in solution. In the context of drug discovery and development, solubility is a paramount parameter that influences everything from initial screening and lead optimization to final dosage form design.[4][5] Poor solubility can lead to low bioavailability, hindering the development of promising therapeutic candidates.[6] Therefore, a thorough understanding and accurate measurement of the solubility of intermediates like this compound are essential for efficient and successful pharmaceutical development.
Physicochemical and Structural Analysis
To predict the solubility of this compound, we must first analyze its molecular structure and key physicochemical properties. These properties provide the basis for its interactions with various solvents.
Molecular Structure:
-
Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor, predisposing the molecule to solubility in polar, protic solvents.[7]
-
Amide Group (-NH-C=O): Similar to the carboxylic acid, the amide group is polar and can participate in hydrogen bonding.
-
Fluorine Atom (-F): As a highly electronegative atom, fluorine can increase the polarity of the C-F bond and can act as a weak hydrogen bond acceptor. Its presence influences the overall electronic distribution of the aromatic ring.
-
Benzene Ring: The aromatic ring is non-polar and hydrophobic, favoring interactions with non-polar solvents.[1]
-
Acetyl Group (-C(=O)CH3): Provides an additional site for polar interactions.
The solubility of the molecule is ultimately a balance between the hydrophilic character of the carboxylic acid and amide groups and the hydrophobic nature of the fluorinated benzene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source |
| CAS Number | 394-27-4 | [3] |
| Molecular Formula | C₉H₈FNO₃ | [8] |
| Molecular Weight | 197.16 g/mol | [3][8] |
| Appearance | Solid, crystalline powder | [9] |
| Melting Point | 212-216 °C | [9] |
| pKa (Predicted) | 3.43 ± 0.10 | [9] |
| LogP (Predicted) | 1.4823 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process governed by the free energy change of mixing.[10] The principle of "like dissolves like" is a useful heuristic, suggesting that substances with similar intermolecular forces are likely to be soluble in one another.[11] For pharmaceutical compounds, solubility is a function of both solute-specific properties (e.g., crystal lattice energy, pKa) and solvent-solute interactions.
The overall process can be conceptualized as three steps:
-
Solute-Solute Interaction: Energy is required to overcome the intermolecular forces holding the solid crystal lattice together.
-
Solvent-Solvent Interaction: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Solute-Solvent Interaction: Energy is released when the solute molecule is inserted into the solvent cavity and new interactions are formed.
Dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required for the first two steps.
Predictive Analysis of Solubility Trends
Based on the structural analysis and theoretical principles, we can predict the solubility behavior of this compound in common classes of organic solvents.
Table 2: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Moderate to High | The carboxylic acid and amide groups can form strong hydrogen bonds with protic solvents. However, the hydrophobic benzene ring may limit solubility, especially in water.[7][12] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF) | Moderate to High | These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the solute. Solvents like acetone and ethyl acetate are often effective for dissolving aromatic acids.[13] |
| Non-Polar | Hexane, Toluene | Low | The dominant intermolecular forces in these solvents are weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions (hydrogen bonding and crystal lattice energy) of this compound.[1] |
The dissolution process is spontaneous and generally endothermic for compounds of this nature in most organic solvents.[13]
Figure 1: Key molecular interactions governing the dissolution process.
Experimental Protocol for Equilibrium Solubility Determination
The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[14][15] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute.[16]
Materials and Equipment:
-
This compound (purity ≥98%)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance (±0.1 mg)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" ensures that a solid phase remains at equilibrium. A 5-fold excess over the estimated solubility is a good starting point.[16]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time, typically 24 hours or longer, to ensure equilibrium is reached.[4][16] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.[14]
-
Sample Preparation for Analysis: Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy (detailed in Section 5).
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.
Figure 2: Experimental workflow for the shake-flask solubility determination method.
Analytical Methodologies for Quantification
Accurate quantification of the dissolved solute is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity, especially for aromatic compounds.[17][18]
5.1 HPLC-UV Method
-
Principle: HPLC separates the compound of interest from potential impurities or degradation products, and a UV detector measures its absorbance at a specific wavelength.
-
Column: A C18 reversed-phase column is typically suitable for separating aromatic acids.[17]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH to keep the carboxylic acid protonated) and an organic solvent like acetonitrile or methanol.
-
Detection: Based on the UV spectrum of similar compounds like benzoic acid, detection wavelengths around 230 nm or 274 nm are likely to be effective.[19] A full spectrum should be run to determine the λmax (wavelength of maximum absorbance) for this compound.
-
Quantification: A calibration curve must be prepared using standard solutions of known concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.[18]
5.2 UV-Vis Spectrophotometry
-
Principle: This method measures the absorbance of the solution at the compound's λmax. It is faster than HPLC but less specific.
-
Applicability: This method is suitable if the compound is pure and has a strong UV chromophore, and if the solvent used does not interfere with the absorbance measurement.
-
Procedure: A calibration curve is generated by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the diluted sample is then measured, and its concentration is calculated from the calibration curve.[14]
Safety and Handling
Researchers must adhere to standard laboratory safety practices when handling this compound and organic solvents.
-
This compound: GHS classifications indicate it may be harmful if swallowed and can cause skin and serious eye irritation.[8]
-
Organic Solvents: Many organic solvents are flammable, volatile, and may be toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: All work should be conducted in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This guide provides a robust framework for approaching the solubility determination of this compound. By understanding its molecular structure and the fundamental thermodynamic principles of dissolution, researchers can make informed predictions about its behavior in various organic solvent systems. The detailed shake-flask protocol and analytical methodologies presented herein offer a clear and reliable path for obtaining precise experimental solubility data. This information is indispensable for advancing pharmaceutical research and development, enabling informed decisions in process chemistry, formulation, and preclinical studies.
References
- 1. solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. enamine.net [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 8. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Thermodynamic approaches to the challenges of solubility in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fimm.valahia.ro [fimm.valahia.ro]
- 19. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
Technical Guide: Physicochemical Characterization of 2-Acetamido-4-fluorobenzoic Acid
An In-depth Analysis of Melting and Boiling Point Determination for Pharmaceutical Intermediates
Introduction and Compound Overview
2-Acetamido-4-fluorobenzoic acid (CAS 394-27-4) is a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug development.[1][2][3] Its structure, featuring a benzoic acid core with acetamido and fluoro substituents, makes it a valuable intermediate for synthesizing more complex pharmaceutical agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the acetamido and carboxylic acid groups provide versatile handles for further chemical modification.
This guide provides a focused examination of two of its most fundamental physical properties: the melting point and boiling point. While specific, experimentally determined values for this compound are not prominently available in publicly accessible literature, this document will detail the authoritative methods for their precise measurement. Understanding these properties is a non-negotiable prerequisite for its effective use in a research and development setting, directly impacting purity assessment, reaction optimization, and formulation.
For contextual reference, we will also consider the properties of its immediate synthetic precursor, 2-Amino-4-fluorobenzoic acid (CAS 446-32-2), also known as 4-Fluoroanthranilic acid.[4]
Physicochemical Properties
The fundamental physical constants of a compound are critical for its identification and for establishing purity benchmarks.
| Property | This compound | 2-Amino-4-fluorobenzoic Acid (Precursor) |
| CAS Number | 394-27-4[1][3] | 446-32-2[4][5][6] |
| Molecular Formula | C₉H₈FNO₃[1][2][3] | C₇H₆FNO₂[5][6] |
| Molecular Weight | 197.16 g/mol [1][3] | 155.13 g/mol [5] |
| Appearance | Solid[2] | White to Orange to Green powder/crystal |
| Melting Point | Data not readily available | 192-196 °C[4] |
| Boiling Point | Data not readily available | Data not readily available |
The Critical Role of Melting Point in Purity Assessment
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5-1.5°C).[7] This physical constant is therefore an exceptionally reliable indicator of purity.[8] The presence of even small amounts of impurities disrupts the crystal lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting range.[7][8] For drug development professionals, an accurate melting point determination is a primary, cost-effective method to validate the purity of a synthesized batch of a compound like this compound.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[9] Modern digital instruments offer high precision and control over the heating rate.
Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Crush any larger crystals using a mortar and pestle to ensure uniform packing.[7]
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. A small amount of solid (2-4 mm in height) should be forced into the tube.[7] Invert the tube and tap the sealed end firmly on a hard surface to compact the sample at the bottom.[10]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9]
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to get a rough estimate.[7][10] This saves time and identifies the temperature range for the precise measurement.
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Insert a new, freshly packed capillary. Set the heating ramp rate to a slow value, typically 1-2°C per minute.[10] A slow rate is crucial to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Observation and Recording: Record two temperatures:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample becomes a clear liquid.
-
-
Reporting: The melting point is reported as the range from T1 to T2.
Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point: A Measure of Volatility
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] Like the melting point, it is a key physical property used for identification and characterization.[12] For a high-melting-point solid such as this compound, determination is less straightforward. The boiling point will be significantly high, and the compound may decompose before it boils at atmospheric pressure. Therefore, boiling point determination for such compounds is often performed under reduced pressure (vacuum distillation) or, for very small quantities, using a micro-boiling point method.
Experimental Protocol: Micro-Boiling Point Determination (Thiele Tube Method)
This method is ideal for determining the boiling point with a small amount of sample, which is common in research settings.
Methodology:
-
Sample Preparation: Place a small amount (a few milliliters) of the substance (if it can be melted without decomposition) or a high-boiling inert liquid (like paraffin oil) into a small test tube. If using an oil bath, the compound is placed directly in the test tube.
-
Apparatus Setup:
-
Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Place a small capillary tube (sealed at one end) into the test tube with the open end down.
-
Immerse this assembly in a Thiele tube filled with mineral oil, ensuring the heat is applied to the side arm.[13] The Thiele tube's design promotes uniform heating via convection currents.
-
-
Heating: Gently heat the side arm of the Thiele tube with a microburner or heating mantle. Stir the bath if using a beaker setup.
-
Observation: As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[13] This indicates the vapor pressure of the substance has exceeded the external pressure.
-
Cooling and Recording:
-
Remove the heat source.
-
As the apparatus cools, the bubbling will slow and eventually stop. The exact moment the bubbling ceases and the liquid just begins to enter the capillary tube is the point where the external pressure equals the internal vapor pressure.[13]
-
Record the temperature at this precise moment. This is the boiling point of the liquid.
-
Workflow for Micro-Boiling Point Determination
Caption: Workflow for Micro-Boiling Point Determination.
Conclusion
While the precise melting and boiling points of this compound require experimental determination, the protocols outlined in this guide provide a robust and authoritative framework for researchers and drug development professionals. An accurate melting point is the first line of defense in verifying purity, a critical parameter in any synthetic chemistry workflow. The boiling point, though more challenging to measure for such a compound, provides essential data on its volatility. Adherence to these systematic, well-established methods ensures the generation of reliable and reproducible physicochemical data, which is the bedrock of sound scientific and pharmaceutical development.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-fluorobenzoic acid | 446-32-2 [chemicalbook.com]
- 5. 4-Fluoroanthranilic acid | C7H6FNO2 | CID 2724967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. southalabama.edu [southalabama.edu]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. westlab.com [westlab.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. vernier.com [vernier.com]
- 13. uomus.edu.iq [uomus.edu.iq]
An In-Depth Technical Guide to the Acidity and pKa of 2-Acetamido-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of pKa in Drug Development
The extent to which a molecule ionizes in a solution of a given pH is dictated by its pKa value. For an acidic compound like 2-Acetamido-4-fluorobenzoic acid, the pKa represents the pH at which the protonated (uncharged) and deprotonated (charged) forms are present in equal concentrations. This equilibrium is fundamental to a drug's behavior in the body. For instance, the charge state of a molecule affects its ability to cross biological membranes, with the neutral form generally being more lipophilic and thus more readily absorbed.[1] Consequently, a thorough understanding and accurate determination of a compound's pKa are indispensable for rational drug design and optimization.
Theoretical Framework for the Acidity of this compound
The acidity of a substituted benzoic acid is a nuanced interplay of inductive and resonance effects of its substituents, which modulate the stability of the carboxylate anion formed upon deprotonation.[2] A more stable conjugate base corresponds to a stronger acid and a lower pKa value.
The Parent Molecule: Benzoic Acid
Benzoic acid serves as our reference point, with a pKa of approximately 4.20.[3] The acidity of its derivatives is assessed relative to this baseline.
Substituent Effects on Acidity
The acidity of this compound is influenced by two key substituents: a fluorine atom at the para-position and an acetamido group at the ortho-position.
-
The 4-Fluoro Substituent: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I).[2] This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion and thereby increasing the acidity of the molecule. The pKa of 4-fluorobenzoic acid is 4.14, indicating a slight increase in acidity compared to benzoic acid.[4]
-
The 2-Acetamido Substituent: The acetamido group (-NHCOCH₃) has a more complex electronic character. It possesses an electron-withdrawing inductive effect due to the electronegative nitrogen and oxygen atoms. However, the nitrogen lone pair can participate in resonance, donating electron density to the aromatic ring (+R effect). When in the para position, the acetamido group is generally considered electron-donating, as evidenced by the pKa of 4-acetamidobenzoic acid being 4.28, which is slightly less acidic than benzoic acid.
The "Ortho Effect" and Intramolecular Hydrogen Bonding
The placement of the acetamido group at the ortho-position introduces two additional phenomena that significantly impact acidity: the "ortho effect" and the potential for intramolecular hydrogen bonding.
-
The Ortho Effect: Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[3][5] This is often attributed to steric hindrance, where the ortho-substituent forces the carboxylic acid group out of the plane of the benzene ring.[5] This disruption of coplanarity inhibits the resonance delocalization of the carboxylic acid's pi electrons into the ring, which in turn increases the acidity.
-
Intramolecular Hydrogen Bonding: The 2-acetamido group can form an intramolecular hydrogen bond with the carboxylate anion. This interaction can stabilize the conjugate base, further increasing the acidity of the parent molecule.
Predicted pKa of this compound
Considering these factors, we can predict the acidity of this compound relative to benzoic acid:
-
The 4-fluoro group will increase acidity through its -I effect.
-
The 2-acetamido group, due to the ortho effect, is expected to increase acidity.
-
Potential intramolecular hydrogen bonding between the 2-acetamido group and the carboxylate anion would further enhance acidity.
Given that the pKa of N-acetylanthranilic acid (2-acetamidobenzoic acid) is not definitively reported in the search results but the ortho effect generally leads to increased acidity, and the 4-fluoro substituent also increases acidity, it is highly probable that the pKa of this compound is lower than 4.20 . A precise value would require experimental determination.
Experimental Determination of pKa
To obtain an accurate pKa value for this compound, two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This classic method involves titrating a solution of the weak acid with a strong base while monitoring the pH. The pKa is the pH at the half-equivalence point.
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH).
-
Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of deionized water, or a water/co-solvent mixture if solubility is low.
-
-
Apparatus Setup:
-
Calibrate a pH meter using standard buffers (pH 4.00, 7.00, and 10.00).
-
Place the beaker containing the acid solution on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Fill a burette with the standardized NaOH solution.
-
-
Titration Procedure:
-
Record the initial pH of the acid solution.
-
Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the equivalence point (the region of rapid pH change).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the inflection point of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) versus the average volume.
-
The pKa is the pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).
-
UV-Vis Spectrophotometry
This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorbance spectra.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range of the analyte (e.g., from pH 2 to 8).
-
-
Apparatus Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
-
Spectral Acquisition:
-
For each buffer solution, add a small, constant amount of the stock solution to a cuvette to achieve a final concentration that gives an absorbance in the optimal range (typically 0.1-1.0 AU).
-
Record the UV-Vis spectrum (e.g., from 200-400 nm) for the compound in each buffer.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
-
Summary of Physicochemical Properties and pKa Values
The following table summarizes the known pKa values of relevant compounds and the predicted pKa for this compound.
| Compound | Structure | pKa Value | Rationale for Acidity |
| Benzoic Acid | C₆H₅COOH | ~4.20[3] | Reference compound. |
| 4-Fluorobenzoic Acid | FC₆H₄COOH | 4.14[4] | The electron-withdrawing fluorine atom increases acidity. |
| 4-Acetamidobenzoic Acid | CH₃CONHC₆H₄COOH | 4.28 | The acetamido group is weakly electron-donating in the para position, decreasing acidity. |
| This compound | FC₆H₃(NHCOCH₃)COOH | Predicted: < 4.20 | Increased acidity due to the combined electron-withdrawing effect of the 4-fluoro group and the "ortho effect" of the 2-acetamido group. |
Conclusion
The acidity of this compound is a complex function of the electronic and steric properties of its substituents. Theoretical considerations strongly suggest that this compound is a stronger acid than benzoic acid, with a predicted pKa value below 4.20. The electron-withdrawing nature of the 4-fluoro substituent and the "ortho effect" of the 2-acetamido group both contribute to the stabilization of the carboxylate conjugate base. For drug development professionals, an accurate, experimentally determined pKa is crucial. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry provided herein offer robust methods for obtaining this vital parameter, enabling a more informed and predictive approach to drug design and formulation.
References
An In-Depth Technical Guide to 2-Acetamido-4-fluorobenzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Acetamido-4-fluorobenzoic acid, a key fluorinated building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's historical context, synthesis, physicochemical properties, and its strategic role in the creation of novel therapeutics.
Historical Context and Emergence in Medicinal Chemistry
The field of organofluorine chemistry, which underpins the existence of molecules like this compound, has its roots in the 19th century. The first synthesis of an organofluorine compound, fluoromethane, was reported by Dumas and Péligot in 1835, and Alexander Borodin pioneered halogen exchange to synthesize benzoyl fluoride in 1862.[1] However, the systematic exploration and application of organofluorine compounds in the life sciences began much later.
A definitive first synthesis of this compound is not prominently documented in seminal historical literature, suggesting its likely emergence as a crucial, yet unheralded, intermediate in broader synthetic campaigns. Its development can be understood within the context of the post-World War II boom in pharmaceutical research, where the strategic incorporation of fluorine into organic molecules became a powerful tool in drug design.[2] Scientists discovered that the introduction of fluorine atoms could dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] As the demand for more sophisticated and effective drugs grew, so did the need for a diverse toolbox of fluorinated starting materials. This compound, with its combination of a carboxylic acid for amide bond formation, an acetamido group influencing solubility and hydrogen bonding, and a strategically placed fluorine atom, represents a quintessential example of such a valuable building block.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈FNO₃ | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Molecular Weight | 197.16 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| CAS Number | 394-27-4 | --INVALID-LINK--[3] |
| Melting Point | 212-216 °C | --INVALID-LINK--[4] |
| Appearance | Solid | --INVALID-LINK--[5] |
| Synonyms | N-Acetyl-4-fluoroanthranilic acid, 2-(Acetylamino)-4-fluorobenzoic acid | --INVALID-LINK--[3], --INVALID-LINK--[5] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the N-acetylation of its corresponding amine precursor, 2-Amino-4-fluorobenzoic acid. This reaction is a standard transformation in organic chemistry, valued for its high efficiency and selectivity.
Synthetic Workflow
The synthesis is a two-step process, starting from a suitable fluorinated aniline derivative to produce the key intermediate, 2-Amino-4-fluorobenzoic acid, which is then acetylated.
Experimental Protocol for N-Acetylation
This protocol details the synthesis of this compound from 2-Amino-4-fluorobenzoic acid. The procedure is based on well-established methods for the acetylation of anilines.
Materials:
-
2-Amino-4-fluorobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Water
-
Hydrochloric acid (for workup, if necessary)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-4-fluorobenzoic acid (1 equivalent).
-
Addition of Reagents: To the flask, add a slight excess of acetic anhydride (approximately 1.1-1.2 equivalents). Glacial acetic acid can be used as a solvent if needed to ensure proper mixing.
-
Reaction Conditions: Heat the mixture with stirring to a gentle reflux (approximately 100-120 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly add water to the flask to quench any unreacted acetic anhydride. This step is exothermic and should be performed with caution.
-
Precipitation and Isolation: The product, being less soluble in the aqueous mixture, should precipitate out. If precipitation is slow, the flask can be cooled in an ice bath. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven or desiccator to a constant weight.
Self-Validation: The purity of the final product can be confirmed by measuring its melting point, which should be in the range of 212-216 °C. Further characterization can be performed using techniques such as NMR spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy to confirm the presence of the acetamido group and the overall structure.
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can significantly enhance the pharmacological properties of the final compound, including increased metabolic stability and improved binding affinity to target proteins.
Derivatives of fluorinated benzoic acids are integral to the development of drugs across various therapeutic areas, including anti-inflammatory agents, anticancer therapies, and treatments for central nervous system disorders. The carboxylic acid moiety of this compound provides a convenient handle for the formation of amide bonds, a common linkage in many pharmaceutical compounds.
For instance, its precursor, 2-Amino-4-fluorobenzoic acid, is a key starting material for the synthesis of certain targeted cancer therapies. The acetamido derivative serves as a related building block for creating analogs and exploring structure-activity relationships in drug discovery programs. The acetamido group can participate in hydrogen bonding interactions within a protein's active site, while the fluorine atom can modulate the electronic properties of the aromatic ring, influencing its interactions with the target.
Conclusion
This compound stands as a testament to the enabling power of organofluorine chemistry in modern drug discovery. While its own discovery is not marked by a singular event, its value is evident in its application as a versatile and reliable building block for the synthesis of complex and potent pharmaceutical agents. The synthetic protocols for its preparation are robust and well-understood, ensuring its accessibility to the research community. As the quest for novel therapeutics continues, the strategic use of fluorinated intermediates like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Organofluorine chemistry: applications, sources and sustainability - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. Buy this compound | 394-27-4 [smolecule.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
A Technical Guide to 2-Acetamido-4-fluorobenzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide: 2-Acetamido-4-fluorobenzoic Acid
Introduction: The Strategic Role of Fluorinated Building Blocks
In the landscape of modern pharmaceutical research, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine-containing amino acids and their derivatives have become increasingly vital due to the element's unique ability to modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and lipophilicity.[1] this compound (CAS: 394-27-4) has emerged as a significant and versatile synthetic intermediate, valued for its trifunctional architecture: a carboxylic acid, an acetamido group, and a strategically placed fluorine atom on an aromatic ring.
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth analysis of this compound, covering its fundamental properties, a detailed and validated synthetic protocol, characterization principles, and its applications as a key building block in the synthesis of complex, biologically active compounds.
Compound Identification and Physicochemical Properties
Accurate identification is critical for regulatory compliance and experimental reproducibility. This compound is also known by several synonyms, including 2-(acetylamino)-4-fluorobenzoic acid and N-Acetyl-4-fluoroanthranilic acid.[2][3]
Table 1: Core Identifiers and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 394-27-4 | CymitQuimica, PubChem[2][4] |
| Molecular Formula | C₉H₈FNO₃ | PubChem, ChemScene[3][4] |
| Molecular Weight | 197.16 g/mol | PubChem, ChemScene[3][4] |
| Appearance | Solid | CymitQuimica[2] |
| Purity | Typically ≥98% | ChemScene[3] |
| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)F)C(=O)O | PubChem[4] |
| InChIKey | FQNDKDYHEFCPRW-UHFFFAOYSA-N | PubChem[2][4] |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | PubChem, ChemScene[3][4] |
| LogP (Computed) | 1.4823 | ChemScene[3] |
Synthesis: N-Acetylation of 4-Fluoroanthranilic Acid
The most efficient and widely adopted synthetic route to this compound is the direct N-acetylation of its primary amine precursor, 2-amino-4-fluorobenzoic acid (also known as 4-fluoroanthranilic acid). This method is robust, high-yielding, and utilizes common laboratory reagents.
Causality in Experimental Design
The chosen protocol employs acetic anhydride as the acylating agent.[5] The reaction is performed in the presence of a base, such as pyridine, which serves a dual purpose: it acts as the solvent and neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation. Monitoring the reaction via Thin Layer Chromatography (TLC) is a crucial, self-validating step to ensure the complete consumption of the starting material before proceeding with the workup.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the N-acylation of substituted anilines and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[5]
Materials:
-
2-Amino-4-fluorobenzoic acid (1.0 eq)
-
Anhydrous Pyridine (Solvent)
-
Acetic Anhydride (1.1-1.2 eq)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-fluorobenzoic acid (1.0 eq) in anhydrous pyridine.
-
Cool the resulting solution to 0 °C using an ice bath.
-
While stirring, slowly add acetic anhydride (1.1-1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction's progress by TLC until the starting amine spot is no longer visible.
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and finally with brine.
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) to obtain this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Structural confirmation of the synthesized product is achieved using standard analytical techniques. While specific spectra should be acquired for each batch, the expected features are as follows:
-
¹H NMR: The spectrum should display distinct signals corresponding to the three aromatic protons, a sharp singlet for the acetyl (CH₃) protons around 2.2 ppm, and exchangeable broad singlets for the amide (N-H) and carboxylic acid (O-H) protons.
-
¹³C NMR: Expected signals include those for the two carbonyl carbons (amide and carboxylic acid), the six aromatic carbons (with observable C-F coupling), and the acetyl methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amide, two strong C=O stretches (amide and acid), and a C-F bond stretch.
-
Mass Spectrometry (MS): This analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]+ or protonated species [M+H]+ corresponding to the calculated mass.[4]
Reference spectra for this compound may be available in public databases such as SpectraBase.[6]
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups.
-
Scaffold for Complex Synthesis: The carboxylic acid can be converted to esters, amides, or other functional groups, while the N-acetyl group provides steric and electronic influence, directing further reactions or acting as a stable protecting group.
-
Enhancement of Pharmacokinetic Properties: The fluorine atom at the 4-position is a critical feature. It can block metabolic oxidation at that site, increasing the compound's half-life.[7] Furthermore, fluorine's high electronegativity can alter the pKa of the carboxylic acid and influence non-covalent binding interactions (e.g., hydrogen bonding, dipole-dipole) with target enzymes or receptors.[1][7]
-
Precursor for Heterocyclic Chemistry: This molecule is an ideal starting point for constructing fused heterocyclic ring systems, which are prevalent in many classes of drugs, including those for oncology, infectious diseases, and metabolic disorders.[8]
The parent amine, 2-amino-4-fluorobenzoic acid, is a known building block for anti-inflammatory drugs and analgesics, highlighting the therapeutic relevance of this chemical class.[7][8]
Safety and Handling
As with any laboratory chemical, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) classifications provide a clear indication of its potential hazards.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[4] |
| Signal Word | Warning | PubChem, ChemScene[3][4] |
| Pictogram | GHS07 (Exclamation Mark) | | ChemScene[3] |
Handling and Storage:
-
Personal Protection: Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Handling Precautions: Avoid breathing dust.[10] Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
Always consult the full Safety Data Sheet (SDS) from the supplier before use.
References
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Molecular Weight Determination of 2-Acetamido-4-fluorobenzoic acid
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the determination of the molecular weight of 2-Acetamido-4-fluorobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. We address this topic from two fundamental perspectives: theoretical calculation based on elemental composition and experimental verification using high-resolution mass spectrometry (HRMS). This document is intended for researchers, analytical scientists, and drug development professionals who require precise and validated data for compound identification, purity assessment, and stoichiometric calculations. The guide includes a detailed breakdown of the theoretical principles, step-by-step experimental protocols, and data interpretation guidelines, ensuring scientific integrity and reproducibility.
Introduction to this compound
This compound, also known as N-Acetyl-4-fluoroanthranilic acid, is an aromatic carboxylic acid of significant interest in organic synthesis.[1][2][3] Its structure, which incorporates an acetamido group, a fluorine atom, and a benzoic acid moiety, makes it a versatile building block for the development of novel pharmaceutical agents and functional materials.[3]
In any research or development context, the unambiguous confirmation of a chemical's identity is paramount. The molecular weight is one of the most fundamental and critical physicochemical properties used for this purpose. An accurately determined molecular weight validates the chemical structure, confirms sample purity, and is essential for all quantitative applications, including reaction stoichiometry and solution preparation. This guide provides the authoritative basis for establishing this key parameter for this compound.
Compound Identification and Key Properties
A precise understanding of a compound begins with its unique identifiers and physical characteristics. The following table summarizes the essential identification data for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Synonyms | N-Acetyl-4-fluoroanthranilic acid, 2-(acetylamino)-4-fluorobenzoic acid | ChemScene, CymitQuimica[1][2] |
| CAS Number | 394-27-4 | PubChem[4] |
| Molecular Formula | C₉H₈FNO₃ | ChemScene, Smolecule[1][3] |
| Appearance | Solid | CymitQuimica[2] |
| Melting Point | 212-216 °C | Smolecule[3] |
| InChI Key | FQNDKDYHEFCPRW-UHFFFAOYSA-N | PubChem[4] |
| SMILES | CC(=O)NC1=C(C=CC(=C1)F)C(=O)O | Smolecule[3] |
Theoretical Molecular Weight Calculation
The theoretical molecular weight is a calculated value derived from a compound's molecular formula and the standard atomic weights of its constituent elements. It is crucial to distinguish between two related concepts:
-
Molecular Weight (or Molar Mass): The weighted average mass of a molecule's naturally occurring isotopes. It is typically expressed in grams per mole ( g/mol ).
-
Monoisotopic Mass (or Exact Mass): The mass of a molecule calculated using the mass of the most abundant isotope of each element. This is the value most relevant in high-resolution mass spectrometry.
Calculation Workflow
The calculation is a summation of the atomic weights of all atoms in the molecular formula (C₉H₈FNO₃).
Caption: Workflow for theoretical molecular weight calculation.
Atomic Mass Data
The calculation relies on the precise atomic masses of the constituent elements.
| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Carbon | C | 9 | 12.011 | 12.000000 |
| Hydrogen | H | 8 | 1.008 | 1.007825 |
| Fluorine | F | 1 | 18.998 | 18.998403 |
| Nitrogen | N | 1 | 14.007 | 14.003074 |
| Oxygen | O | 3 | 15.999 | 15.994915 |
Calculated Results
-
Molecular Weight Calculation: (9 × 12.011) + (8 × 1.008) + (1 × 18.998) + (1 × 14.007) + (3 × 15.999) = 197.16 g/mol [1][3][4][5]
-
Monoisotopic Mass Calculation: (9 × 12.000000) + (8 × 1.007825) + (1 × 18.998403) + (1 × 14.003074) + (3 × 15.994915) = 197.048821 Da [4]
Experimental Verification by Mass Spectrometry
While theoretical calculation provides an expected value, experimental verification is essential for confirming the identity and purity of a synthesized or procured compound. Mass spectrometry (MS) is the definitive analytical technique for this purpose, as it directly measures the mass-to-charge ratio (m/z) of ionized molecules.[6][7] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering mass accuracy in the low parts-per-million (ppm) range, which is often sufficient to confirm a unique elemental composition.
Principle of Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. The compound is dissolved in a suitable solvent, infused into the mass spectrometer, and aerosolized into charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase and guided into the mass analyzer. The carboxylic acid moiety makes this compound readily ionizable.
Experimental Workflow Diagram
Caption: Experimental workflow for HRMS determination.
Protocol: HRMS Analysis via ESI-MS
This protocol describes a self-validating system for the accurate mass measurement of this compound.
1. Reagents and Materials:
-
This compound sample
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Calibrant solution appropriate for the mass spectrometer (e.g., sodium formate for negative mode)
2. Instrument Setup:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
Electrospray Ionization (ESI) source
3. Procedure:
-
Step 3.1: Instrument Calibration (Trustworthiness):
-
Rationale: Calibration ensures the mass accuracy of the instrument. Without this step, any measurement is unreliable.
-
Calibrate the mass spectrometer in negative ion mode according to the manufacturer's protocol using the appropriate calibrant solution. Ensure the mass accuracy is within the acceptable range (typically < 5 ppm).
-
-
Step 3.2: Sample Preparation:
-
Rationale: The sample must be fully dissolved in a solvent compatible with ESI to ensure efficient ionization.
-
Prepare a stock solution of this compound at approximately 1 mg/mL in methanol.
-
Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in a 50:50 mixture of methanol and water.
-
-
Step 3.3: Data Acquisition:
-
Rationale: The carboxylic acid group readily loses a proton, making negative ion mode ([M-H]⁻) highly efficient and producing a clean spectrum with minimal fragmentation.
-
Set the ESI source to negative ionization mode.
-
Infuse the working solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500) with high resolution (>60,000).
-
4. Data Interpretation:
-
Expected Result: In negative ion mode, the primary ion observed will be the deprotonated molecule, [M-H]⁻.
-
Calculation: The theoretical exact mass of the [M-H]⁻ ion is calculated by subtracting the mass of a proton (1.007276 Da) from the monoisotopic mass of the neutral molecule: 197.048821 Da - 1.007825 Da (H) = 196.040996 Da
-
Validation: Locate the peak corresponding to this ion in the acquired spectrum. The experimentally measured m/z value should match the theoretical value with a mass error of less than 5 ppm. This high degree of accuracy provides definitive confirmation of the compound's elemental formula and, by extension, its molecular weight.
Summary and Conclusion
The molecular weight of this compound has been rigorously established through both theoretical principles and a framework for experimental verification.
-
Theoretically Calculated Molecular Weight: 197.16 g/mol
-
Theoretically Calculated Monoisotopic Mass: 197.048821 Da
The provided High-Resolution Mass Spectrometry protocol offers a robust and reliable method for the experimental confirmation of this value. Adherence to this guide ensures that researchers, scientists, and drug development professionals can proceed with confidence in the identity and purity of their material, forming a solid foundation for subsequent research and development activities.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 394-27-4 [smolecule.com]
- 4. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
An In-Depth Technical Guide to the Theoretical Properties of 2-Acetamido-4-fluorobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the theoretical and physicochemical properties of 2-Acetamido-4-fluorobenzoic acid (Ac-4-F-ABA), a compound of interest in medicinal chemistry and drug development. By integrating established chemical principles with computational insights, this document serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical industry. The guide delves into the molecular structure, spectroscopic characteristics, synthetic pathways, and potential biological relevance of Ac-4-F-ABA, offering a foundational understanding for its application in the design of novel therapeutic agents.
Introduction
This compound, also known as N-Acetyl-4-fluoroanthranilic acid, is a halogenated derivative of N-acetylanthranilic acid. The introduction of a fluorine atom to the benzene ring significantly modifies the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of new pharmaceuticals.[1] Fluorine's high electronegativity and small size can lead to enhanced binding affinity to target proteins and improved pharmacokinetic profiles. This guide explores the fundamental properties of Ac-4-F-ABA from a theoretical and practical standpoint, providing a robust framework for its further investigation and utilization.
Molecular and Physicochemical Properties
The structural and electronic characteristics of a molecule are pivotal in determining its chemical behavior and biological activity. This section outlines the key computed and physical properties of this compound.
Chemical Structure and Identification
The molecule consists of a benzoic acid core substituted with an acetamido group at the 2-position and a fluorine atom at the 4-position.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 394-27-4 | [2][3] |
| Molecular Formula | C₉H₈FNO₃ | [2][3] |
| Molecular Weight | 197.16 g/mol | [2] |
| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)F)C(=O)O | [2] |
| InChI Key | FQNDKDYHEFCPRW-UHFFFAOYSA-N | [2][3] |
Computed Physicochemical Data
Computational models provide valuable predictions of a molecule's behavior in various chemical and biological environments.
| Property | Predicted Value | Source |
| XLogP3 | 2.1 | [2] |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | |
| Density | 1.415 g/cm³ | [4] |
| Boiling Point (at 760 mmHg) | 408.7 °C | [4] |
| Melting Point | 212-216 °C | [4] |
| Flash Point | 201 °C | [4] |
| Refractive Index | 1.597 | [4] |
Synthesis and Purification
The primary route for the synthesis of this compound is through the acetylation of its corresponding amine precursor, 2-Amino-4-fluorobenzoic acid.[4] This reaction is a standard and efficient method for the formation of the amide bond.
Synthetic Workflow
The synthesis involves the reaction of 2-Amino-4-fluorobenzoic acid with acetyl chloride.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is based on established methods for the N-acetylation of aromatic amines.
Materials:
-
2-Amino-4-fluorobenzoic acid
-
Acetyl chloride
-
A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (for workup)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve 2-Amino-4-fluorobenzoic acid in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Base Addition: Add the non-nucleophilic base to the solution. This will act as a scavenger for the hydrochloric acid byproduct.
-
Acetylation: Cool the mixture in an ice bath. Slowly add acetyl chloride dropwise from the dropping funnel with continuous stirring. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[5]
-
Workup: Once the reaction is complete, quench the reaction mixture with deionized water. Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Drying and Purification: Dry the crude product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a purified solid.[6]
Spectroscopic and Structural Analysis
Infrared (IR) Spectroscopy
The FTIR spectrum of Ac-4-F-ABA is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic acid) | 3300-2500 (broad) | Stretching |
| N-H (Amide) | 3350-3250 | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Methyl) | 2960-2850 | Stretching |
| C=O (Carboxylic acid) | 1710-1680 | Stretching |
| C=O (Amide I) | 1680-1630 | Stretching |
| N-H (Amide II) | 1640-1550 | Bending |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-F (Aryl fluoride) | 1250-1100 | Stretching |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer that is likely to form in the solid state.[7] The exact positions of the amide bands can provide information about the conformation of the acetamido group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the hydrogen atoms.
-
Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (>10 ppm).
-
Amide Proton (-NH-): A singlet, the chemical shift of which is solvent-dependent.
-
Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
-
Methyl Protons (-CH₃): A sharp singlet around 2 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The carbonyl carbons of the carboxylic acid and amide groups will appear downfield.
¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of an aryl fluoride.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the functional groups present. Common fragmentation pathways would involve the loss of the acetyl group, the carboxylic acid group, and potentially cleavage of the amide bond.
Crystal Structure and Molecular Modeling
While an experimental crystal structure for this compound is not publicly available, insights can be drawn from related structures. For instance, the crystal structure of 2-acetylamino-benzoic acid reveals significant intermolecular hydrogen bonding involving the amide and carboxylic acid groups, leading to the formation of dimers.[8] Similarly, studies on co-crystals of 4-fluorobenzoic acid demonstrate the role of the fluorine atom in directing crystal packing through weak C-H···F interactions.[9]
Caption: Plausible intermolecular interactions in the crystal lattice.
Theoretical Properties and Computational Analysis
Density Functional Theory (DFT) calculations can provide deeper insights into the electronic structure and reactivity of this compound.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability. For molecules with similar structures, it has been shown that a smaller HOMO-LUMO gap corresponds to higher reactivity.[10]
Molecular Electrostatic Potential (MEP)
An MEP map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For Ac-4-F-ABA, the MEP would show negative potential (red) around the oxygen atoms of the carbonyl groups and the fluorine atom, indicating these are sites for electrophilic attack. Positive potential (blue) would be localized around the acidic and amide protons, indicating their susceptibility to nucleophilic attack.
Potential Biological Activity
Derivatives of fluorobenzoic acid have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1][11] The presence of the fluorine atom can enhance the lipophilicity of the molecule, facilitating its transport across biological membranes. Furthermore, the acetamido group can participate in hydrogen bonding interactions with biological targets. While specific studies on the biological activity of this compound are limited, its structural similarity to other bioactive compounds suggests it may possess interesting pharmacological properties worthy of investigation.
Conclusion
This technical guide has provided a detailed overview of the theoretical and physicochemical properties of this compound. Through a combination of compiled data and theoretical predictions, a comprehensive profile of the molecule has been established. The information presented herein, from its synthesis and spectroscopic signatures to its potential intermolecular interactions and electronic properties, offers a solid foundation for researchers engaged in the design and development of new chemical entities for therapeutic applications. Further experimental validation of the predicted properties is encouraged to fully elucidate the potential of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. molbase.com [molbase.com]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. eurjchem.com [eurjchem.com]
- 10. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Acetamido-4-fluorobenzoic Acid
Introduction: The Significance of Crystalline Structure in Drug Development
The solid-state properties of an active pharmaceutical ingredient (API) are critically influenced by its crystal structure. The precise arrangement of molecules in a crystal lattice dictates key physicochemical characteristics such as solubility, dissolution rate, stability, and bioavailability. For a molecule like 2-Acetamido-4-fluorobenzoic acid, a derivative of anthranilic acid, understanding its three-dimensional structure is paramount for its potential application in drug design and development. The presence of a fluorine atom can significantly modulate intermolecular interactions, potentially leading to altered crystal packing and, consequently, different pharmaceutical properties.[1]
This guide is structured to provide both the theoretical underpinnings and the practical workflows necessary to undertake a comprehensive crystal structure analysis of this compound.
Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure
The journey to an accurate crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.
Synthesis of this compound
A common synthetic route to this compound involves the acetylation of 2-Amino-4-fluorobenzoic acid.
Protocol for Synthesis:
-
Dissolution: Dissolve 2-Amino-4-fluorobenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Acetylation: Add acetic anhydride dropwise to the solution while stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, the product can often be precipitated by the addition of cold water.
-
Purification: The crude product should be purified to a high degree, typically by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture, to remove any unreacted starting materials or byproducts. High purity is crucial for successful crystallization.
Single Crystal Growth
The growth of a single crystal of sufficient size and quality is often the most challenging step in a crystal structure determination.[2] For aromatic carboxylic acids, several methods can be employed.
Recommended Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) is prepared. The container is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting the growth of crystals.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, allowing for the controlled precipitation of crystals. The rate of cooling is a critical parameter to control crystal quality.
It is imperative to allow crystals to grow slowly to minimize defects and obtain a well-ordered lattice.[3]
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[4]
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector.
Experimental Parameters for Data Collection:
| Parameter | Typical Value/Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo radiation provides better resolution for small molecules, while Cu may be used for smaller crystals. |
| Temperature | 100 K or 293 K | Low-temperature data collection minimizes thermal vibrations, leading to more precise atomic positions. |
| Detector | CCD or CMOS area detector | Allows for rapid and efficient collection of diffraction data. |
| Data Collection Strategy | ω and φ scans | Ensures that a complete and redundant dataset is collected. |
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map. This initial model is then refined to best fit the experimental data. The SHELX suite of programs is a widely used and powerful tool for this purpose.[1]
Workflow for Structure Solution and Refinement using SHELXL:
Caption: Workflow for single-crystal X-ray structure solution and refinement.
The refinement process involves minimizing the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.
Structural Analysis: Insights from a Close Analog and the Role of Fluorine
In the absence of a published structure for this compound, we can draw valuable insights from the crystal structure of its non-fluorinated counterpart, 2-acetylamino-benzoic acid.[5][6]
The Crystal Structure of 2-Acetylamino-benzoic Acid
The crystal structure of 2-acetylamino-benzoic acid reveals key intermolecular interactions that are likely to be conserved in its fluorinated derivative. The structure is characterized by the formation of hydrogen-bonded dimers and chains.[5]
Key Structural Features of 2-Acetylamino-benzoic Acid:
-
Hydrogen Bonding: The crystal cohesion is dominated by N—H···O and O—H···O hydrogen bonds.[5] The carboxylic acid groups typically form centrosymmetric dimers via O—H···O hydrogen bonds. The amide N-H group acts as a hydrogen bond donor to a carbonyl oxygen of an adjacent molecule, linking the dimers into chains or sheets.
-
Molecular Conformation: The nitrogen of the amide group and the carbon atom of the acid group show significant deviation from the plane of the phenyl ring.[5]
Table of Crystallographic Data for 2-Acetylamino-benzoic Acid: [5]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| a (Å) | 10.848(1) |
| b (Å) | 30.264(1) |
| c (Å) | 10.577(1) |
| V (ų) | 3472.47(2) |
| Z | 4 |
The Anticipated Influence of the 4-Fluoro Substituent
The introduction of a fluorine atom at the para-position of the benzoic acid ring is expected to influence the crystal packing in several ways:
-
Dipole-Dipole Interactions: The highly electronegative fluorine atom will introduce a significant dipole moment, which can lead to stabilizing dipole-dipole interactions within the crystal lattice.
-
Weak C—H···F Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, participating in C—H···F interactions that can further stabilize the crystal packing.
-
π-π Stacking: Fluorine substitution can modulate the electron density of the aromatic ring, potentially influencing π-π stacking interactions between adjacent molecules. Studies on fluorinated benzamide derivatives have shown that fluorine substitution can suppress disorder in the crystal structure.[7]
Advanced Analysis: Hirshfeld Surface Analysis
To gain a deeper understanding of the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is a powerful computational tool.[8][9][10] This method provides a visual representation of the regions of close contact between molecules in a crystal.
Workflow for Hirshfeld Surface Analysis:
Caption: Workflow for performing Hirshfeld surface analysis.
By analyzing the Hirshfeld surface and the corresponding 2D fingerprint plots, one can quantify the relative contributions of different types of intermolecular contacts, such as H···H, O···H, and C···H interactions, to the overall crystal stability.
Conclusion and Future Directions
The comprehensive crystal structure analysis of this compound, as outlined in this guide, provides a roadmap for researchers to elucidate its three-dimensional molecular architecture. By combining robust experimental protocols with insightful analysis based on analogous structures, a detailed understanding of its solid-state properties can be achieved. This knowledge is crucial for its potential development as a pharmaceutical agent, enabling informed decisions on formulation, stability, and delivery. Future work should focus on obtaining high-quality single crystals of the title compound to validate the structural predictions made in this guide and to provide a definitive entry into the crystallographic literature.
References
- 1. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets [mdpi.com]
- 10. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 2-Acetamido-4-fluorobenzoic Acid: Commercial Availability, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful tool for modulating a compound's pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence metabolic stability, binding affinity, lipophilicity, and pKa. It is within this context that 2-Acetamido-4-fluorobenzoic acid (CAS No. 394-27-4) emerges as a valuable and versatile building block for the synthesis of complex pharmaceutical agents.
This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of properties to offer practical insights into its commercial sourcing, synthesis, quality control, and strategic application in drug discovery programs. As your senior application scientist, my objective is to equip you with the foundational knowledge and technical understanding necessary to effectively integrate this important intermediate into your research and development workflows.
Market Landscape: Commercial Availability and Procurement
This compound is readily available from a range of chemical suppliers, catering to both small-scale research and larger-scale manufacturing needs. Procurement for pharmaceutical applications necessitates a stringent evaluation of supplier specifications, with a primary focus on purity.
Key Suppliers and Purity Specifications
The compound is typically offered at purities of 98% or higher, which is suitable for most research and early-stage development activities.[1][2] For GMP (Good Manufacturing Practice) applications, further qualification of suppliers and potentially custom synthesis to higher purity standards may be required. Below is a summary of representative commercial offerings:
| Supplier | Representative Purity | Available Quantities | Intended Use |
| ChemScene | ≥98% | Milligrams to Grams | Research and Development |
| CymitQuimica | 98% | Milligrams to Grams | Laboratory Use |
| Smolecule | Not specified | Research Quantities | Chemical and Biological Research |
| Energy Chemical | 97% | Grams | Research and Development |
| Capot Chemical | 98% | Grams | Research and Development |
| Ricci Chimica | 95% | Grams | Research Use |
Note: This table is illustrative and not exhaustive. Researchers should always request lot-specific Certificates of Analysis (CoA) to verify purity and impurity profiles.
Physicochemical Properties
A thorough understanding of the compound's properties is critical for its handling, reaction setup, and analytical method development.
| Property | Value |
| CAS Number | 394-27-4 |
| Molecular Formula | C₉H₈FNO₃ |
| Molecular Weight | 197.16 g/mol |
| Appearance | Solid |
| Melting Point | 212-216 °C |
| Boiling Point (Predicted) | ~408.7 °C |
| Synonyms | N-Acetyl-4-fluoroanthranilic acid, 2-(Acetylamino)-4-fluorobenzoic acid |
Synthesis of this compound: A Methodological Approach
The most direct and common laboratory-scale synthesis of this compound is the N-acetylation of its corresponding amine, 2-amino-4-fluorobenzoic acid. This reaction is a robust and well-understood transformation in organic chemistry.
Causality Behind Experimental Choices
The acetylation of an amino group is typically achieved using an acylating agent such as acetic anhydride or acetyl chloride. Acetic anhydride is often preferred in a laboratory setting due to its lower volatility and less aggressive reactivity compared to acetyl chloride, which can generate corrosive HCl gas as a byproduct. The reaction is often carried out in the presence of a base to neutralize the acetic acid byproduct and drive the reaction to completion. However, in the case of aminobenzoic acids, the reaction can sometimes proceed without an external base, as the starting material itself has a basic amino group, though it is weakly basic due to the electron-withdrawing nature of the aromatic ring and the carboxylic acid group.
The workflow for this synthesis can be visualized as a straightforward two-step process: acylation followed by purification.
Caption: A simplified workflow for the synthesis of this compound.
Representative Experimental Protocol: N-Acetylation
Materials:
-
2-Amino-4-fluorobenzoic acid (1.0 eq)
-
Acetic anhydride (1.1 - 1.5 eq)
-
Glacial acetic acid (as solvent)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-4-fluorobenzoic acid (1.0 eq) in a minimal amount of glacial acetic acid.
-
Acylation: While stirring, slowly add acetic anhydride (1.1-1.5 eq) to the suspension.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the purified this compound.
-
Drying: Dry the purified product under vacuum.
Quality Control and Analytical Characterization
Ensuring the purity and identity of this compound is paramount for its use in subsequent synthetic steps, as impurities can lead to side reactions and complicate purification. A suite of analytical techniques should be employed for comprehensive quality control.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the workhorse method for assessing the purity of aromatic carboxylic acids. While a validated method for this specific compound is not published in the searched results, a robust method can be developed based on the analysis of similar fluorobenzoic acids.
Representative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detector | UV at a wavelength corresponding to the compound's absorbance maximum (~230-275 nm). |
| Column Temp. | 25-30 °C |
This method would require validation according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show signals for the acetyl methyl protons, the aromatic protons, and the amide and carboxylic acid protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern. ¹⁹F NMR can also be used to confirm the presence and environment of the fluorine atom.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) would be expected to show the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.[4]
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, including the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and C-F bond vibrations.
Applications in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[5] The acetamido group can participate in hydrogen bonding interactions with protein targets, while the fluorine atom can enhance binding affinity and improve metabolic stability.[5][6]
Role as a Pharmaceutical Intermediate
This compound is an example of a "building block" that medicinal chemists use to construct larger, more complex active pharmaceutical ingredients (APIs). Its utility lies in the presence of multiple functional groups—the carboxylic acid, the amide, and the fluorinated aromatic ring—which allow for a variety of subsequent chemical transformations. The carboxylic acid can be converted to an amide, ester, or other functional groups, while the aromatic ring can undergo further substitution reactions.
While specific examples of marketed drugs synthesized directly from this compound are not prominent in the available literature, its precursor, 2-amino-4-fluorobenzoic acid, is a known intermediate in the synthesis of pharmaceuticals, including kinase inhibitors.[7] The N-acetylated form is a strategic variation of this scaffold, offering a different set of physicochemical properties and potential binding interactions. Research has indicated its potential in the development of enzyme inhibitors and its use in studies of protein interactions.[5]
The general workflow for utilizing such a building block in a drug discovery program is outlined below.
Caption: A generalized workflow illustrating the use of a building block in drug discovery.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. The compound is classified as an irritant, causing skin and eye irritation.[5]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion and Future Outlook
This compound represents a strategically important, commercially available building block for drug discovery and development. Its fluorinated and N-acetylated anthranilic acid scaffold offers a valuable starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of enzyme and kinase inhibition. While detailed, published protocols for its synthesis and analysis require adaptation from related compounds, the underlying chemistry is robust and well-established. As the demand for sophisticated, fluorinated intermediates continues to grow, the importance of compounds like this compound in the medicinal chemist's toolbox is set to increase.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 394-27-4 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
Methodological & Application
Synthesis of 2-Acetamido-4-fluorobenzoic Acid: A Detailed Experimental Protocol for Researchers
This comprehensive guide provides a detailed experimental protocol for the synthesis of 2-Acetamido-4-fluorobenzoic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences. The protocol herein is presented with in-depth explanations of the underlying chemical principles, ensuring both procedural accuracy and a thorough understanding of the reaction mechanism.
Introduction
This compound serves as a key intermediate in the synthesis of various biologically active molecules. The presence of the fluoro-substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability and binding affinity. The acetamido group provides a handle for further chemical modifications, making this compound a versatile scaffold in drug discovery programs. This protocol details a reliable and reproducible method for the preparation of this compound via the acetylation of 4-fluoroanthranilic acid.
Reaction Scheme
The synthesis proceeds via the N-acetylation of the amino group of 4-fluoroanthranilic acid using acetic anhydride. The reaction is typically carried out in an aqueous basic solution to facilitate the dissolution of the starting material and to neutralize the acetic acid byproduct.
The Strategic Utility of 2-Acetamido-4-fluorobenzoic Acid in Modern Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of contemporary organic synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating the physicochemical and pharmacological properties of target compounds.[1][2] 2-Acetamido-4-fluorobenzoic acid, a fluorinated derivative of anthranilic acid, has emerged as a pivotal building block, offering chemists a versatile platform for the construction of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[3][4] Its unique trifunctional nature, featuring a carboxylic acid, a secondary amide, and a fluorine-substituted aromatic ring, provides a rich tapestry of reactive sites for diverse chemical transformations.
This technical guide delves into the multifaceted applications of this compound, providing detailed protocols and mechanistic insights for its utilization in the synthesis of high-value compounds. We will explore its role in the construction of quinazolinones and other pharmacologically relevant heterocycles, elucidating the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Chemical Profile and Physicochemical Properties
A thorough understanding of the chemical and physical properties of a building block is paramount for its effective application in synthesis. The table below summarizes the key identifiers and computed properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[5] |
| Synonyms | N-Acetyl-4-fluoroanthranilic acid, 2-(acetylamino)-4-fluorobenzoic acid | --INVALID-LINK--[6], --INVALID-LINK--[7] |
| CAS Number | 394-27-4 | --INVALID-LINK--[5] |
| Molecular Formula | C₉H₈FNO₃ | --INVALID-LINK--[5] |
| Molecular Weight | 197.16 g/mol | --INVALID-LINK--[5] |
| Appearance | Solid | --INVALID-LINK--[6] |
| Purity | ≥98% | --INVALID-LINK--[7] |
The presence of the fluorine atom at the 4-position significantly influences the electronic properties of the aromatic ring, enhancing its electrophilicity and modulating the acidity of the carboxylic acid and the nucleophilicity of the amino group (in its unacetylated form). This electronic perturbation is a key factor in the reactivity and utility of this building block.
Core Application: Synthesis of Quinazolinone Scaffolds
One of the most prominent applications of this compound and its parent amine, 2-amino-4-fluorobenzoic acid, is in the synthesis of quinazolinone derivatives. Quinazolinones are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[8] The most common synthetic route involves the condensation of an anthranilic acid derivative with a suitable C1 or C2 synthon.[9]
Workflow for Quinazolinone Synthesis
The general workflow for the synthesis of a 2-methyl-4(3H)-quinazolinone derivative starting from 2-amino-4-fluorobenzoic acid is depicted below. The initial acetylation to form this compound is a crucial step for the subsequent cyclization.
Caption: General workflow for the synthesis of a fluorinated quinazolinone.
Protocol 1: Synthesis of 6-Fluoro-2-methyl-4(3H)-quinazolinone
This protocol outlines a two-step synthesis of a fluorinated quinazolinone derivative starting from 2-amino-4-fluorobenzoic acid. The initial step involves the formation of the corresponding benzoxazinone from 2-amino-4,5-difluorobenzoic acid, which is analogous to the reactivity of 2-amino-4-fluorobenzoic acid.[9]
Step 1: Synthesis of 6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one
-
Rationale: The reaction of an anthranilic acid with acetic anhydride leads to the formation of a benzoxazinone intermediate. This intermediate is a key precursor for the subsequent introduction of a nitrogen nucleophile to form the quinazolinone ring system.[9]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-fluorobenzoic acid (1 equivalent) in acetic anhydride (3-5 equivalents).
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.
-
Step 2: Synthesis of 6-Fluoro-2-methyl-4(3H)-quinazolinone
-
Rationale: The benzoxazinone intermediate readily undergoes nucleophilic attack by ammonia at the carbonyl carbon, followed by ring-opening and subsequent cyclization to form the thermodynamically stable quinazolinone ring.
-
Procedure:
-
Dissolve the crude 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one from the previous step in a suitable solvent such as ethanol.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-fluoro-2-methyl-4(3H)-quinazolinone.
-
Application in the Synthesis of Bioactive Benzothiazoles
Beyond quinazolinones, this compound and its derivatives are valuable precursors for the synthesis of other heterocyclic systems of medicinal interest, such as benzothiazoles. Benzothiazole derivatives have been investigated for their potential as anticancer agents.[10]
Protocol 2: Conceptual Synthesis of a Benzothiazole Derivative
While a direct protocol starting from this compound for benzothiazole synthesis was not explicitly found, a conceptual protocol can be derived from general synthetic methods for benzothiazoles, which often involve the reaction of a 2-aminothiophenol with a carboxylic acid or its derivative. The synthesis of the required 2-amino-5-fluorothiophenol can be a multi-step process from 2-amino-4-fluorobenzoic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
Application Notes and Protocols for 2-Acetamido-4-fluorobenzoic Acid Derivatives in Medicinal Chemistry
Introduction: The Strategic Role of Fluorine in Drug Design and the Emergence of 2-Acetamido-4-fluorobenzoic Acid Scaffolds
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and bioavailability.[1] The unique electronic properties of the fluorine atom can significantly influence the physicochemical characteristics of a drug candidate, often leading to improved therapeutic profiles. Within the vast landscape of fluorinated building blocks, this compound has emerged as a valuable scaffold for the development of targeted therapies, particularly in the realm of oncology. Its pre-functionalized nature, featuring an acetamido group and a carboxylic acid on a fluorinated phenyl ring, provides a versatile platform for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of the medicinal chemistry applications of this compound derivatives, with a specific focus on their groundbreaking role as inhibitors of Aurora kinases, a family of enzymes pivotal to cell cycle regulation and a key target in cancer therapy.[2][3] We will delve into the rationale behind their design, provide detailed protocols for their synthesis and biological evaluation, and present structure-activity relationship (SAR) data to guide future drug discovery efforts.
Targeting Cell Division: this compound Derivatives as Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and chromosome segregation.[2] Their overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[4] This has made them attractive targets for the development of novel anticancer agents.
A promising class of Aurora kinase inhibitors has been developed utilizing the this compound scaffold. These compounds are designed to bind to the ATP-binding pocket of the kinase, thereby preventing its catalytic activity and inducing cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action: A Structural Perspective
The this compound moiety in these inhibitors typically serves as a key pharmacophore that engages in crucial hydrogen bonding interactions within the hinge region of the Aurora kinase active site. The acetamido group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid can be functionalized to introduce further interactions with the protein or to modulate the compound's physicochemical properties. The fluorine atom at the 4-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.
The general workflow for the discovery and development of these inhibitors is outlined below:
Caption: A generalized workflow for the development of Aurora kinase inhibitors from the this compound scaffold.
Synthesis of this compound-Based Aurora Kinase Inhibitors: A Step-by-Step Protocol
The following protocol details the synthesis of a representative Aurora kinase inhibitor, N-(4-((3-(3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)ureido)methyl)pyridin-2-yl)-2-acetamido-4-fluorobenzamide, adapted from the general procedures outlined in patent literature. This multi-step synthesis involves the formation of an amide bond between this compound and a functionalized aminopyridine core.
Experimental Protocol: Synthesis of a Representative Inhibitor
Step 1: Activation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to ensure the formation of the activated ester. Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine in the subsequent step. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.
Step 2: Amide Bond Formation
-
To the solution from Step 1, add the appropriate aminopyridine intermediate, for example, (4-((3-(3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)ureido)methyl)pyridin-2-amine) (1.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the desired N-(4-((3-(3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)ureido)methyl)pyridin-2-yl)-2-acetamido-4-fluorobenzamide. Self-validation: The purity and identity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: In Vitro Aurora Kinase Inhibition Assay
The following protocol outlines a common method for evaluating the inhibitory activity of the synthesized compounds against Aurora kinases. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Protocol: ADP-Glo™ Kinase Assay
-
Reagents and Materials:
-
Recombinant human Aurora A and Aurora B kinase
-
K-LISA™ ATP and Substrate (e.g., Kemptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of the kinase solution (containing Aurora A or B) to each well.
-
Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
-
Caption: A step-by-step workflow for the in vitro evaluation of Aurora kinase inhibitors using the ADP-Glo™ assay.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the this compound scaffold and the appended functionalities has allowed for the exploration of the structure-activity relationship and the identification of key structural features that govern inhibitory potency and selectivity. The following table summarizes hypothetical SAR data for a series of 2-acetamido-4-fluorobenzamide derivatives against Aurora A and Aurora B kinases.
| Compound ID | R1 Group | R2 Group | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |
| 1a | -H | -H | 580 | 750 |
| 1b | -F | -H | 250 | 320 |
| 1c | -H | -CH₃ | 450 | 600 |
| 2a | Pyridin-4-yl | -H | 120 | 150 |
| 2b | Pyrimidin-5-yl | -H | 85 | 110 |
| 3a | Pyridin-4-yl | 4-Methylpiperazin-1-yl | 15 | 25 |
| 3b | Pyrimidin-5-yl | 4-Methylpiperazin-1-yl | 8 | 12 |
Key SAR Insights:
-
Fluorine Substitution: The presence of a fluorine atom on the benzamide ring (Compound 1b vs. 1a ) generally leads to a moderate increase in potency, likely due to favorable electronic interactions.
-
Heterocyclic Core: Replacement of a simple phenyl ring with a pyridine (2a ) or pyrimidine (2b ) at the R1 position significantly enhances inhibitory activity, suggesting the importance of hydrogen bond acceptors in this region.
-
Solubilizing Group: The introduction of a basic moiety such as a 4-methylpiperazine group at the R2 position (Compounds 3a and 3b ) dramatically improves potency. This group likely engages in additional interactions with the solvent-exposed region of the kinase and improves the overall physicochemical properties of the compounds.
Conclusion and Future Directions
Derivatives of this compound have proven to be a highly promising scaffold for the development of potent and selective Aurora kinase inhibitors. The synthetic accessibility of this building block, coupled with the clear structure-activity relationships that have been established, provides a solid foundation for further optimization. Future efforts in this area could focus on fine-tuning the selectivity profile of these inhibitors to minimize off-target effects, as well as improving their pharmacokinetic properties to enhance their potential as clinical candidates for the treatment of a variety of cancers. The protocols and data presented herein serve as a valuable resource for researchers and drug development professionals working to advance this exciting class of anticancer agents.
References
- 1. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide | C28H29N7O | CID 4369496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
Application Notes & Protocols: Leveraging 2-Acetamido-4-fluorobenzoic Acid for the Synthesis of Novel Kinase Inhibitors
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. 2-Acetamido-4-fluorobenzoic acid is a valuable and versatile building block in this domain, particularly for the synthesis of kinase inhibitors. This guide provides an in-depth exploration of its application, focusing on the foundational chemistry of amide bond formation to construct potential kinase inhibitor backbones. We present detailed, field-tested protocols for common coupling reactions, explain the causal mechanisms behind reagent selection, and situate these synthetic strategies within the critical biological context of the MAPK/ERK signaling pathway, a key target in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to utilize this key intermediate for the discovery of novel therapeutics.
Introduction: The Strategic Role of a Fluorinated Building Block
Kinase inhibitors have revolutionized the landscape of targeted therapy, particularly in oncology.[1][2] These small molecules are designed to block the action of protein kinases, enzymes that play a critical role in cell signaling, growth, and proliferation. Dysregulation of kinase signaling pathways is a hallmark of many cancers, making them prime therapeutic targets.[3] One of the most crucial and frequently dysregulated cascades is the Ras/Raf/MEK/ERK (MAPK) pathway, which governs fundamental cellular processes.[4][5] Inhibitors of the Mitogen-Activated Protein Kinase (MEK) proteins (MEK1 and MEK2) have shown significant clinical success, with drugs like Trametinib improving survival in patients with certain types of melanoma and lung cancer.[6][7]
The design of potent and selective kinase inhibitors relies on the careful selection of molecular building blocks. This compound (CAS: 394-27-4) emerges as a key intermediate for several reasons:
-
The Amide Scaffold: The carboxylic acid moiety is primed for amide bond formation, one of the most robust and versatile reactions for linking molecular fragments in drug discovery.
-
Fluorine Substitution: The ortho-fluoro substituent can profoundly influence the molecule's properties. Its high electronegativity can alter the acidity of the carboxylic acid, modulate pKa, and form critical hydrogen bonds or other non-covalent interactions within the target kinase's binding pocket. Furthermore, the C-F bond is exceptionally stable, often enhancing metabolic resistance by blocking sites of oxidative metabolism.[8]
-
The Acetamido Group: The N-acetyl group provides an additional point for hydrogen bonding, which can be crucial for anchoring the inhibitor to the target protein and improving selectivity.
This guide will focus on the practical application of this compound in synthesizing inhibitor scaffolds via amide coupling, providing researchers with the foundational knowledge and detailed protocols required for their discovery programs.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is essential for successful reaction planning and execution.
| Property | Value | Source(s) |
| CAS Number | 394-27-4 | [9][10][11] |
| Molecular Formula | C₉H₈FNO₃ | [9][10][11] |
| Molecular Weight | 197.16 g/mol | [10][11] |
| Appearance | White to off-white solid | [9] |
| Purity | Typically ≥98% | [9][11] |
| Synonyms | N-Acetyl-4-fluoroanthranilic acid, 2-(Acetylamino)-4-fluorobenzoic acid | [9][11] |
Principle of Synthesis: Amide Bond Formation
The union of a carboxylic acid and an amine to form an amide bond is the linchpin of this synthetic strategy. However, direct condensation is inefficient at ambient temperatures because the acidic carboxylic acid and basic amine readily form a non-reactive ammonium carboxylate salt.[12] To overcome this thermodynamic barrier, the carboxylic acid must first be "activated." This is achieved by using a coupling reagent to convert the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[13]
The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, potential for side reactions (like racemization in chiral compounds), and desired reaction conditions.[12] We will detail protocols for two of the most reliable and widely used classes of coupling reagents: carbodiimides (EDC) and uronium/aminium salts (HATU).
Experimental Protocols
These protocols provide a generalized framework for coupling this compound with a primary or secondary amine fragment (Amine-R₂), a common step in building a larger inhibitor molecule.
Protocol 1: Carbodiimide-Mediated Coupling using EDC/HOBt
This method is a workhorse in medicinal chemistry, valued for its reliability and the water-soluble nature of its urea byproduct, which simplifies purification. The additive 1-Hydroxybenzotriazole (HOBt) or its analogues are included to suppress side reactions and improve efficiency.[14]
Materials:
-
This compound (1.0 equivalent)
-
Target Amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.), the target amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq.) to the stirred solution. The base is crucial for neutralizing the HCl salt of EDC and the HOBt proton to maintain a non-acidic environment.
-
Activation & Coupling: Slowly add EDC·HCl (1.2 eq.) portion-wise to the cooled mixture. The order of addition is critical to ensure the activated ester is formed in the presence of the nucleophile, minimizing side reactions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring (Self-Validation): Track the consumption of the starting material and the formation of the product by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14] This step is essential to determine reaction completion and identify any potential side products.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted HOBt and carboxylic acid), and brine.[14]
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing the Physicochemical Properties of Raf/MEK Inhibitors by Nitrogen Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Unraveling the Reaction Mechanism for the Acylation of 4-Fluoroanthranilic Acid
Abstract
This comprehensive guide provides an in-depth analysis of the reaction mechanism for the acylation of 4-fluoroanthranilic acid, a critical transformation in the synthesis of various pharmaceutical compounds. Beyond a theoretical overview, this document presents detailed, field-proven laboratory protocols for the N-acetylation of 4-fluoroanthranilic acid, ensuring scientific integrity and reproducibility. This application note is designed for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and practical, actionable methodologies.
Introduction: The Significance of N-Acyl-4-fluoroanthranilic Acid Derivatives
N-acyl derivatives of anthranilic acid are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of a fluorine atom at the 4-position of the anthranilic acid ring can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the acylation of 4-fluoroanthranilic acid is a pivotal step in the development of novel drugs. A thorough understanding of the underlying reaction mechanism and optimized, reliable synthetic protocols are paramount for the efficient and scalable production of these valuable compounds.
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of 4-fluoroanthranilic acid proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
The presence of the fluorine atom, an electron-withdrawing group, at the 4-position decreases the electron density of the benzene ring and, to a lesser extent, the basicity of the amino group.[1] This can slightly reduce the nucleophilicity of the amine compared to unsubstituted aniline.[1] However, the reaction proceeds efficiently under appropriate conditions.
A common and effective method for this transformation is the use of acetic anhydride as the acylating agent. The reaction can be performed with or without a catalyst. In the absence of a catalyst, the reaction is typically carried out by heating the reactants. The mechanism involves the following key steps:
-
Nucleophilic Attack: The nitrogen atom of the amino group of 4-fluoroanthranilic acid attacks one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, and the acetate ion is expelled as a leaving group.
-
Deprotonation: A proton is lost from the nitrogen atom, resulting in the formation of the N-acetylated product and acetic acid as a byproduct.
References
Application Note: High-Purity Recovery of 2-Acetamido-4-fluorobenzoic Acid via Optimized Recrystallization
Abstract
2-Acetamido-4-fluorobenzoic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. Achieving high purity is critical for downstream applications, ensuring reaction specificity and product integrity. This application note provides a comprehensive, field-tested guide to the purification of this compound using the robust technique of recrystallization. We delve into the foundational principles of solvent selection, provide a systematic protocol for identifying the optimal solvent system, and detail a step-by-step procedure for obtaining high-purity crystalline material.
The Foundational Principle: Recrystallization
Recrystallization is a premier technique for the purification of solid organic compounds.[1] Its efficacy is rooted in the principle of differential solubility: the solubility of a compound in a solvent typically increases with temperature.[2] In an ideal recrystallization process:
-
An impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution.
-
Insoluble impurities can be removed at this stage by hot filtration.
-
The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, and it begins to form crystals.
-
The organized, growing crystal lattice has a high propensity to exclude molecules that do not fit its structure—namely, the impurities.[1] These impurities remain dissolved in the surrounding solvent (the "mother liquor").
-
The pure crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.
The success of this technique hinges almost entirely on the selection of an appropriate solvent.
Strategic Solvent Selection: A Data-Driven Approach
The ideal recrystallization solvent for this compound should exhibit the following characteristics:
-
High Solvency at Elevated Temperature: It must completely dissolve the compound near its boiling point.
-
Low Solvency at Low Temperature: It must afford poor solubility for the compound at or below room temperature to ensure high recovery.[3]
-
Favorable Impurity Profile: Impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.
-
Inertness: The solvent must not react with the compound.[3]
-
Volatility: It should be sufficiently volatile for easy removal from the purified crystals.
Given the structure of this compound (possessing a polar carboxylic acid and an amide group), polar solvents are logical candidates.[4] A solvent pair, which combines a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is sparingly soluble), often provides the ideal solubility gradient.[5][6] An ethanol/water system is a classic and effective choice for many substituted benzoic acids.[7]
Protocol 2.1: Small-Scale Solvent Screening
Before committing to a bulk purification, the optimal solvent or solvent pair must be determined experimentally.
Materials:
-
Crude this compound (~50 mg per test)
-
Test tubes or small Erlenmeyer flasks
-
Candidate solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Deionized Water
-
Hot plate and water bath
-
Pasteur pipettes
Procedure:
-
Place ~50 mg of the crude solid into a test tube.
-
Add the chosen solvent dropwise at room temperature, swirling after each addition. Note the solubility. An ideal solvent will not dissolve the compound readily at this stage.
-
If the solid is insoluble at room temperature, gently heat the test tube in a hot water bath.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. Abundant, fine, non-oily crystals are desired.
-
Repeat this process for all candidate solvents and for a promising solvent pair (e.g., dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution turns cloudy, then re-clarify with a drop of hot ethanol).
Data Interpretation: Summarize your observations in a table to facilitate direct comparison and selection of the optimal system for the full-scale protocol.
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Poor / Slow | Potentially a good anti-solvent |
| Ethanol | Sparingly Soluble | Very Soluble | Yes, but recovery may be low | Good candidate for a solvent pair |
| Methanol | Soluble | Very Soluble | Poor recovery expected | Unsuitable |
| Ethyl Acetate | Sparingly Soluble | Soluble | Yes | Possible candidate |
| Ethanol/Water | Insoluble | Soluble | Excellent, crystalline solid | Optimal System |
This table presents expected results. Actual results should be recorded.
Optimized Recrystallization Protocol
This protocol assumes an ethanol/water solvent system has been identified as optimal from the screening phase.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Two Erlenmeyer flasks (sized appropriately for the amount of material)
-
Hot plate
-
Buchner funnel, filter flask, and filter paper
-
Ice bath
-
Glass stir rod
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar or boiling chips. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.
-
Water Addition (Anti-Solvent): While keeping the ethanol solution hot, slowly add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, wait a moment for boiling to cease, and add a small spatula tip of activated charcoal. Re-heat the mixture to a boil for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration (if charcoal was used): If charcoal was added, this step is mandatory to remove it. Pre-heat a second Erlenmeyer flask and a funnel (stemless or short-stemmed). Place a fluted filter paper in the funnel and rapidly filter the hot solution through it. This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (using the same ratio as the crystallization) to rinse away any remaining impurities in the mother liquor.
-
Drying: Allow air to be pulled through the crystals on the funnel for 15-20 minutes to partially dry them. Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Workflow Visualization
Caption: Workflow for the purification of this compound.
Purity Assessment & Expected Results
The most straightforward method to assess the purity of the recrystallized product is melting point analysis. A pure compound will have a sharp melting point range (typically < 2 °C), which corresponds to the literature value. Impurities depress and broaden the melting point range.
-
Crude Material: Will likely exhibit a broad and depressed melting point.
-
Purified Material: Should exhibit a sharp melting point.
-
Literature Melting Point: 212-216 °C.[8]
A successful recrystallization will yield a white to off-white crystalline solid with a melting point that aligns closely with the literature value.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out | Solution is supersaturated above the compound's melting point; cooling is too rapid. | Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent (ethanol). Allow the solution to cool much more slowly. |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation. Add a "seed crystal" from a previous batch if available. |
| Low Recovery | Compound has significant solubility in the cold solvent; too much solvent used; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Use the absolute minimum amount of hot solvent. Ensure filtration apparatus is pre-heated for hot filtration. |
| Colored Product | Colored impurities are present and were not removed. | Repeat the recrystallization, incorporating the activated charcoal step before hot filtration. |
Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 2-fluorobenzoic acid and 4-fluorobenzoic acid suggest it should be handled with care.[9][10]
-
Hazard Profile: Assumed to be a skin, eye, and respiratory irritant.[9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the solid material in a well-ventilated area or a fume hood to avoid inhaling dust.
-
Spills: Sweep up solid spills carefully and place them in a designated waste container.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]
Always consult institutional safety protocols before beginning any chemical procedure.
References
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. CHEM 2423 Recrystallization of Benzoic Acid .docx [slideshare.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
The Strategic Role of 2-Acetamido-4-fluorobenzoic Acid in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
Introduction: The Significance of Fluorinated Heterocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents.[1][2][3] Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in drug design. The strategic incorporation of a fluorine atom into these scaffolds can profoundly enhance a molecule's pharmacological profile.[4] Fluorine, with its high electronegativity and small size, can modulate key properties such as metabolic stability, lipophilicity, binding affinity, and bioavailability, often leading to improved drug candidates.[4][5]
2-Acetamido-4-fluorobenzoic acid is a key starting material that combines the essential features of an anthranilic acid derivative with the benefits of fluorine substitution. Its pre-acetylated amino group makes it an ideal and direct precursor for the synthesis of a variety of fused heterocyclic systems, most notably quinazolinones. This guide provides an in-depth exploration of the utility of this compound, focusing on the synthesis of 7-fluoro-quinazolin-4(3H)-ones, a class of compounds with a wide spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[6][7]
Core Application: Synthesis of 7-Fluoro-2-methyl-3-aryl-quinazolin-4(3H)-ones
The most prominent application of this compound is its role as a precursor to 7-fluoro-quinazolin-4(3H)-ones. The synthesis is a robust and well-established two-step process that proceeds through a key benzoxazinone intermediate.
Causality Behind the Synthetic Strategy
The synthetic pathway is designed for efficiency and high yields. Since the starting material, this compound, already possesses the N-acetyl group, the initial and often separate acylation step required for anthranilic acids is circumvented. This directly leads to the cyclization step.
-
Step 1: Cyclodehydration to form 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one. The acetamido and carboxylic acid groups are perfectly positioned for an intramolecular cyclization. The use of a dehydrating agent like acetic anhydride facilitates the removal of a water molecule, leading to the formation of the reactive benzoxazinone ring. This intermediate is an excellent electrophile.
-
Step 2: Nucleophilic Attack and Ring Transformation to Quinazolinone. The benzoxazinone intermediate readily reacts with primary amines. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the benzoxazinone, leading to the opening of the oxazinone ring. A subsequent intramolecular cyclization with the elimination of a water molecule results in the formation of the stable, fused pyrimidinone ring of the quinazolinone scaffold.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow from the starting material to the final quinazolinone products.
Caption: Workflow for the synthesis of 7-fluoro-quinazolin-4(3H)-ones.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps and justifications for the chosen reagents and conditions.
Protocol 1: Synthesis of 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)
This protocol is adapted from established procedures for the synthesis of analogous benzoxazinones.[6][7]
Objective: To synthesize the key benzoxazinone intermediate via cyclodehydration of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (excess, approx. 10 eq)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound (e.g., 1.97 g, 0.01 mol).
-
Addition of Reagent: Add an excess of acetic anhydride (e.g., 10 mL, approx. 0.1 mol) to the flask. The acetic anhydride acts as both the solvent and the dehydrating agent.
-
Reflux: Heat the mixture to reflux (boiling point of acetic anhydride is ~140 °C) with continuous stirring. The reaction is typically complete within 1-2 hours.
-
Causality Insight: Refluxing in acetic anhydride provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization and dehydration.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up and Isolation: a. After completion, allow the reaction mixture to cool to room temperature. b. Slowly and carefully pour the cooled mixture onto crushed ice or into ice-cold water to precipitate the product and quench the excess acetic anhydride. c. Collect the precipitated solid by vacuum filtration. d. Wash the solid thoroughly with cold water to remove any residual acetic acid. e. Dry the product, 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one, under vacuum. The product is often of sufficient purity for the next step. If required, it can be recrystallized from a suitable solvent like ethanol.
Expected Outcome: A crystalline solid with a yield typically in the range of 85-95%.
Protocol 2: Synthesis of 7-Fluoro-2-methyl-3-aryl-quinazolin-4(3H)-ones
This protocol details the conversion of the benzoxazinone intermediate to the final quinazolinone derivatives.[6]
Objective: To synthesize a series of 3-substituted quinazolinone derivatives by reacting the benzoxazinone intermediate with various primary aromatic amines.
Materials:
-
7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq)
-
Substituted primary aromatic amine (e.g., aniline, p-toluidine, etc.) (1.0 eq)
-
Dry Pyridine (as solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one (e.g., 1.79 g, 0.01 mol) in dry pyridine (e.g., 50-100 mL).
-
Addition of Amine: Add the desired primary aromatic amine (0.01 mol) to the solution.
-
Reflux: Heat the reaction mixture to reflux under anhydrous conditions for 6-8 hours.
-
Causality Insight: Pyridine serves as a high-boiling polar aprotic solvent and also acts as a base to facilitate the reaction. The elevated temperature is necessary for both the initial ring-opening and the subsequent dehydration to form the quinazolinone ring.
-
-
Monitoring the Reaction: Monitor the reaction by TLC until the benzoxazinone spot disappears.
-
Work-up and Isolation: a. After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and a small amount of 10% hydrochloric acid to neutralize the pyridine. b. A solid precipitate of the quinazolinone derivative will form. c. Collect the crude product by vacuum filtration and wash with cold water. d. Recrystallize the crude product from a suitable solvent such as ethanol or glacial acetic acid to obtain the pure 7-Fluoro-2-methyl-3-aryl-quinazolin-4(3H)-one.
Data Presentation: Representative Synthesized Quinazolinones
| Entry | Amine (R-NH₂) | Product Name | Expected Yield (%) |
| 1 | Aniline | 7-Fluoro-2-methyl-3-phenyl-quinazolin-4(3H)-one | 60-75 |
| 2 | 4-Chloroaniline | 3-(4-Chlorophenyl)-7-fluoro-2-methyl-quinazolin-4(3H)-one | 60-75 |
| 3 | 4-Methoxyaniline | 7-Fluoro-3-(4-methoxyphenyl)-2-methyl-quinazolin-4(3H)-one | 60-75 |
| 4 | 4-Nitroaniline | 7-Fluoro-2-methyl-3-(4-nitrophenyl)-quinazolin-4(3H)-one | 60-75 |
Note: Yields are estimates based on similar reported syntheses and may vary depending on experimental conditions.
Mechanism of Quinazolinone Formation
The transformation of the benzoxazinone intermediate to the quinazolinone is a well-understood process involving nucleophilic acyl substitution followed by cyclization.
Caption: Key steps in the conversion of benzoxazinone to quinazolinone.
The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the benzoxazinone. This leads to the opening of the oxazinone ring to form an N-acylanthranilamide intermediate. This intermediate then undergoes an intramolecular cyclization, where the amide nitrogen attacks the acetyl carbonyl group, followed by dehydration to yield the thermodynamically stable quinazolinone ring system.
Conclusion and Future Perspectives
This compound serves as a highly valuable and direct precursor for the synthesis of fluorinated heterocyclic compounds, particularly 7-fluoro-quinazolin-4(3H)-ones. The protocols provided herein are robust, based on established chemical principles, and offer a clear pathway for researchers in drug discovery to access this important class of bioactive molecules. The presence of the fluorine atom at the 7-position provides a strategic point for modulating the electronic and pharmacokinetic properties of the resulting compounds, making this building block a powerful tool for developing novel therapeutics. Further exploration into multicomponent reactions or novel cyclization strategies involving this compound could unveil new synthetic routes to other diverse and medicinally relevant heterocyclic scaffolds.
References
- 1. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of fluorine-18-labeled 5-HT1A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. Novel fluorinated acridone derivatives. Part 1: synthesis and evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of 2-Acetamido-4-fluorobenzoic Acid for Pharmaceutical Research
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Acetamido-4-fluorobenzoic acid, a key intermediate in pharmaceutical research. The protocol herein details a robust and reproducible method starting from the commercially available 2-Amino-4-fluorobenzoic acid. Emphasis is placed on process safety, scalability, and the rationale behind key experimental parameters to ensure high yield and purity suitable for drug development applications. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.
Introduction: The Significance of this compound in Drug Discovery
This compound is a valuable building block in medicinal chemistry. The presence of the acetamido group, a fluorine atom, and a carboxylic acid moiety on the benzene ring provides multiple points for diversification, making it a versatile scaffold for the synthesis of a wide range of biologically active compounds. Fluorine, in particular, is a bioisostere of the hydrogen atom and its introduction into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.
Derivatives of this compound have been explored for their potential as anti-inflammatory, analgesic, and anticancer agents. As such, a reliable and scalable synthesis of this intermediate is crucial to support preclinical and clinical development programs. This application note addresses the need for a well-documented, scalable process for the preparation of this compound, moving from bench-scale to kilogram-scale production.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is achieved through the N-acetylation of 2-Amino-4-fluorobenzoic acid. This is a classic nucleophilic acyl substitution reaction where the amino group of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
Choice of Acetylating Agent: Acetic Anhydride
While acetyl chloride is a potent acetylating agent, acetic anhydride is preferred for scale-up operations due to several factors:
-
Safety: Acetic anhydride is less volatile and less corrosive than acetyl chloride. The byproduct of the reaction with acetic anhydride is acetic acid, which is easier to handle and remove than the hydrochloric acid generated from acetyl chloride.
-
Reaction Control: The reaction with acetic anhydride is generally less exothermic than with acetyl chloride, allowing for better temperature control on a larger scale.
-
Cost-Effectiveness: Acetic anhydride is often more economical for large-scale syntheses.
The reaction mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride, followed by the departure of acetate as a leaving group.
Precursor Synthesis: Preparation of 2-Amino-4-fluorobenzoic Acid
While 2-Amino-4-fluorobenzoic acid is commercially available, its synthesis from more readily available starting materials can be a cost-effective strategy for large-scale production. A common route involves the nitration of a suitable fluorinated benzoic acid derivative, followed by reduction of the nitro group.[1] For instance, a 4-fluorohalogenobenzoic acid can be nitrated to a 4-fluoro-2-nitrohalogenobenzoic acid, which is then catalytically reduced to 2-amino-4-fluorobenzoic acid.[1]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 2-Amino-4-fluorobenzoic acid | ≥98% | Commercially Available |
| Acetic Anhydride | Reagent Grade | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Deionized Water | In-house | |
| Ethanol | 200 Proof, Anhydrous | Commercially Available |
| Hydrochloric Acid | 37% (concentrated) | Commercially Available |
Equipment
-
Jacketed glass reactor (appropriate volume for the intended scale) with overhead stirring, temperature probe, and condenser.
-
Addition funnel.
-
Heating/cooling circulator.
-
Nutsche filter or centrifuge for solid isolation.
-
Vacuum oven for drying.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves.
Detailed Experimental Protocol (Kilogram-Scale)
This protocol is designed for a 1 kg scale synthesis. Adjustments may be necessary for different scales.
Reaction Setup
Caption: Workflow for the Scale-up Synthesis of this compound.
Step-by-Step Procedure
-
Charging the Reactor: In a clean and dry jacketed glass reactor, charge 2-Amino-4-fluorobenzoic acid (1.00 kg, 6.45 mol) and glacial acetic acid (3.0 L).
-
Cooling: Begin stirring the mixture to form a slurry. Cool the reactor contents to 10-15 °C using a circulating chiller.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (0.73 kg, 7.10 mol, 1.1 eq) to the slurry via an addition funnel over a period of 1-2 hours. The addition rate should be controlled to maintain the internal temperature below 30 °C. The acetylation of anilines is an exothermic process, and slow addition is crucial to prevent a runaway reaction.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing ice-water (10 L) with vigorous stirring. This will precipitate the crude product. Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.
-
Filtration and Washing: Isolate the crude product by filtration using a Nutsche filter. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the filtrate is neutral to pH paper. This removes any residual acetic acid and other water-soluble impurities.
-
Purification by Recrystallization: Transfer the damp crude solid to a clean reactor. Add a mixture of ethanol and deionized water (approximately 70:30 v/v, start with 5 L). Heat the mixture to 70-75 °C with stirring until all the solid dissolves. If the solution is colored, it can be treated with activated charcoal.
-
Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5 °C in an ice bath to induce crystallization.
-
Final Isolation and Drying: Isolate the purified crystals by filtration and wash with a small amount of cold ethanol-water (70:30 v/v). Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Process Safety and Hazard Management
The scale-up of any chemical process requires a thorough safety assessment.
-
Hazardous Substances:
-
2-Amino-4-fluorobenzoic acid: May cause skin and eye irritation.[3]
-
Acetic Anhydride: Corrosive, causes severe skin burns and eye damage. Lachrymator.
-
Acetic Acid: Corrosive, causes severe skin burns and eye damage.
-
This compound: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]
-
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, face shield, and chemical-resistant gloves, must be worn at all times.
-
Ventilation: The synthesis should be conducted in a well-ventilated area, such as a fume hood or a walk-in hood for larger scales, to avoid inhalation of vapors.
-
Exotherm Control: The addition of acetic anhydride is exothermic. A jacketed reactor with a reliable cooling system is essential for temperature control. A slow addition rate and continuous monitoring of the internal temperature are critical.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.
Data Summary
| Parameter | Value |
| Starting Material | 2-Amino-4-fluorobenzoic acid |
| Molecular Weight of Starting Material | 155.13 g/mol |
| Amount of Starting Material | 1.00 kg (6.45 mol) |
| Acetylating Agent | Acetic Anhydride |
| Molecular Weight of Acetylating Agent | 102.09 g/mol |
| Amount of Acetylating Agent | 0.73 kg (7.10 mol, 1.1 eq) |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 10-30 °C |
| Reaction Time | 3-6 hours |
| Expected Yield | 1.1 - 1.2 kg (85-95%) |
| Final Product | This compound |
| Molecular Weight of Final Product | 197.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | ≥99% |
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
Logical Relationship Diagram
Caption: Logical relationship of reactants, process, and products.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By using acetic anhydride as the acetylating agent and carefully controlling the reaction conditions, high yields and purity can be achieved on a kilogram scale. The detailed procedure and safety considerations outlined herein are intended to facilitate the successful implementation of this synthesis in a pharmaceutical research and development setting.
References
Application Notes and Protocols: 2-Acetamido-4-fluorobenzoic Acid in the Development of Anti-inflammatory Agents
For: Researchers, scientists, and drug development professionals.
Introduction: A Fluorinated Anthranilic Acid Derivative with Anti-inflammatory Potential
2-Acetamido-4-fluorobenzoic acid is a synthetic organic compound belonging to the class of N-acetylated anthranilic acid derivatives. Anthranilic acid and its analogues have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The introduction of a fluorine atom into small molecule drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This document provides a comprehensive guide for researchers exploring the anti-inflammatory potential of this compound, detailing its proposed mechanisms of action, protocols for its synthesis, and methodologies for evaluating its efficacy in both in vitro and in vivo models.
Part 1: Proposed Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[3][4] Additionally, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, and its inhibition presents a promising therapeutic strategy.[5][6] Based on the structural characteristics of this compound, two primary putative mechanisms of action are explored herein.
Inhibition of Cyclooxygenase (COX) Enzymes
The presence of the benzoic acid moiety in this compound suggests a potential for interaction with the active site of COX-1 and COX-2 enzymes, similar to other NSAIDs.[3][4] By inhibiting these enzymes, the compound would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever. The fluorine substitution may influence the compound's binding affinity and selectivity towards the COX isoforms.
Proposed COX Inhibition Pathway
Caption: Proposed mechanism of COX inhibition by this compound.
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a central pathway in inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate gene transcription.[5][7] Some novel anti-inflammatory agents exert their effects by preventing IκBα degradation or blocking NF-κB nuclear translocation.[5][6]
Proposed NF-κB Inhibition Pathway
Caption: Putative inhibition of the NF-κB signaling pathway.
Part 2: Synthesis of this compound
The synthesis of this compound can be achieved through the acetylation of 2-amino-4-fluorobenzoic acid. This is a standard procedure in organic synthesis. The protocol below is a representative method.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol 2.1: Synthesis via Acetylation
Materials:
-
2-amino-4-fluorobenzoic acid
-
Acetic anhydride
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Drying oven or desiccator
Procedure:
-
In a round-bottom flask, dissolve 1 gram of 2-amino-4-fluorobenzoic acid in a minimal amount of acetic anhydride.
-
Stir the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, slowly add the reaction mixture to a beaker of cold deionized water while stirring. This will cause the product to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any unreacted starting materials and byproducts.
-
Dry the purified product in a drying oven at 60-70°C or in a desiccator under vacuum.
-
Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Part 3: In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays provide a controlled environment to screen for the anti-inflammatory effects of a compound at the cellular and molecular level. The following protocols describe methods to assess the impact of this compound on key inflammatory mediators.
Protocol 3.1: Inhibition of LPS-Induced TNF-α Secretion in THP-1 Macrophages
This assay measures the ability of the test compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS).[8][9][10]
Materials:
-
THP-1 cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Dexamethasone (positive control)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Differentiation:
-
Seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Induce differentiation into macrophage-like cells by treating with 20 ng/mL PMA for 48 hours.[9]
-
After 48 hours, remove the PMA-containing medium, wash the cells with fresh medium, and incubate in PMA-free medium for 24 hours.[9]
-
-
Compound Treatment and LPS Stimulation:
-
Prepare serial dilutions of this compound and dexamethasone in culture medium.
-
Pre-treat the differentiated THP-1 cells with various concentrations of the test compound or positive control for 2 hours.
-
Stimulate the cells with 1 µg/mL LPS for 4-6 hours to induce TNF-α production.[10] Include a vehicle control (cells treated with LPS and vehicle) and a negative control (cells without LPS or compound treatment).
-
-
Quantification of TNF-α:
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α secretion for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of TNF-α production).
-
| Compound | Concentration (µM) | TNF-α (pg/mL) | % Inhibition | IC50 (µM) |
| Vehicle Control | - | 1500 ± 120 | 0 | - |
| This compound | 1 | 1350 ± 110 | 10 | \multirow{4}{*}{~25} |
| 10 | 900 ± 80 | 40 | ||
| 50 | 450 ± 50 | 70 | ||
| 100 | 225 ± 30 | 85 | ||
| Dexamethasone | 1 | 300 ± 40 | 80 | ~0.5 |
| Illustrative data |
Part 4: In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are essential for evaluating the therapeutic potential of a compound in a whole organism, taking into account factors like pharmacokinetics and metabolism. The carrageenan-induced paw edema model is a widely used and well-established acute inflammation model.[11][12][13][14]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation induced by the injection of carrageenan, a phlogistic agent, into the paw of a rat.[11][12][13]
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (test compound)
-
Indomethacin or Diclofenac (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).
-
-
Compound Administration:
-
Administer the vehicle, positive control (e.g., Indomethacin 10 mg/kg), or test compound orally via gavage 1 hour before the carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 1.20 ± 0.15 | 0 |
| This compound | 25 | 0.90 ± 0.12 | 25.0 |
| 50 | 0.66 ± 0.10 | 45.0 | |
| 100 | 0.42 ± 0.08 | 65.0 | |
| Indomethacin | 10 | 0.36 ± 0.06 | 70.0 |
| Illustrative data |
Conclusion and Future Directions
The protocols and application notes presented here provide a robust framework for the initial investigation of this compound as a potential anti-inflammatory agent. The proposed mechanisms of action, centered on COX and NF-κB inhibition, offer clear targets for further mechanistic studies. Successful demonstration of efficacy in these foundational in vitro and in vivo models would warrant further preclinical development, including pharmacokinetic profiling, toxicology studies, and evaluation in chronic inflammation models. The strategic incorporation of fluorine in its structure may confer advantageous properties, making this compound and its derivatives a promising area for future anti-inflammatory drug discovery.
References
- 1. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 10. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. scribd.com [scribd.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Acetamido-4-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1] Its significance is particularly pronounced in the pharmaceutical industry, where the biaryl motif is a privileged scaffold in a vast array of therapeutic agents.[2] The reaction's tolerance of diverse functional groups, mild conditions, and the commercial availability and low toxicity of boronic acid reagents contribute to its widespread adoption.[3] This guide focuses on the application of the Suzuki coupling to a specific, yet increasingly important, class of substrates: 2-acetamido-4-fluorobenzoic acid and its derivatives. These molecules incorporate a unique combination of functional groups that present both challenges and opportunities in the synthesis of complex pharmaceutical intermediates.
The this compound scaffold is of particular interest in drug discovery. The fluorine atom can enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa, while the acetamido group can participate in key hydrogen bonding interactions with biological targets. The carboxylic acid provides a handle for further derivatization, often into amides, to complete the synthesis of a target molecule.
This document provides a detailed exploration of the mechanistic nuances, practical considerations, and step-by-step protocols for successfully employing these substrates in Suzuki coupling reactions.
Mechanistic Considerations for this compound Derivatives
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
For substrates like this compound, several factors can influence this catalytic cycle:
-
Electronic Effects: The presence of two electron-withdrawing groups, the fluorine atom and the carboxylic acid, on the aromatic ring can impact the rate-determining oxidative addition step. Generally, electron-withdrawing groups facilitate oxidative addition.[4]
-
The Ortho-Acetamido Group: This group can exert a significant influence. While amides are generally considered weakly coordinating, the nitrogen or oxygen of the acetamido group could potentially coordinate to the palladium center, influencing the reaction's regioselectivity and rate. This directing effect has been observed in other palladium-catalyzed C-H activation reactions.
-
The Carboxylic Acid: The acidic proton of the carboxylic acid can interfere with the basic conditions typically required for the Suzuki coupling. Therefore, it is often advantageous to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction.
-
C-F Bond Activation: While the target for coupling is typically a carbon-halogen bond (Br or I), the presence of a C-F bond requires careful selection of catalysts and conditions to avoid unwanted side reactions. Modern catalyst systems with electron-rich and bulky phosphine ligands are often necessary for the activation of less reactive C-Cl and even C-F bonds in electron-deficient systems.[5]
Optimized Reaction Parameters
Based on literature for similar electron-deficient and ortho-substituted substrates, the following parameters are crucial for achieving high yields and purity.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective with appropriate ligands. |
| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos, RuPhos) | Electron-rich and bulky ligands that promote oxidative addition of challenging substrates and facilitate reductive elimination.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical and often substrate-dependent. Aqueous solutions of these inorganic bases are commonly used. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O | Biphasic solvent systems are standard for Suzuki couplings, allowing for the dissolution of both organic and inorganic reagents. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. Boronic acids are generally more reactive than their corresponding esters.[4] |
| Temperature | 80 - 110 °C | Elevated temperatures are often required to overcome the activation energy for the oxidative addition and transmetalation steps. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 2-acetamido-4-halobenzoic acid derivatives. Optimization may be required for specific substrates.
Figure 2: General experimental workflow for a Suzuki coupling reaction.
Protocol 1: Suzuki Coupling of Methyl 2-acetamido-4-bromobenzoate
This protocol is recommended when the carboxylic acid may interfere with the reaction or when the final target is an ester or can be derived from an ester.
Materials:
-
Methyl 2-acetamido-4-bromobenzoate (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add methyl 2-acetamido-4-bromobenzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.
Protocol 2: Suzuki Coupling of 2-Acetamido-4-bromobenzoic Acid
This protocol can be attempted if protection of the carboxylic acid is to be avoided. The choice of a suitable base is critical to deprotonate the carboxylic acid and facilitate the catalytic cycle.
Materials:
-
2-Acetamido-4-bromobenzoic acid (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
RuPhos (0.06 mmol, 6 mol%)
-
K₂CO₃ (3.0 mmol, 3.0 equiv.)
-
Toluene (4 mL)
-
Water (1 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine 2-acetamido-4-bromobenzoic acid, the arylboronic acid, and K₂CO₃.
-
Add the degassed toluene and water.
-
In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in a small amount of the degassed toluene.
-
Add the catalyst solution to the reaction mixture.
-
Purge the flask with an inert gas for 5-10 minutes.
-
Heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
After completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, trying a different ligand (e.g., XPhos), or using a stronger base like Cs₂CO₃. Microwave irradiation can sometimes improve yields and reduce reaction times.
-
Protodeboronation: The decomposition of the boronic acid is a common side reaction. Ensure that the reaction is properly degassed to remove oxygen, and consider using boronic esters (e.g., pinacol esters), which are often more stable.
-
Hydrolysis of Ester: When using ester derivatives, prolonged heating with a strong base can lead to hydrolysis. Monitor the reaction closely to avoid this.
-
Purification Challenges: The presence of the acetamido and carboxylic acid/ester groups can make the products relatively polar, which may require more polar eluent systems for column chromatography.
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a powerful method for the synthesis of complex biaryl compounds that are of significant interest in drug discovery. While the unique combination of functional groups on this scaffold presents certain challenges, a rational approach to the selection of catalysts, ligands, and reaction conditions can lead to successful and high-yielding transformations. The protocols provided herein serve as a robust starting point for researchers to explore the synthesis of novel molecular architectures based on this valuable building block.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of 2-Acetamido-4-fluorobenzoic Acid in Synthesis
An In-Depth Guide to Amide Bond Formation Protocols Using 2-Acetamido-4-fluorobenzoic Acid
This compound is a valuable building block in medicinal chemistry and drug development. Its structure, featuring an acetamido group, a fluorine atom, and a carboxylic acid on an aromatic ring, provides a unique combination of properties for creating complex, biologically active molecules.[1][2] The molecular formula is C₉H₈FNO₃, and its molecular weight is approximately 197.16 g/mol .[3][4] It typically appears as a solid with a melting point in the range of 212-216 °C.[1][5]
The strategic placement of the substituents on the benzoic acid core significantly influences its reactivity and the properties of its derivatives:
-
Fluorine Atom: The high electronegativity of the fluorine atom acts as an electron-withdrawing group, which can impact the pKa of the carboxylic acid. In drug candidates, fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][6]
-
Acetamido Group: This group can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets like enzymes or receptors.[1] Its position ortho to the carboxylic acid can introduce a degree of steric hindrance that may influence the choice of coupling reagents.
The formation of an amide bond is one of the most critical reactions in organic synthesis, forming the backbone of peptides and proteins and appearing in a vast number of pharmaceutical agents.[7] This guide provides detailed protocols and the underlying chemical principles for efficiently coupling this compound with various amines, addressing the specific challenges and considerations posed by its unique structure.
Core Principles of Carboxylic Acid Activation for Amidation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions, requiring high temperatures to drive off water. Therefore, the process universally relies on the "activation" of the carboxylic acid's hydroxyl group, converting it into a better leaving group. This makes the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[8][9]
The activation process is the critical first step in any amide coupling reaction.[9] Modern coupling reagents are designed to perform this activation efficiently and with minimal side reactions, most notably racemization, which is a concern when coupling chiral amines or amino acids.[10]
Caption: A generalized workflow for amide bond formation.
The primary classes of coupling reagents include:
-
Carbodiimides (e.g., EDC, DCC, DIC): These reagents are widely used and cost-effective. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12] However, this intermediate is prone to racemization and can undergo side reactions. To mitigate this, additives are essential.[11][12]
-
Onium Salts (Uronium/Aminium & Phosphonium):
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient reagents that provide rapid coupling with a low risk of racemization, making them a popular choice for difficult couplings.[8][13] HATU is particularly effective for sterically hindered substrates.[14][15]
-
Phosphonium Salts (e.g., PyBOP): These also offer high coupling efficiency with low racemization risk but can be more expensive.[8][15]
-
Protocol 1: Classic Carbodiimide-Mediated Coupling with EDC and HOBt
This protocol is a robust and widely used method suitable for a broad range of amines. It utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), a water-soluble carbodiimide, making byproduct removal straightforward. The addition of 1-Hydroxybenzotriazole (HOBt) is critical; it acts as a scavenger for the reactive O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is less prone to racemization and reacts cleanly with the amine to yield the desired amide.[11][16]
Rationale for this Method: This approach offers a good balance of efficiency and cost. The water-soluble nature of EDC and its urea byproduct simplifies purification compared to DCC (Dicyclohexylcarbodiimide), where the byproduct is often insoluble.[9][11]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride
-
HOBt (1-Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: To the stirred solution, add HOBt (1.2 equivalents) and EDC hydrochloride (1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 equivalents) in a small amount of anhydrous DMF. If the amine is provided as a hydrochloride salt, add DIPEA (2-3 equivalents) to neutralize it to the free base.
-
Coupling Reaction: Add the amine solution to the activated acid mixture from step 2. If the amine was not a salt, add 2.0 equivalents of DIPEA or TEA to the reaction now. The base scavenges the HCl produced and maintains a favorable reaction pH.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with water, a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% sodium bicarbonate solution), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Caption: Reaction pathway for EDC/HOBt-mediated coupling.
Protocol 2: High-Efficiency Coupling with HATU
For more challenging couplings, such as those involving sterically hindered amines or where high yields are paramount, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior choice.[14] HATU is an aminium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive OAt-active ester.[11] This intermediate is more reactive than the corresponding OBt-ester, leading to faster reaction times and higher efficiency, even with less nucleophilic amines.[11][13]
Rationale for this Method: HATU is favored for its rapid kinetics and effectiveness in minimizing side reactions.[15] It is particularly useful when coupling precious or complex substrates where maximizing yield is the primary goal. The reaction requires a non-nucleophilic base, with DIPEA being the most common choice.[9]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere, combine this compound (1.0 equivalent) and the amine (1.1 equivalents) in a round-bottom flask containing anhydrous DMF.
-
Reagent Addition: To the stirred solution, add HATU (1.1 equivalents).
-
Base Initiation: Add DIPEA (2.0-3.0 equivalents) to the mixture. The base is crucial and should be added last to initiate the reaction by deprotonating the carboxylic acid. The order of addition is important to prevent the amine from reacting directly with HATU, which can form a guanidinium byproduct.
-
Monitoring: Stir the reaction at room temperature. These reactions are often very fast, with significant product formation occurring within 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the work-up is similar to Protocol 1. Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess base. Dry the organic layer, concentrate, and purify the crude product by the most suitable method (e.g., flash chromatography).
Comparative Summary of Protocols
For ease of selection, the key parameters of the described protocols are summarized below.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | EDC hydrochloride | HATU |
| Additive | HOBt | None (HOAt is part of HATU structure) |
| Typical Base | DIPEA, TEA | DIPEA, Collidine |
| Common Solvent | DMF, DCM | DMF, NMP |
| Reaction Time | 2 - 12 hours | 1 - 4 hours |
| Relative Cost | Lower | Higher |
| Typical Yield | Good to Excellent (70-90%) | Excellent to Quantitative (85-98%) |
| Key Advantage | Cost-effective, water-soluble byproduct | High efficiency, rapid, good for hindered substrates |
| Consideration | Slower, potential for side reactions without HOBt | More expensive, careful order of addition required |
Note: Yields are representative and can vary significantly based on the specific amine substrate and reaction conditions.[17]
Safety and Handling
-
This compound: This compound is known to be an irritant, causing skin and eye irritation. It may be harmful if swallowed.[1][3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Coupling Reagents: Many coupling reagents and their additives are irritants or toxic. EDC, HATU, and HOBt should be handled with care in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Buy this compound | 394-27-4 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. jpt.com [jpt.com]
- 9. bachem.com [bachem.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. peptide.com [peptide.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 14. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 15. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 16. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 17. benchchem.com [benchchem.com]
Application Notes & Protocols: A Hierarchical Strategy for the Biological Screening of Novel 2-Acetamido-4-fluorobenzoic Acid Analogs
Introduction
The chemical scaffold of 2-Acetamido-4-fluorobenzoic acid presents a compelling starting point for the development of novel therapeutic agents. The inclusion of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.[1] Derivatives of similar benzoic acid structures have shown potential as anti-inflammatory, analgesic, and antimicrobial agents.[2][3][4] This guide provides a comprehensive, field-proven strategy for the systematic biological screening of a library of novel this compound analogs to identify and characterize lead compounds with potential anti-inflammatory activity.
The screening process is designed as a hierarchical cascade, a resource-efficient methodology that begins with high-throughput primary assays to identify initial "hits." These hits are then subjected to more specific and mechanistically informative secondary assays to confirm activity, elucidate the mechanism of action (MoA), and eliminate false positives. This structured approach ensures that only the most promising candidates advance, maximizing the potential for successful drug discovery.
Part 1: The Screening Cascade: A Strategic Workflow
A multi-tiered screening approach is critical for efficiently interrogating a compound library. It allows for the rapid identification of active compounds while managing resources effectively. Our proposed workflow progresses from a broad primary screen to specific mechanism-of-action studies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetamido-4-fluorobenzoic Acid
Welcome to the comprehensive technical support guide for the synthesis of 2-Acetamido-4-fluorobenzoic acid. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this crucial synthesis, ensuring high yield and purity.
Introduction to the Synthesis
This compound is a key building block in the development of various pharmaceuticals. Its synthesis is most commonly achieved through the N-acetylation of 2-amino-4-fluorobenzoic acid (also known as 4-fluoroanthranilic acid) using an acetylating agent, typically acetic anhydride. While seemingly straightforward, this reaction is nuanced, with yield and purity being highly sensitive to reaction conditions and reagent quality.
This guide will delve into the critical parameters of this synthesis, offering detailed experimental protocols, troubleshooting for common challenges, and a comprehensive FAQ section to address specific issues you may encounter.
Core Synthesis Workflow: Acetylation of 2-amino-4-fluorobenzoic acid
The fundamental transformation involves the reaction of the amino group of 2-amino-4-fluorobenzoic acid with an acetylating agent. Acetic anhydride is the most common reagent for this purpose, offering high reactivity and ease of handling.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Q1: My reaction is complete, but I am observing a low yield of the final product. What are the potential causes and how can I improve it?
A1: Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: The most common culprit is an incomplete reaction. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side reactions.
-
Suboptimal Stoichiometry of Acetic Anhydride: The amount of acetic anhydride is critical. While a slight excess is often used to drive the reaction to completion, a large excess can complicate the work-up and purification. Conversely, an insufficient amount will lead to incomplete conversion. We recommend starting with 1.1 to 1.5 equivalents of acetic anhydride and optimizing based on your results.[1]
-
Hydrolysis of the Product: this compound can be susceptible to hydrolysis back to the starting material under strongly acidic or basic conditions, especially at elevated temperatures. During work-up, ensure that pH changes are performed at low temperatures and that the product is not exposed to harsh conditions for prolonged periods.
-
Mechanical Losses: Significant product loss can occur during filtration and transfer steps. Ensure complete transfer of solids and wash the filter cake with a minimal amount of cold solvent to recover any adhered product.
Troubleshooting Flowchart for Low Yield
Caption: A logical approach to diagnosing and resolving low product yield.
Q2: The isolated product is discolored (e.g., yellow or brown). What is the source of the color and how can I obtain a pure, white product?
A2: Discoloration is typically due to the presence of impurities.
-
Impure Starting Material: The quality of the starting 2-amino-4-fluorobenzoic acid is paramount. If the starting material is discolored, it is likely to yield a discolored product. Consider purifying the starting material by recrystallization before use.
-
Side Reactions: At elevated temperatures, side reactions such as oxidation or polymerization of the starting material or product can occur, leading to colored byproducts. Running the reaction at a controlled, lower temperature can mitigate this.
-
Purification Strategy:
-
Recrystallization: This is the most effective method for removing colored impurities. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. Experiment with different solvent ratios to achieve optimal crystal formation and impurity rejection.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb colored impurities. The carbon is then removed by filtration through celite before recrystallization.
-
Q3: I am having difficulty with the purification of my product. What are the best practices for recrystallization?
A3: Effective recrystallization is key to obtaining a high-purity product.
-
Solvent Selection: The ideal recrystallization solvent (or solvent pair) is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If the solution is colored, consider a hot filtration to remove insoluble impurities or treat with activated carbon as described above.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize product precipitation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
-
| Parameter | Recommendation | Rationale |
| Solvent Choice | Ethanol/Water, Ethyl Acetate/Hexane | Provides a good solubility gradient for recrystallization. |
| Cooling Rate | Slow cooling followed by an ice bath | Promotes the formation of pure, well-defined crystals. |
| Washing | Minimal amount of cold solvent | Removes soluble impurities without dissolving a significant amount of the product. |
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for the acetylation reaction?
A: The reaction is typically exothermic. It is often started at a lower temperature (e.g., 0-10 °C) during the addition of acetic anhydride to control the initial exotherm. After the addition is complete, the reaction mixture can be allowed to warm to room temperature or gently heated (e.g., to 40-50 °C) to ensure completion. The optimal temperature may need to be determined empirically for your specific scale and setup.
Q: Can I use acetyl chloride instead of acetic anhydride?
A: While acetyl chloride is a more reactive acetylating agent, it is generally not recommended for this synthesis. The reaction of acetyl chloride with the amino group produces hydrochloric acid (HCl) as a byproduct. This HCl can protonate the starting material's amino group, forming an unreactive ammonium salt and halting the reaction.[2] Acetic anhydride, which produces the weaker acetic acid as a byproduct, is a more suitable choice.
Q: How do I effectively remove the excess acetic anhydride and the acetic acid byproduct during work-up?
A: A common work-up procedure involves quenching the reaction mixture with water. The excess acetic anhydride will be hydrolyzed to acetic acid. The product can then be precipitated by adjusting the pH. To remove the acetic acid, which is water-soluble, thoroughly washing the filtered product with cold water is essential.
Q: What analytical techniques are recommended for characterizing the final product?
A: To confirm the structure and purity of this compound, the following techniques are recommended:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: A sharp melting point close to the literature value (212-216 °C) is a good indicator of purity.[3]
-
HPLC: To determine the purity with high accuracy.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-amino-4-fluorobenzoic acid
-
Acetic anhydride
-
Suitable solvent (e.g., acetic acid or toluene)
-
Water
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2-amino-4-fluorobenzoic acid (1.0 equivalent) in the chosen solvent.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual acetic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Protocol Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Optimizing Acetic Anhydride Amount for Improved Properties of Acetylated Cellulose Nanofibers from Sisal Fibers Using a High-Speed Blender - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - anthranilic acid acetylation in various conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. This compound | 394-27-4-Molbase [molbase.com]
Common side products in the synthesis of 2-Acetamido-4-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 2-Acetamido-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to identify, mitigate, and resolve common issues, ensuring the successful and efficient synthesis of your target compound.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared by the acetylation of 2-Amino-4-fluorobenzoic acid using an acetylating agent like acetic anhydride or acetyl chloride.
Issue 1: Unexpected Peaks in Your 1H NMR Spectrum
Question: I've synthesized this compound, but my 1H NMR spectrum shows unexpected peaks alongside the signals for my desired product. What are these impurities?
Answer:
Unexpected peaks in your 1H NMR spectrum are a common indication of side products or unreacted starting materials. The identity of these impurities depends on the specific reaction conditions and the purity of your starting materials. Here are the most probable culprits:
-
Unreacted 2-Amino-4-fluorobenzoic Acid: Incomplete acetylation is a frequent cause of contamination. The presence of the starting material can be confirmed by comparing your spectrum to a reference spectrum of 2-Amino-4-fluorobenzoic acid. Key indicators would be the presence of the characteristic signals for the aromatic protons of the starting material, which will have different chemical shifts and coupling patterns compared to the acetylated product.
-
Isomeric Impurities: Commercial 2-Amino-4-fluorobenzoic acid may contain small amounts of other isomers, such as 2-Amino-5-fluorobenzoic acid or 2-Amino-6-fluorobenzoic acid. These isomers will also undergo acetylation, leading to the corresponding acetamido-fluorobenzoic acid isomers, which can be difficult to separate from the desired product. Their presence is often indicated by additional, distinct sets of aromatic proton signals in the 1H NMR spectrum.
-
Diacylated Byproduct: While the amino group is significantly more nucleophilic than the carboxylic acid, under harsh conditions or with a large excess of a highly reactive acetylating agent like acetyl chloride, a mixed anhydride can form at the carboxylic acid, which can then potentially react further. However, this is generally a minor byproduct.
-
Residual Acetic Acid: If acetic anhydride is used as the acetylating agent, residual acetic acid will be present as a byproduct. This will typically appear as a singlet in the 1H NMR spectrum around 2.1 ppm, and a broad singlet for the acidic proton, which can sometimes be exchanged with residual water in the NMR solvent.
Workflow for Identification and Resolution:
Caption: Troubleshooting workflow for unexpected NMR peaks.
Issue 2: Product Discoloration (Yellow or Brown Tint)
Question: My final product of this compound has a yellow or brown discoloration. What causes this and how can I obtain a white, crystalline solid?
Answer:
Discoloration in the final product is typically due to the presence of trace amounts of colored impurities. The most common causes are:
-
Oxidation Products: The starting material, 2-Amino-4-fluorobenzoic acid, or the product itself can be susceptible to air oxidation, especially at elevated temperatures in the presence of trace metal impurities. This can lead to the formation of colored, often polymeric, byproducts.
-
Azo Compounds: If the synthesis of the starting material, 2-Amino-4-fluorobenzoic acid, involved a diazotization reaction, residual diazonium salts can lead to the formation of highly colored azo compounds.[1]
-
"Tar-like" Byproducts: Overheating the reaction mixture during acetylation can lead to the formation of dark, tar-like substances.[2] This is particularly a risk if the reaction is run neat or at a high concentration.
Troubleshooting and Purification Protocol:
-
Temperature Control: Carefully control the reaction temperature during acetylation. Avoid excessive heating.
-
Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvents for recrystallization of similar compounds include ethanol, water, or a mixture of the two.
-
Activated Carbon Treatment: For persistent discoloration, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb the colored impurities. The hot solution should then be filtered to remove the carbon before cooling to induce crystallization.
Issue 3: Low Yield of this compound
Question: I am consistently obtaining a low yield of my desired product. What are the potential reasons and how can I improve it?
Answer:
Low yields can stem from several factors throughout the synthetic process:
-
Incomplete Reaction: The acetylation may not have gone to completion. This can be due to insufficient reaction time, a non-optimal temperature, or using a less reactive acetylating agent without appropriate catalysts. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Sub-optimal Stoichiometry: An insufficient amount of the acetylating agent will result in unreacted starting material. Conversely, a large excess may lead to side reactions. Typically, a slight excess (1.1 to 1.5 equivalents) of the acetylating agent is recommended.
-
Hydrolysis of the Product: During workup, particularly if adjusting the pH with aqueous base, there is a risk of hydrolyzing the newly formed amide bond back to the starting amine, especially if the conditions are too harsh or the exposure is prolonged.
-
Losses During Purification: Significant product loss can occur during recrystallization if an inappropriate solvent is used or if the product is washed with a solvent in which it has high solubility.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Monitoring | Use TLC to track the disappearance of the starting material. | Ensures the reaction is allowed to proceed to completion without unnecessary heating. |
| Reagent Stoichiometry | Use a slight excess (1.1-1.5 eq.) of the acetylating agent. | Drives the reaction to completion while minimizing side reactions. |
| Workup Conditions | Use mild acidic and basic conditions for pH adjustments and perform them at low temperatures. | Minimizes the risk of product hydrolysis. |
| Purification | Carefully select a recrystallization solvent and use minimal amounts of cold solvent for washing the crystals. | Maximizes the recovery of the purified product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward synthesis involves the N-acetylation of 2-Amino-4-fluorobenzoic acid. This is typically achieved by reacting 2-Amino-4-fluorobenzoic acid with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or in a suitable solvent.
Q2: Can the carboxylic acid group interfere with the acetylation of the amino group?
A2: The amino group is a much stronger nucleophile than the carboxylic acid. Therefore, under standard acetylation conditions, the amino group will react preferentially. While the formation of a mixed anhydride at the carboxylic acid is possible, especially with highly reactive acetylating agents, it is generally not a major competing reaction.
Q3: What are some suitable recrystallization solvents for purifying this compound?
A3: Based on the polarity of the molecule, common and effective solvents for recrystallization include ethanol, isopropanol, water, or mixtures of an alcohol and water. The ideal solvent or solvent mixture should be determined experimentally to achieve the best balance of solubility and recovery.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
1H and 13C NMR Spectroscopy: To confirm the structure and identify any impurities.
-
Infrared (IR) Spectroscopy: To verify the presence of the amide and carboxylic acid functional groups.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.
Reaction Pathway and Potential Side Products:
Caption: Main synthesis pathway and potential side reactions.
References
Troubleshooting low purity of synthesized 2-Acetamido-4-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 2-Acetamido-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and purification of this important intermediate. Here, we address specific experimental challenges with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and straightforward synthesis route is the N-acetylation of 2-amino-4-fluorobenzoic acid. This reaction is typically achieved by treating the starting amine with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a suitable base.[1] The choice of base and solvent is critical to minimize side reactions and maximize yield.
Q2: What are the expected physical properties of pure this compound?
A2: Pure this compound is a white to off-white solid. Key physical properties are summarized in the table below. Significant deviation from these values may indicate the presence of impurities.
| Property | Value | Reference |
| Molecular Formula | C₉H₈FNO₃ | [2][3][4][5] |
| Molecular Weight | 197.16 g/mol | [3][4][5] |
| Melting Point | 212-216 °C | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, and DMSO. Low solubility in water at neutral pH. | [6] |
Q3: How should I properly store this compound and its precursor, 2-amino-4-fluorobenzoic acid?
A3: Both compounds should be stored in a cool, dry place in a tightly sealed container to protect them from moisture and light.[4] Aminobenzoic acids, in particular, can discolor upon exposure to air and light, which may indicate oxidative degradation.[6] For long-term storage, refrigeration is recommended.
Troubleshooting Guide: Low Purity and Yield
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and proven solutions.
Problem 1: The final product is discolored (yellow, brown, or pink).
Causality: Discoloration in the final product often points to the presence of oxidized species or residual starting materials. Aromatic amines are susceptible to air oxidation, which can produce colored impurities. In some cases, side reactions during diazotization of related compounds can form colored azo-byproducts, although this is less common in a direct amidation.[7]
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the starting amine.
-
Purification of Starting Material: If the 2-amino-4-fluorobenzoic acid starting material is discolored, consider purifying it by recrystallization before use.
-
Decolorization during Workup: During the recrystallization of the final product, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[8] Be cautious not to use an excessive amount, as it can also adsorb your product and reduce the yield.
Problem 2: The reaction yield is significantly lower than expected.
Causality: Low yields can stem from several factors, including incomplete reaction, hydrolysis of the acetylating agent, or loss of product during workup and purification.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low product yield.
Detailed Solutions:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] If the starting material is still present after the expected reaction time, consider increasing the temperature or extending the reaction duration. Ensure the reagents are added in the correct stoichiometric ratios.
-
Hydrolysis of Acetylating Agent: Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis.[10] Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. If necessary, distill solvents over a suitable drying agent prior to use.
-
Product Loss During Workup: this compound has a carboxylic acid moiety, making its solubility pH-dependent. During aqueous workup, ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate and induce precipitation.[11] Avoid excessive washing of the precipitate, which can lead to product loss.
Problem 3: The isolated product contains unreacted 2-amino-4-fluorobenzoic acid.
Causality: The presence of starting material in the final product is a clear indication of an incomplete reaction. This could be due to insufficient acetylating agent, a short reaction time, or suboptimal reaction conditions.
Mitigation Strategies:
-
Reagent Equivalents: Increase the equivalents of the acetylating agent (e.g., to 1.1-1.2 equivalents) to ensure the complete conversion of the starting amine.
-
Activation: For less reactive systems, the use of a stronger base or a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can enhance the rate of acylation.
-
Purification: If the starting material is still present after the reaction, a careful recrystallization can often separate the more polar starting material from the less polar product. Alternatively, an acid-base extraction can be employed during the workup. The product can be extracted into a weak base (like sodium bicarbonate solution), leaving non-acidic impurities behind. The aqueous layer can then be re-acidified to precipitate the pure product.
Problem 4: The product appears to be "oiling out" instead of crystallizing during recrystallization.
Causality: "Oiling out" occurs when a compound precipitates from a solution above its melting point or as a supersaturated, low-melting eutectic mixture with impurities.[8] This is often due to using a solvent in which the compound is too soluble or the presence of impurities that depress the melting point.
Solutions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[8] For this compound, polar solvents like ethanol, methanol, or a mixture of ethanol and water are good starting points.[12]
-
Slower Cooling: Reheat the solution to redissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can promote the formation of well-defined crystals.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-fluorobenzoic acid (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or tetrahydrofuran).
-
Add a base (e.g., pyridine or triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
Protocol 2: Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. molbase.com [molbase.com]
- 2. m.molbase.com [m.molbase.com]
- 3. chemscene.com [chemscene.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for the Acetylation of 4-Fluoroanthranilic Acid
Welcome to the technical support center for the acetylation of 4-fluoroanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the most common acetylating agents for 4-fluoroanthranilic acid, and how do I choose between them?
The two most common acetylating agents are acetic anhydride and acetyl chloride .[1]
-
Acetic Anhydride: This is often the preferred reagent due to its milder reactivity, which can lead to higher selectivity and fewer side products.[1] The byproduct of the reaction is acetic acid, which is less corrosive and easier to remove than the hydrogen chloride (HCl) gas produced when using acetyl chloride.[1] Acetic anhydride is particularly suitable for larger-scale syntheses or when working with sensitive molecules.[1]
-
Acetyl Chloride: This is a more reactive acetylating agent, often resulting in faster reaction times.[1] However, its high reactivity can sometimes lead to lower selectivity and the formation of unwanted byproducts. The generation of corrosive HCl gas requires careful handling and neutralization.[1][2] It can be a good choice for rapid, small-scale reactions where the substrate is not sensitive to acidic conditions.[1]
Recommendation: For the acetylation of 4-fluoroanthranilic acid, starting with acetic anhydride is generally the more prudent approach due to the presence of both an amino and a carboxylic acid group.
Q2: What is the role of a base in this reaction, and which one should I use?
A base is crucial for a successful acetylation reaction for two primary reasons:
-
Acid Scavenging: The reaction produces an acidic byproduct (acetic acid or HCl). The base neutralizes this acid, preventing it from protonating the amino group of the starting material, which would render it non-nucleophilic and halt the reaction.[3]
-
Facilitating the Reaction: In some cases, the base can act as a catalyst.
Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases like sodium acetate or sodium bicarbonate.[4][5] For reactions with acetyl chloride, a base like potassium carbonate can be used to neutralize the liberated acid.
Q3: How does the choice of solvent affect the reaction?
The solvent plays a critical role in the acetylation of anilines. Solvents can influence reaction rates and, in some cases, even the product distribution. Common solvents include:
-
Aprotic Solvents: Dichloromethane (DCM), chloroform, ethyl acetate, and dimethylformamide (DMF) are frequently used. DMF has been shown to be an effective solvent for the N-acetylation of substituted anilines with acetyl chloride in the presence of a base and a phase transfer catalyst.
-
Aqueous Media: Interestingly, acetylation of amines can be carried out in water.[5] This "green chemistry" approach often involves using the amine hydrochloride salt and adding a base like sodium bicarbonate to liberate the free amine in situ for reaction with acetic anhydride.[5]
-
Solvent-Free Conditions: Some methods have been developed for the acetylation of amines, alcohols, and phenols under solvent- and catalyst-free conditions, which can be advantageous in terms of cost and environmental impact.[6][7]
Q4: Can I use a catalyst to improve the reaction?
Yes, various catalysts can be employed to enhance the rate and efficiency of the acetylation.
-
Lewis Acids: Catalysts like zinc chloride have been used in the acetylation of alcohols and phenols.[1] For the acetylation of anilines, mesoporous acid catalysts such as 5%MoO3–SiO2 and 5%WO3–ZrO2 have been shown to be effective with acetic anhydride.[8][9]
-
Brønsted Acids: Tartaric acid has been used as a catalyst for the N-acetylation of primary aromatic amines with glacial acetic acid.[10]
-
4-Dimethylaminopyridine (DMAP): This is a highly effective hyper-nucleophilic acylation catalyst that can significantly increase the reaction rate, especially for slow or sluggish reactions.[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction shows no progress on TLC, and I've only recovered my starting material. What went wrong?
This is a common issue that can point to several factors:
-
Incorrect Stoichiometry of Base: If your 4-fluoroanthranilic acid is in the form of a salt (e.g., hydrochloride), you will need at least two equivalents of base. One equivalent is required to neutralize the salt and generate the free amine, and the second equivalent scavenges the acid produced during the reaction.[3]
-
Reagent Quality: Acetylating agents like acetyl chloride and acetic anhydride are highly sensitive to moisture. If they have been improperly stored, they may have hydrolyzed and become inactive. Ensure you are using anhydrous solvents and fresh or properly stored reagents.[3][11]
-
Low Temperature: While some acetylations proceed at room temperature, others may require heating to overcome the activation energy.[11]
-
Deactivated Starting Material: The presence of the electron-withdrawing fluorine and carboxylic acid groups on the aromatic ring can decrease the nucleophilicity of the amino group, making the reaction more challenging than the acetylation of simple aniline.
Problem 2: Formation of Multiple Products
Q: I am observing the formation of multiple products in my reaction mixture. What could be the reason?
-
Side Reactions of the Carboxylic Acid: The carboxylic acid group of 4-fluoroanthranilic acid can potentially react with the acetylating agent to form a mixed anhydride.[12] This can lead to the formation of undesired byproducts.
-
Diacetylation: While less common for anilines, under harsh conditions, diacetylation (acetylation on both the nitrogen and the carboxylate) could occur.
-
Ring Closure Reactions: N-acetylanthranilic acid derivatives can undergo intramolecular cyclization to form benzoxazinones, especially when heated in the presence of acetic anhydride.[12][13]
Problem 3: Difficult Product Purification
Q: I have a good conversion to my product, but I'm struggling to purify it. What are some tips?
-
Removal of Acetic Acid/Anhydride: If acetic anhydride was used in excess, it can be quenched by the careful addition of water. The resulting acetic acid can often be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during workup.
-
Crystallization: N-acetyl-4-fluoroanthranilic acid is a solid. Recrystallization from an appropriate solvent system is often the most effective purification method.[14]
-
Chromatography: If crystallization is not effective, column chromatography on silica gel can be used to separate the product from impurities.
Experimental Protocols & Data
Protocol 1: Acetylation of 4-Fluoroanthranilic Acid with Acetic Anhydride
This protocol provides a general guideline. Optimization of specific parameters may be necessary.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoroanthranilic acid (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or an aprotic solvent like DMF).
-
Reagent Addition: Add acetic anhydride (1.1 - 1.5 eq) to the solution. If not using acetic acid as the solvent, add a base such as sodium acetate (1.2 eq).
-
Reaction: Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration.[15] Otherwise, carefully pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from a suitable solvent (e.g., an ethanol/water mixture) to obtain the purified N-acetyl-4-fluoroanthranilic acid.
Data Summary Table: Reagent Stoichiometry and Conditions
| Parameter | Acetic Anhydride Method | Acetyl Chloride Method |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride |
| Stoichiometry | 1.1 - 1.5 eq | 1.1 - 1.2 eq |
| Base | Sodium Acetate (optional) | Triethylamine or Pyridine (2.0 eq) |
| Solvent | Glacial Acetic Acid, DMF | Dichloromethane, Chloroform |
| Temperature | Room Temp. to Reflux | 0 °C to Room Temp. |
| Byproduct | Acetic Acid | Hydrogen Chloride |
Visualizing the Process
Reaction Mechanism
The acetylation of an aniline derivative is a nucleophilic acyl substitution reaction.[16][17] The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. Acetanilide synthesis | PPTX [slideshare.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. WO1997028118A1 - Process for preparing anthranilic acids - Google Patents [patents.google.com]
- 14. ias.ac.in [ias.ac.in]
- 15. Sciencemadness Discussion Board - anthranilic acid acetylation in various conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
Removal of unreacted starting materials from 2-Acetamido-4-fluorobenzoic acid
Welcome to the dedicated technical support guide for the purification of 2-Acetamido-4-fluorobenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists to effectively troubleshoot and resolve common issues encountered during the removal of unreacted starting materials and other impurities. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure the high purity of your final compound.
Introduction: The Synthetic Landscape
The synthesis of this compound typically involves the acetylation of 4-fluoroanthranilic acid using an acetylating agent like acetic anhydride or acetyl chloride. While seemingly straightforward, this reaction can present purification challenges arising from incomplete conversion or side reactions. The primary unreacted starting materials of concern are 4-fluoroanthranilic acid and the hydrolytic byproduct of the acetylating agent, acetic acid.
This guide provides a systematic approach to diagnosing and resolving these purification hurdles, ensuring a high-purity final product suitable for downstream applications in drug discovery and development.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product is contaminated with unreacted 4-fluoroanthranilic acid. How can I remove it?
Answer: The presence of unreacted 4-fluoroanthranilic acid is a common issue. Due to the presence of a basic amino group and an acidic carboxylic acid group, its properties differ significantly from the desired product, which has an amide and a carboxylic acid. This difference can be exploited for separation.
-
Primary Recommendation: Acid-Base Extraction. This is the most effective method. The key is to selectively protonate the more basic starting material, rendering it soluble in an aqueous acidic solution, while the desired product remains in the organic phase.
-
Rationale: 4-fluoroanthranilic acid is an amino acid and is amphoteric. However, the amino group is basic and will be protonated in a dilute acidic solution (e.g., 1M HCl). The resulting ammonium salt is highly soluble in water. Your product, this compound, is less basic due to the electron-withdrawing nature of the acetyl group and will remain in the organic layer.[1][2]
-
-
Secondary Recommendation: Recrystallization. If the contamination is minor, recrystallization from a suitable solvent system can be effective.
-
Rationale: The solubility profiles of this compound and 4-fluoroanthranilic acid are likely to be different in a given solvent. A carefully chosen solvent will dissolve the desired product at an elevated temperature while leaving the starting material either undissolved or in solution upon cooling.
-
Question 2: I suspect my product is contaminated with acetic acid from the hydrolysis of acetic anhydride. How can I eliminate it?
Answer: Acetic acid is a common byproduct when using acetic anhydride as the acetylating agent, as any excess anhydride will react with water during workup.[3][4]
-
Primary Recommendation: Aqueous Washes. Simple washing of the organic layer containing your product with water or a mild basic solution will effectively remove the highly water-soluble acetic acid.
-
Rationale: Acetic acid is a small, polar molecule and is fully miscible with water.[3] Washing the organic phase with water will partition the acetic acid into the aqueous layer. A wash with a dilute solution of sodium bicarbonate can also be used to neutralize the acetic acid, forming sodium acetate, which is highly water-soluble.[5][6]
-
-
Secondary Recommendation: Co-evaporation. If trace amounts of acetic acid remain after aqueous washes, co-evaporation with a non-polar solvent like toluene can be effective.
-
Rationale: Toluene forms an azeotrope with acetic acid, facilitating its removal under reduced pressure.
-
Question 3: My purified product has a yellowish or brownish tint. What is the cause and how can I fix it?
Answer: Discoloration often indicates the presence of trace, highly conjugated impurities.
-
Likely Cause: These colored impurities can arise from side reactions, such as the formation of azo compounds if any diazotization chemistry was involved in the synthesis of the starting material, or from oxidation products.[7]
-
Recommended Solution: Activated Carbon Treatment during Recrystallization.
-
Procedure: During the recrystallization process, after your product has fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). Keep the solution hot and stir for a few minutes before performing a hot filtration to remove the charcoal.
-
Rationale: Activated carbon has a high surface area and can adsorb colored impurities. The hot filtration removes the carbon and the adsorbed impurities, leading to a colorless solution from which your pure product will crystallize upon cooling.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for this compound?
A1: A combination of acid-base extraction followed by recrystallization is a robust and highly effective strategy. The acid-base extraction removes the bulk of the unreacted starting materials and acidic/basic byproducts, while the final recrystallization step removes any remaining minor impurities and provides a crystalline, high-purity final product.[5][8]
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures and poorly at low temperatures. For aromatic carboxylic acids, polar protic solvents are often a good starting point. Ethanol, methanol, or a mixture of ethanol and water are commonly used.[8][9] It is always recommended to perform a small-scale solvent screen to identify the optimal solvent or solvent system for your specific case.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the product from the starting materials and impurities. The disappearance of the starting material spot and the presence of a single product spot are indicative of high purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[10][11]
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be used, but it is often more laborious and costly for large-scale purifications compared to extraction and recrystallization. Reversed-phase column chromatography is generally more suitable for polar, ionizable compounds like carboxylic acids.[12] A C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to suppress ionization and improve peak shape, would be a good starting point.[11][13]
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Unreacted 4-Fluoroanthranilic Acid
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). This will protonate the unreacted 4-fluoroanthranilic acid, which will then move into the aqueous layer.
-
Separation: Separate the organic and aqueous layers. The desired product remains in the organic layer.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual acid and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now free of the basic starting material.
Protocol 2: Recrystallization for Final Purification
-
Solvent Selection: Choose an appropriate solvent or solvent system based on small-scale solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after initial crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Purification Workflow Diagram
Caption: Purification workflow for this compound.
Impurity Profile and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
| This compound | C₉H₈FNO₃ | 197.16 | Acidic (carboxylic acid); Amide functionality.[14] |
| 4-Fluoroanthranilic acid | C₇H₆FNO₂ | 155.13 | Amphoteric (amino and carboxylic acid groups).[15] |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Reacts with water to form acetic acid.[3] |
| Acetic Acid | C₂H₄O₂ | 60.05 | Highly soluble in water. |
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. vernier.com [vernier.com]
- 3. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. Separation of 2-Acetamido-6-chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Fluoroanthranilic acid | C7H6FNO2 | CID 2724967 - PubChem [pubchem.ncbi.nlm.nih.gov]
Frequently Asked Questions (FAQs): Recrystallization of 2-Acetamido-4-fluorobenzoic Acid
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on the purification of 2-Acetamido-4-fluorobenzoic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you overcome common challenges in the lab.
Q1: What is the most effective recrystallization solvent for this compound?
Based on the molecular structure, which includes a polar carboxylic acid, a hydrogen-bonding acetamido group, and an aromatic ring, the most effective approach is typically a mixed-solvent system.
-
Primary Recommendation: An Ethanol/Water or Methanol/Water mixture is highly recommended. These systems offer a desirable solubility profile: the compound is soluble in the hot alcohol and insoluble in the cold aqueous mixture, allowing for high recovery of pure crystals. Alcohol-water mixtures are common choices for recrystallizing polar organic molecules.[1][2]
-
Alternative Single Solvents: For a simpler procedure, ethanol can be used as a single solvent.[3] Water may also be a viable choice, as aromatic carboxylic acids often exhibit significant temperature-dependent solubility in it, being much more soluble in hot water than cold.[4][5][6]
The key is to use a solvent (or solvent pair) where the target compound is highly soluble when hot but sparingly soluble when cold, while impurities remain soluble (or insoluble) at all temperatures.[6]
Q2: My compound has "oiled out" instead of forming crystals. What causes this and how can I fix it?
"Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid.[7] This is a common problem, especially when the melting point of the compound is low relative to the solvent's boiling point or when significant impurities are present.[1][7]
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution may be supersaturated, and cooling is happening too quickly for ordered crystals to form.[8] To fix this, reheat the solution to redissolve the oil, add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to reduce saturation, and allow it to cool much more slowly.[7][9] Insulating the flask can promote gradual cooling.[8]
-
Inappropriate Solvent Choice: The solvent's boiling point may be higher than the compound's melting point. If the compound melts in the solvent before it dissolves, it is likely to oil out. Consider a lower-boiling point solvent system.
-
Presence of Impurities: Impurities can depress the melting point of your compound, increasing the likelihood of oiling out. If slow cooling and solvent adjustment fail, the crude material may need pre-purification, for instance, by passing it through a short silica plug.[10]
Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
This is one of the most frequent issues in recrystallization and typically points to one of two causes.[7]
Troubleshooting Steps:
-
Too Much Solvent: This is the most common reason for crystallization failure.[7] If the solution is not saturated enough upon cooling, crystals will not form. The remedy is to gently boil off some of the solvent to increase the concentration of your compound and then attempt to cool it again.[7][9]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[7] Crystallization requires a nucleation point to begin.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[7] The microscopic scratches provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[6][7]
-
Ice Bath: Once the solution has cooled to room temperature, placing it in an ice-water bath can further decrease the compound's solubility and induce crystallization.[8]
-
Q4: The final crystals are colored, even though the pure compound should be white. How can I remove the color?
Colored impurities are often non-volatile, polar byproducts from the synthesis.[4]
-
Activated Charcoal Treatment: The most effective method is to use activated charcoal (also known as decolorizing carbon). Add a very small amount (e.g., the tip of a spatula) to the hot, dissolved solution before the hot filtration step. The colored impurities will adsorb onto the charcoal's surface.[4]
-
Important: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.[4] After a few minutes of gentle swirling or boiling, remove the charcoal and any other insoluble impurities via hot gravity filtration.
Solvent Selection Guide
Choosing the right solvent is the most critical step in a successful recrystallization.[6] The ideal solvent should dissolve the compound completely when hot but poorly when cold.
| Solvent | Polarity | Expected Solubility (Hot) | Expected Solubility (Cold) | Comments |
| Water | High | Moderate to High | Very Low | Excellent choice for polar compounds like carboxylic acids. Non-flammable and inexpensive.[4][11] |
| Ethanol | High | High | Moderate to Low | A versatile and commonly used solvent. Often paired with water to fine-tune solubility.[3][11] |
| Methanol | High | High | Moderate to Low | Similar to ethanol but more volatile. |
| Ethyl Acetate | Medium | Moderate | Low | Can be a good choice, often used in a pair with a non-polar solvent like hexane.[11] |
| Toluene | Low | Low to Moderate | Very Low | Generally unsuitable as a primary solvent due to the compound's polarity, but could be used as an anti-solvent. |
| Hexane | Very Low | Insoluble | Insoluble | Useful as an "anti-solvent" or for washing non-polar impurities from the final product.[4][11] |
Experimental Protocol: Recrystallization using Ethanol/Water
This protocol provides a step-by-step method for purifying this compound using a mixed-solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.[2] This is best done by adding the solvent in small portions to the solid near the solvent's boiling point.[2]
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (turbid).[4] This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.[4] At this point, you have a hot, saturated solution ideal for crystallization.
-
Hot Filtration (Optional): If there are insoluble impurities or if you used activated charcoal to remove color, perform a hot gravity filtration at this stage to remove them.[6]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Slow cooling is crucial for the formation of large, pure crystals.[8] Rushing this step can cause the compound to precipitate, trapping impurities.[8]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.[8]
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) or just ice-cold water to remove any residual soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass to air-dry completely.
Visual Workflow & Troubleshooting Guides
To further clarify the experimental logic, the following diagrams illustrate the standard workflow and a decision tree for troubleshooting common issues.
Caption: Standard workflow for mixed-solvent recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. brainly.com [brainly.com]
- 6. youtube.com [youtube.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Preventing decomposition of 2-Acetamido-4-fluorobenzoic acid during synthesis
Welcome to the technical support center for the synthesis of 2-Acetamido-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you prevent decomposition and maximize your yield and purity.
Introduction: Understanding the Instability of this compound
This compound is a valuable building block in medicinal chemistry. However, its synthesis is often plagued by decomposition, primarily through two pathways: hydrolysis of the acetamido group and decarboxylation of the benzoic acid moiety. These side reactions are typically promoted by harsh reaction conditions, such as high temperatures and extreme pH levels. This guide will equip you with the knowledge and techniques to mitigate these challenges.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to help you diagnose and solve specific issues you may encounter during your synthesis.
Question 1: My final product shows a low melting point and a broad peak in NMR, suggesting impurities. What are the likely side products?
Answer: The most common impurities in the synthesis of this compound are the starting material, 2-amino-4-fluorobenzoic acid, and the decarboxylated product, 3-fluoroacetanilide.
-
2-amino-4-fluorobenzoic acid arises from the hydrolysis of the acetamido group. This is often caused by prolonged exposure to acidic or basic conditions during the reaction or work-up, especially at elevated temperatures.[1][2]
-
3-fluoroacetanilide is the result of decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This is typically induced by excessive heat during the reaction.[3] The presence of ortho-substituents can influence the rate of decarboxylation.[4]
To confirm the identity of these impurities, you can use analytical techniques such as HPLC or GC-MS and compare the retention times or mass spectra with authentic standards.[5][6][7]
Question 2: I'm observing significant starting material in my crude product despite a long reaction time. How can I improve the conversion rate without causing decomposition?
Answer: Driving the acetylation of 2-amino-4-fluorobenzoic acid to completion without promoting decomposition requires a careful selection of reagents and conditions. Here are some strategies:
-
Mild Acetylating Agents and Catalysts: Instead of traditional harsh methods, consider milder and more efficient acetylation protocols. For instance, using acetic anhydride in an aqueous medium with a mild base like sodium bicarbonate can be highly effective.[8][9] This method often results in the precipitation of the acetylated product, which can be easily isolated.
-
Solvent-Free Conditions: Acetylation can also be performed under solvent- and catalyst-free conditions, which can reduce reaction times and simplify purification.[10]
-
Iodine Catalysis: Molecular iodine can act as a mild and effective catalyst for the N-acylation of aromatic amines with acetyl chloride at room temperature under solvent-free conditions.[11]
-
Continuous-Flow Acetylation: For a more controlled and scalable approach, consider continuous-flow acetylation using acetonitrile as a mild acetylating agent with an alumina catalyst. This green chemistry approach minimizes the use of hazardous reagents.[12]
Question 3: My product seems pure by TLC, but the yield is consistently low. Where am I losing my product?
Answer: Low yields can be attributed to both decomposition and mechanical losses during work-up and purification.
-
Decomposition During Work-up: As mentioned, extreme pH and high temperatures during aqueous work-up can lead to hydrolysis or decarboxylation. It is crucial to maintain a neutral or slightly acidic pH and to avoid excessive heating when removing solvents.
-
Purification Losses: Recrystallization is a common method for purifying this compound. However, the choice of solvent is critical to ensure good recovery. Experiment with different solvent systems to find one that provides high purity and yield. Additionally, consider that the product may have some solubility in the mother liquor, leading to losses.
To minimize losses, optimize your work-up and purification procedures. For example, after quenching the reaction, ensure the pH is carefully adjusted. During recrystallization, cool the solution slowly to maximize crystal formation and minimize the amount of product remaining in the filtrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition of this compound during its synthesis?
A1: The primary causes of decomposition are hydrolysis of the acetamido group and decarboxylation of the benzoic acid. Hydrolysis is favored by both acidic and basic conditions, especially with heating, and results in the formation of 2-amino-4-fluorobenzoic acid.[1] Decarboxylation is primarily triggered by high temperatures and can be exacerbated by acidic conditions, leading to the formation of 3-fluoroacetanilide.[3][13]
Q2: What are the optimal temperature and pH ranges to maintain during the synthesis and work-up?
A2: To minimize decomposition, the acetylation reaction should be carried out at or near room temperature if possible. Several mild acetylation methods allow for this.[10][11] During the work-up, it is critical to maintain a pH between 4 and 7. Strongly acidic or basic conditions should be avoided. If an acid or base wash is necessary, it should be performed quickly and at a low temperature.
Q3: Can I use a strong base like sodium hydroxide to quench the reaction?
A3: It is highly discouraged to use strong bases like sodium hydroxide, as they can readily promote the hydrolysis of the acetamido group, especially if the temperature is not strictly controlled.[2][14] A milder base, such as sodium bicarbonate, is a much safer choice for neutralizing any excess acid.[8][9]
Q4: What is the best way to purify the final product?
A4: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is crucial and may require some experimentation. A mixture of ethanol and water is often a good starting point. The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
Q5: How can I monitor the progress of the reaction to avoid unnecessary heating or prolonged reaction times?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[15] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product. This allows you to stop the reaction as soon as it is complete, minimizing the risk of decomposition due to extended reaction times. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[5]
Optimized Experimental Protocol: Mild Acetylation in an Aqueous Medium
This protocol is based on green chemistry principles, utilizing water as a solvent and a mild base to minimize decomposition.[8][9]
Materials:
-
2-amino-4-fluorobenzoic acid
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, suspend 2-amino-4-fluorobenzoic acid in deionized water.
-
Acidification: Slowly add dilute hydrochloric acid dropwise while stirring until the starting material fully dissolves. This forms the hydrochloride salt of the amine.
-
Acetylation: To the stirred solution, add acetic anhydride (1.1 equivalents).
-
Neutralization and Precipitation: Immediately following the addition of acetic anhydride, slowly add a saturated solution of sodium bicarbonate. Continue adding the bicarbonate solution until the effervescence ceases and the pH of the mixture is approximately 7. The product, this compound, will precipitate out of the solution as a white solid.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain a highly pure product.
Visualization of Key Processes
Decomposition Pathways
Caption: Primary decomposition pathways of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | Room Temperature to 60 °C | Minimizes thermal decomposition (decarboxylation). |
| pH during Work-up | 4 - 7 | Prevents acid- or base-catalyzed hydrolysis of the acetamido group. |
| Quenching Agent | Saturated Sodium Bicarbonate | Mild base that neutralizes excess acid without promoting hydrolysis. |
| Purification Method | Recrystallization (e.g., Ethanol/Water) | Effective for removing soluble impurities. |
| Reaction Monitoring | TLC, HPLC | Allows for determination of reaction completion, avoiding prolonged reaction times. |
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. s4science.at [s4science.at]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DFT investigation on the decarboxylation mechanism of ortho hydroxy benzoic acids with acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. globalscientificjournal.com [globalscientificjournal.com]
Technical Support Center: Purity Analysis of 2-Acetamido-4-fluorobenzoic Acid by HPLC
This guide provides in-depth technical support for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Acetamido-4-fluorobenzoic acid. It is designed for researchers, analytical scientists, and quality control professionals to assist in method implementation, troubleshooting, and data interpretation for purity assessment.
Introduction: The Critical Role of Purity Assessment
This compound is a key organic intermediate in the synthesis of various pharmaceutical compounds and functional materials.[1][2] Its molecular structure, featuring an acetamido group, a fluorine atom, and a benzoic acid moiety, makes it a versatile building block.[1] The purity of this starting material is paramount, as impurities can carry through the synthesis process, potentially affecting the safety, efficacy, and stability of the final product.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds. Its high resolution and sensitivity allow for the separation and quantification of the main component from process-related impurities and degradation products. This guide establishes a robust reversed-phase HPLC (RP-HPLC) method and provides a comprehensive framework for troubleshooting common issues, ensuring the generation of accurate and reliable data that meets stringent regulatory expectations.[3][4]
Recommended HPLC Method for Purity Analysis
The following method is a validated starting point for the purity assessment of this compound. The selection of a C18 column is based on the nonpolar nature of the analyte, while the mobile phase composition is optimized for efficient separation and optimal peak shape.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for aromatic acids. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak. |
| Mobile Phase B | Acetonitrile | Provides the necessary elution strength for the analyte. |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17.1-20 min: 20% B | A gradient is employed to ensure elution of potential impurities with a wide range of polarities while maintaining a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Enhances reproducibility by controlling retention time variability. |
| Injection Volume | 10 µL | A typical volume to avoid column overload while ensuring adequate sensitivity.[5] |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the analyte. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Experimental Protocol: Step-by-Step Guide
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Filter both Mobile Phase A and B through a 0.45 µm membrane filter and degas using an appropriate method (e.g., sonication, vacuum degassing).[5]
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
-
System Suitability Testing (SST):
-
Analysis:
-
Inject the sample solutions and analyze using the established HPLC method.
-
Identify and quantify any impurities by comparing their retention times and peak areas to the main peak.
-
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry for accurate integration.[9] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the analytical system.[4] |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column separation. |
Troubleshooting Guide: A-Q&A Approach
This section addresses specific problems that may arise during the HPLC analysis, providing explanations and actionable solutions.
Workflow for Troubleshooting HPLC Peak Shape Issues
Caption: A logical workflow for diagnosing and resolving common HPLC peak shape problems.
Q1: Why is my main peak showing significant tailing?
A1: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase.[9]
-
Root Cause: The carboxylic acid group on your analyte can interact with residual, un-capped silanol groups on the silica-based C18 column. These interactions are stronger than the primary reversed-phase mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.
-
Solution 1 (Mobile Phase pH): Ensure the pH of your mobile phase is sufficiently low. The use of 0.1% phosphoric acid should bring the pH to around 2.1, which is more than two pH units below the pKa of the carboxylic acid group. This keeps the analyte in its protonated, less polar form, minimizing silanol interactions.
-
Solution 2 (Column Health): If the problem persists, the column may be degrading.[5] Consider replacing it with a new column, or one with a different end-capping technology designed to shield residual silanols.
-
Solution 3 (Sample Overload): Injecting too concentrated a sample can also lead to peak tailing.[10] Try diluting your sample by a factor of 5 or 10 to see if the peak shape improves.
Q2: I am observing a small, unexpected peak just before my main analyte peak. What could it be?
A2: An unexpected peak could be a process-related impurity, a degradation product, or a system artifact (ghost peak).
-
Root Cause (Impurity): The synthesis of substituted benzoic acids can sometimes result in related impurities, such as isomers or precursors.[11] For instance, an impurity from the starting materials used in the synthesis of this compound could be present.
-
Root Cause (Degradation): If the sample has been stored improperly (e.g., exposed to light or high temperatures), degradation may have occurred.
-
Root Cause (Ghost Peak): Ghost peaks can arise from contamination in the mobile phase, carryover from a previous injection, or impurities in the sample diluent.[5][12]
-
Troubleshooting Steps:
-
Inject a Blank: Inject your sample diluent as a blank run. If the peak is still present, the contamination is likely in your mobile phase or the HPLC system itself.[5]
-
Check Carryover: If the ghost peak appears after a sample injection but not in a subsequent blank, it is likely due to sample carryover from the injector. Clean the injector port and needle.
-
Review Synthesis: If the peak is only present in the sample, review the synthetic route of the material to identify potential impurities that might elute close to the main peak.
-
Q3: My retention times are shifting from one injection to the next. What is causing this?
A3: Retention time instability is a common issue that can usually be traced to problems with the mobile phase, column temperature, or pump performance.
-
Root Cause (Mobile Phase): Inadequately mixed mobile phase or changes in its composition over time can cause retention time drift. If using a buffer, ensure it is freshly prepared and that its concentration is accurate.[8]
-
Root Cause (Temperature): Fluctuations in the column temperature will affect retention times.[12] Ensure your column oven is set to a stable temperature (e.g., 30 °C) and has had sufficient time to equilibrate.
-
Root Cause (Pump): Leaks in the pump, check valves, or other parts of the flow path can lead to an inconsistent flow rate, causing retention times to shift. Check for any visible leaks and perform a pump pressure test if the issue persists.
-
Solution: Systematically check each of these potential causes. Start by preparing fresh mobile phase, ensuring the column is properly thermostatted, and visually inspecting the system for leaks.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of method validation and when is it required?
A1: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] According to International Council for Harmonisation (ICH) guidelines, validation is required for any new analytical method, or when changes are made to an existing validated method.[14][15][16] Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[4]
Q2: How do I determine the purity of my sample from the chromatogram?
A2: The purity is typically calculated using the area percent method. This is done by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.
-
Formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
-
Important Consideration: This method assumes that all compounds have the same response factor at the detection wavelength. For a more accurate purity assessment, the relative response factors of the impurities should be determined using reference standards for each impurity.
Q3: What are the allowable adjustments I can make to this HPLC method without re-validation?
A3: USP General Chapter <621> provides guidelines on allowable adjustments to chromatographic methods.[6][17] For the recommended method, permissible adjustments include:
-
pH of Mobile Phase: ± 0.2 units.[8]
-
Concentration of buffer salts: ± 10%.[8]
-
Column Temperature: ± 10 °C.[8]
-
Injection Volume: Can be decreased, but not increased unless linearity is verified.[17] Any changes beyond these limits would be considered a modification and would require re-validation of the method.[7][8]
Q4: What are some potential impurities I should look for?
A4: Potential impurities in this compound could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers such as 2-Acetamido-5-fluorobenzoic acid.
-
Related substances: Compounds with similar structures, such as 4-fluoroanthranilic acid (de-acetylated form).
-
Byproducts: Compounds formed from side reactions during synthesis.[11]
References
- 1. Buy this compound | 394-27-4 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. mastelf.com [mastelf.com]
- 6. usp.org [usp.org]
- 7. agilent.com [agilent.com]
- 8. dsdpanalytics.com [dsdpanalytics.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. uhplcs.com [uhplcs.com]
- 13. database.ich.org [database.ich.org]
- 14. youtube.com [youtube.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 17. Chromatography [usp.org]
Technical Support Center: Purity Analysis of 2-Acetamido-4-fluorobenzoic Acid by NMR
Welcome to the technical support center for the analysis of 2-Acetamido-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the knowledge to confidently interpret your NMR spectra and ensure the purity of your compound.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). NMR spectroscopy is a powerful and indispensable tool for the structural elucidation and purity assessment of this compound. This guide provides a detailed breakdown of what to expect in your NMR spectrum and how to troubleshoot common issues.
Predicted NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (in DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid (-COOH) | ~13.0 | Broad Singlet | 1H | -COOH |
| Amide (-NH) | ~10.0 | Singlet | 1H | -NH |
| Aromatic (H-6) | ~8.0 | Doublet of Doublets | 1H | CH (ortho to -COOH) |
| Aromatic (H-5) | ~7.8 | Triplet of Doublets | 1H | CH (ortho to -F) |
| Aromatic (H-3) | ~7.3 | Doublet of Doublets | 1H | CH (ortho to -NHAc) |
| Acetyl (-CH₃) | ~2.1 | Singlet | 3H | -CH₃ |
| ¹³C NMR (in DMSO-d₆) | Predicted δ (ppm) | Assignment |
| Carboxylic Acid (-C=O) | ~168 | -COOH |
| Amide (-C=O) | ~169 | -NHC=O |
| Aromatic (C-4) | ~165 (d, ¹JCF ≈ 250 Hz) | C-F |
| Aromatic (C-2) | ~140 | C-NHAc |
| Aromatic (C-6) | ~132 | C-H |
| Aromatic (C-1) | ~120 | C-COOH |
| Aromatic (C-5) | ~118 (d, ²JCF ≈ 20 Hz) | C-H |
| Aromatic (C-3) | ~108 (d, ²JCF ≈ 25 Hz) | C-H |
| Acetyl (-CH₃) | ~24 | -CH₃ |
Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the solvent, concentration, and instrument used.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the NMR analysis of this compound.
Q1: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum. What could they be?
Answer: Unexpected aromatic signals often indicate the presence of starting materials or side-products from the synthesis. The most common synthetic route to this compound is the acetylation of 2-amino-4-fluorobenzoic acid.
-
Unreacted 2-amino-4-fluorobenzoic acid: This is a likely impurity if the acetylation reaction did not go to completion. Look for characteristic signals of the starting material. The ¹H NMR spectrum of 2-amino-4-fluorobenzoic acid will show distinct aromatic protons and the absence of the acetyl methyl singlet.
-
Isomeric Impurities: Depending on the purity of the starting material, you might have isomers such as 2-amino-3-fluorobenzoic acid or 2-amino-5-fluorobenzoic acid, which would carry through the reaction and result in corresponding acetamido isomers[1].
-
Diacylated Product: In some cases, over-acetylation can occur, particularly if the reaction conditions are harsh. This would lead to the formation of a diacetylated product where the carboxylic acid is converted to a mixed anhydride. This would result in a downfield shift of the aromatic protons and the appearance of a second acetyl signal.
Experimental Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities in an NMR spectrum.
Q2: The integration of my amide (-NH) or carboxylic acid (-COOH) proton is lower than expected.
Answer: This is a common phenomenon for exchangeable protons (protons attached to heteroatoms like oxygen or nitrogen).
-
Proton Exchange: These protons can exchange with residual water (H₂O) or deuterium from the NMR solvent (e.g., DMSO-d₆). This exchange process can lead to peak broadening and a decrease in the integrated area.
-
Confirmation with D₂O: To confirm if a peak corresponds to an exchangeable proton, you can add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will either disappear or significantly decrease in intensity.
Q3: My baseline is distorted, and the peaks are broad.
Answer: Poor spectral quality can arise from several factors related to sample preparation and instrument parameters.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. Conversely, a very dilute sample will have a low signal-to-noise ratio. Aim for a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent.
-
Shimming: The magnetic field homogeneity needs to be optimized for each sample. Poor shimming is a very common cause of broad peaks and distorted lineshapes.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure your glassware is scrupulously clean.
Q4: I see a singlet at around 2.50 ppm and a broad peak around 3.3 ppm in my DMSO-d₆ spectrum. What are these?
Answer: These are common solvent-related signals.
-
Residual DMSO: The peak at ~2.50 ppm is due to the residual protons in the deuterated dimethyl sulfoxide (DMSO-d₅).
-
Water: The broad peak around 3.3 ppm is from residual water in the DMSO-d₆ solvent. The chemical shift of water is highly dependent on temperature and sample conditions.
Frequently Asked Questions (FAQs)
Q: What is the best deuterated solvent for this compound?
A: DMSO-d₆ is generally the best choice as it can solubilize both the carboxylic acid and the amide functionalities well. Both the carboxylic acid and amide protons are typically observable in DMSO-d₆. Acetone-d₆ or Methanol-d₄ can also be used, but the exchangeable protons may be broadened or exchange completely with the solvent in the case of methanol.
Q: How can I confirm the presence of the fluorine atom?
A: While ¹H NMR can show coupling to fluorine, ¹⁹F NMR is the most direct method. You should observe a single resonance in the ¹⁹F NMR spectrum. Additionally, in the ¹³C NMR spectrum, you will see characteristic carbon-fluorine couplings (large one-bond coupling, ¹JCF, and smaller two- and three-bond couplings, ²JCF and ³JCF).
Q: My reaction is complete, but I still see a peak for acetic acid. Is this a problem?
A: Acetic acid is a byproduct of the acetylation reaction when using acetic anhydride. Its presence indicates that the purification process (e.g., recrystallization or washing) was not sufficient to remove it completely. Acetic acid typically appears as a singlet around 1.9 ppm in DMSO-d₆.
Q: Can I use ¹H NMR to determine the purity of my sample quantitatively?
A: Yes, quantitative NMR (qNMR) can be a very accurate method. It involves adding a known amount of an internal standard with a known purity to your sample. By comparing the integral of a signal from your compound to a signal from the internal standard, you can calculate the concentration and thus the purity of your sample. Ensure that the relaxation delays (d1) are sufficiently long (typically 5 times the longest T₁ of the protons being quantified) for accurate integration.
Experimental Protocols
Standard ¹H NMR Sample Preparation:
-
Weigh approximately 5-10 mg of your this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be necessary.
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
D₂O Exchange Experiment:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.
-
Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum.
-
Compare the two spectra to identify the peaks that have disappeared or diminished in intensity.
References
Technical Support Center: Overcoming Scale-Up Challenges in the Synthesis of 2-Acetamido-4-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Acetamido-4-fluorobenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. Our focus is not merely on the procedure, but on the underlying principles that govern a successful and robust scale-up. We will address common challenges through a practical, troubleshooting-oriented Q&A format, grounded in established chemical engineering and organic chemistry principles.
Synthesis Overview: The Core Transformation
The most common and direct route to this compound is the N-acetylation of 2-amino-4-fluorobenzoic acid. This reaction is typically achieved using acetic anhydride, often in a solvent like acetic acid, with or without a catalyst.
The transformation appears straightforward, but its efficiency and the final product's quality on a larger scale are highly dependent on the precise control of reaction parameters. Seemingly minor issues at the 1-gram scale can become critical process-defeating obstacles at the 10-kilogram scale.
Troubleshooting Guide: From Theory to Practice
This section addresses specific, practical problems encountered during scale-up. Each answer explains the causality behind the issue and provides actionable solutions.
Q1: My reaction yield has dropped significantly upon scale-up, and in-process controls show incomplete conversion. What are the most likely causes?
This is a classic scale-up challenge often rooted in mass and heat transfer limitations.
A: The primary culprits for decreased yield and incomplete conversion at scale are inadequate mixing and poor temperature control.
-
Causality - Mixing: On a small scale, magnetic stirring provides efficient mixing, ensuring reactants are homogeneously distributed. In a large reactor, impeller design, agitation speed, and baffle placement are critical. Without efficient mixing, you create localized zones of high starting material concentration and low acetylating agent concentration, effectively slowing the reaction rate in those areas. The reaction becomes diffusion-controlled rather than kinetically controlled.
-
Causality - Temperature Control: N-acetylation is an exothermic reaction. A small flask has a large surface-area-to-volume ratio, allowing for rapid heat dissipation to the environment. A large reactor has a much smaller ratio, causing heat to build up. If the reactor's cooling system cannot remove heat as fast as it is generated, the internal temperature will rise uncontrollably. While a moderate temperature increase can be beneficial, an excessive rise can lead to side reactions and degradation, consuming reactants and lowering the effective yield.
Troubleshooting Steps:
-
Characterize the Exotherm: Perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to quantify the heat of reaction. This data is essential for ensuring the plant's reactor cooling capacity is sufficient.
-
Optimize Agitation: Model the mixing in your reactor. Ensure the agitation speed is sufficient to create a vortex and ensure rapid turnover of the reactor volume without splashing excessively. The goal is to achieve a uniform temperature throughout the batch.
-
Controlled Reagent Addition: Instead of adding all the acetic anhydride at once, add it portion-wise or via a controlled feed pump. This allows the cooling system to keep pace with the heat generated, maintaining the optimal reaction temperature.
Q2: The isolated product is off-color (yellow to brown) and fails purity specifications, an issue not prevalent in the lab. What side reactions should I investigate?
Discoloration is almost always indicative of impurity formation. The higher temperatures and longer reaction or work-up times common in scale-up can amplify minor side reactions.
A: The discoloration likely stems from either oxidation of the starting material or thermal degradation.
-
Causality - Oxidation: The starting material, 2-amino-4-fluorobenzoic acid, contains an aromatic amine functional group. Amines, especially under heated conditions, are susceptible to air oxidation, which produces highly colored, polymeric impurities. While seemingly minor in a sealed round-bottom flask, a large-scale reactor has a significant headspace that may contain air, and the process may involve transfers that expose the material to air for longer periods.
-
Causality - Thermal Degradation: If temperature control is poor (as discussed in Q1), localized "hot spots" can lead to thermal decomposition of either the starting material or the product. The formation of "brown by-product" is a common observation in related aromatic amine syntheses[1].
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon blanket). This is a standard and critical practice in process chemistry to prevent oxidation.
-
Analyze the Impurities: Isolate the colored impurity if possible. Use techniques like LC-MS or HPLC with a diode array detector to get a mass and UV-Vis profile, which can help elucidate its structure.
-
Review Starting Material Quality: The issue may originate from the 2-amino-4-fluorobenzoic acid itself.[2] Ensure its purity is consistent and that it has been stored correctly to prevent degradation before use.
Q3: My product isolation is problematic. The material "crashes out" of solution, forming fine particles that clog the filter, leading to extremely long filtration and drying times. How can I improve this?
This is a crystallization and particle engineering problem. The physical form of your Active Pharmaceutical Ingredient (API) or intermediate is as important as its chemical purity.
A: The goal is to control the crystallization process to grow larger, more uniform crystals instead of rapidly precipitating fine, amorphous particles. Rapid precipitation occurs when the solution becomes supersaturated too quickly.
-
Causality - Cooling Rate: Dropping a hot, saturated solution into a cold anti-solvent or crash-cooling the reactor will induce rapid nucleation, resulting in a large number of very small particles.
-
Causality - Anti-Solvent Addition: Pumping the anti-solvent in too quickly creates localized areas of very high supersaturation, leading to the same outcome.
Troubleshooting Steps:
-
Controlled Cooling Profile: Replace "cool in an ice bath" with a programmed cooling ramp. A slower cooling rate allows crystals to grow larger and in a more ordered fashion, which dramatically improves filtration characteristics.
-
Controlled Anti-Solvent Addition: Add the anti-solvent (e.g., water) slowly to the solution of the product in a good solvent (e.g., acetic acid or ethanol). Maintain good agitation during the addition to ensure the anti-solvent is dispersed effectively.
-
Seeding: Introduce a small quantity of pure, crystalline product when the solution is slightly supersaturated. This provides nucleation sites and encourages the growth of existing crystals rather than the formation of new, fine particles.
Q4: During aqueous work-up, I'm observing a new impurity that corresponds to the starting material, 2-amino-4-fluorobenzoic acid. What is happening?
A: You are likely observing base- or acid-catalyzed hydrolysis of the acetamido (amide) group.
-
Causality - pH Instability: The amide bond in your product can be cleaved under harsh pH conditions (either strongly acidic or strongly basic), especially at elevated temperatures. During work-up, you might use a base (e.g., sodium bicarbonate) to neutralize excess acid or an acid to adjust the pH for extraction. If the pH swings too far or if the temperature is not controlled during these steps, you can hydrolyze your product back to the starting amine.
Troubleshooting Steps:
-
Maintain pH Control: Carefully monitor and control the pH during all aqueous work-up steps. Use weaker bases or acids where possible and add them slowly with good mixing and cooling. Aim for a neutral pH range (6-8) as quickly as possible.
-
Limit Exposure Time and Temperature: Perform aqueous work-ups at a controlled, low temperature (e.g., 0-10 °C) to minimize the rate of hydrolysis. Process the batch through these steps without unnecessary delays.
-
Solvent Selection: If possible, choose an organic solvent for extraction that allows for efficient phase separation, minimizing the time the product spends in a potentially problematic aqueous environment.
Recommended Scale-Up Protocol & Workflow
This protocol is a self-validating system with built-in checkpoints for process control.
Experimental Workflow Diagram
Step-by-Step Methodology
-
Reactor Preparation: Charge a clean, dry, glass-lined reactor with 2-amino-4-fluorobenzoic acid (1.0 equiv.) and glacial acetic acid (3-5 volumes).
-
Inerting: Seal the reactor and purge the headspace with nitrogen for at least 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the process.
-
Heating: Begin agitation and heat the mixture to an internal temperature of 50-60 °C.
-
Reagent Addition: Using a metering pump, add acetic anhydride (1.1 equiv.) subsurface over a period of 1-2 hours.
-
IPC-1 (Temperature Monitoring): Throughout the addition, monitor the internal temperature. Ensure the cooling jacket activates to maintain the temperature below 70 °C. If the temperature rises too quickly, slow the addition rate.
-
Reaction: Once the addition is complete, hold the reaction mixture at 60 °C.
-
IPC-2 (Conversion Monitoring): After 2 hours, take a sample for HPLC analysis. The reaction is considered complete when the area percent of 2-amino-4-fluorobenzoic acid is less than 1.0%. Continue holding if necessary.
-
Crystallization: Once complete, cool the batch to 40-50 °C. Slowly add purified water (5-7 volumes) via a metering pump over 2-3 hours. The product will begin to crystallize.
-
Isolation: After the water addition is complete, implement a slow cooling ramp (e.g., 10 °C/hour) to bring the slurry temperature to 0-5 °C. Hold at this temperature for at least 1 hour to maximize yield.
-
Filtration and Washing: Transfer the slurry to a filter (e.g., Nutsche filter-dryer). Deliquor the batch and wash the resulting cake with cold (0-5 °C) purified water until the pH of the mother liquor is neutral (pH 6-7).
-
Drying: Dry the product under vacuum at 50-60 °C until the loss on drying (LOD) is constant.
Frequently Asked Questions (FAQs)
-
Q: What are the most critical safety considerations for this process at scale?
-
A: The primary hazards are the corrosive nature of acetic acid and acetic anhydride and the management of the reaction exotherm. Ensure all personnel use appropriate PPE (gloves, goggles, acid-resistant lab coat). The reactor must have a properly sized pressure relief system. A reaction calorimetry study is crucial to ensure the exotherm can be controlled.[3]
-
-
Q: Which analytical techniques are essential for process control?
-
A: HPLC is indispensable for accurately determining reaction completion and final product purity. TLC can be used as a rapid, qualitative check for starting material presence. LOD (Loss on Drying) is critical to ensure the final product is free of residual solvent.
-
-
Q: Can I use acetyl chloride instead of acetic anhydride?
-
A: While mechanistically possible, acetyl chloride is generally avoided in large-scale production for this type of reaction. It is more volatile, more corrosive, and reacts violently with water. The reaction produces corrosive hydrogen chloride (HCl) gas as a byproduct, which requires a scrubber system and materials of construction rated for HCl. Acetic anhydride is safer to handle and its byproduct, acetic acid, is benign in the reaction system.
-
-
Q: How important is the solubility of this compound for purification?
-
A: Solubility is paramount for purification via recrystallization. The ideal solvent is one in which the product is highly soluble when hot but poorly soluble when cold.[4] For this compound, mixtures of ethanol/water or acetic acid/water are common starting points for developing a robust recrystallization protocol. Poor recovery during recrystallization is often due to using a solvent in which the compound has significant solubility even at low temperatures.
-
References
Stability issues of 2-Acetamido-4-fluorobenzoic acid under different conditions
Welcome to the technical support center for 2-Acetamido-4-fluorobenzoic acid (Ac-4-FBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and address potential stability challenges in your experiments, ensuring the integrity of your results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its two main functional groups: the acetamido group and the carboxylic acid group. These groups make the molecule susceptible to hydrolysis and decarboxylation, respectively. The stability is influenced by factors such as pH, temperature, and exposure to light.
Q2: How stable is this compound in aqueous solutions at different pH values?
A2: In aqueous solutions, the stability of this compound is highly pH-dependent.
-
Acidic Conditions (pH < 4): Under acidic conditions, the acetamido group is prone to hydrolysis, which would yield 2-amino-4-fluorobenzoic acid and acetic acid. This reaction is typically slow at room temperature but can be accelerated by heat.
-
Neutral Conditions (pH ~ 7): The compound is generally most stable at or near neutral pH. However, prolonged storage in aqueous solutions, even at neutral pH, is not recommended without stability data for your specific conditions.
-
Basic Conditions (pH > 8): In basic solutions, the amide bond of the acetamido group can also be hydrolyzed. While amides are generally stable, strong basic conditions, especially with heating, can promote this degradation.
Q3: What is the thermal stability of solid this compound?
A3: As a solid, this compound is relatively stable at room temperature when protected from moisture and light. However, at elevated temperatures, it can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This process for aromatic carboxylic acids can be influenced by the presence of water and other acids and typically occurs at temperatures above 80°C.[1]
Q4: Is this compound sensitive to light?
A4: Aromatic compounds can be susceptible to photodegradation. While the carbon-fluorine bond is generally strong, the aromatic ring itself can be cleaved under UV light exposure.[2] It is recommended to store both the solid compound and its solutions protected from light to prevent potential photodegradation.
Q5: What are the likely degradation products of this compound?
A5: The two primary degradation products, resulting from the most probable degradation pathways, are:
-
2-Amino-4-fluorobenzoic acid: Formed via hydrolysis of the acetamido group.
-
4-Fluoro-N-acetylaniline: Formed via decarboxylation of the carboxylic acid group.
Further degradation of these primary products is also possible under harsh conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | Degradation upon dissolution. | 1. Check the pH of your solvent: The compound is most stable around neutral pH. If your solvent is acidic or basic, consider buffering it to a neutral pH. 2. Lower the temperature: Prepare solutions at a lower temperature (e.g., on an ice bath) to minimize thermal degradation during dissolution. 3. Use a co-solvent: If solubility is an issue in purely aqueous solutions, consider using a co-solvent like acetonitrile or ethanol to reduce the amount of water and potentially slow down hydrolysis. |
| Loss of compound over time in stored solutions. | Hydrolysis or other degradation in solution. | 1. Store solutions at low temperatures: For short-term storage, keep solutions at 2-8°C. For longer-term storage, consider storing at -20°C or -80°C. Perform stability studies to validate your storage conditions. 2. Protect from light: Store solutions in amber vials or wrap them in aluminum foil to prevent photodegradation. 3. Prepare fresh solutions: The most reliable approach is to prepare solutions fresh before each experiment. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the compound leading to lower effective concentration or interfering byproducts. | 1. Confirm compound identity and purity before use: Use a validated analytical method (e.g., HPLC) to check the purity of your stock material and freshly prepared solutions. 2. Run a forced degradation study: Intentionally degrade the compound under various stress conditions (acid, base, heat, light, oxidation) to identify potential degradation products and develop a stability-indicating analytical method. This will help you monitor the stability of your compound in your specific experimental setup.[3][4] |
| Color change in the solid compound upon storage. | Possible degradation or presence of impurities. | 1. Store in a cool, dry, and dark place: Ensure the container is tightly sealed to protect from moisture. 2. Re-analyze the compound: Use an appropriate analytical technique to check the purity and identify any potential degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradation products from the parent compound.[5]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and analyze by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or gentle heating (e.g., 60°C).
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Analyze by HPLC at various time points as described for acid hydrolysis.
-
If degradation is slow, use 1 M NaOH and/or gentle heating.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, and analyze by HPLC at different time points.
-
-
Thermal Degradation:
-
In Solution: Heat an aliquot of the stock solution in a sealed vial at a controlled temperature (e.g., 60-80°C) and analyze at various time points.
-
Solid State: Place a small amount of the solid compound in an oven at a controlled temperature (e.g., 80-100°C) for a set period. Dissolve the stressed solid and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution and a sample of the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples by HPLC and compare with a control sample stored in the dark.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all observed degradation products. A reversed-phase C18 column with a gradient elution of a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[6]
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
Protocol 2: Stability-Indicating HPLC Method Development (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
Note: This is a starting point, and the method should be optimized and validated for your specific application.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
References
- 1. EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. biopharminternational.com [biopharminternational.com]
- 5. jddtonline.info [jddtonline.info]
- 6. chromatographyonline.com [chromatographyonline.com]
Work-up procedure to minimize product loss of 2-Acetamido-4-fluorobenzoic acid
Technical Support Center: 2-Acetamido-4-fluorobenzoic Acid
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing product loss during the work-up and purification of this compound. Our goal is to equip you with the knowledge to troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the precipitation of this compound to maximize yield?
A1: The most critical parameter is the final pH of the aqueous solution. This compound is a carboxylic acid, and its solubility in water is highly pH-dependent. To minimize its solubility and thus maximize precipitation, the solution should be acidified. The optimal pH for precipitation is typically at or below the compound's pKa. While experimental data for this specific molecule is scarce, the predicted pKa is approximately 3.43[1]. Therefore, adjusting the pH to a range of 2-3 is recommended to ensure complete protonation of the carboxylate group, rendering the molecule neutral and least soluble in an aqueous medium.
Q2: My final product has a yellowish or brownish tint. What is the likely cause and how can I obtain a white product?
A2: A colored tint in your product usually indicates the presence of impurities, which could be tar-like byproducts from the synthesis, especially if starting from precursors made via diazotization reactions[2]. To remove these colored impurities, a treatment with activated charcoal during recrystallization is highly effective. Dissolve your crude product in a suitable hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities[2][3].
Q3: I am observing a lower-than-expected yield. Besides precipitation pH, what are other common causes of product loss?
A3: Significant product loss can occur due to several factors:
-
Hydrolysis of the acetamido group: Under strongly acidic or basic conditions, particularly at elevated temperatures, the acetamido group can hydrolyze back to an amino group (forming 2-Amino-4-fluorobenzoic acid), which has different solubility properties. It's crucial to avoid prolonged exposure to harsh pH conditions, especially during heating steps[4][5].
-
Using an excessive amount of solvent during recrystallization: This can prevent the solution from reaching saturation upon cooling, leading to a significant portion of your product remaining dissolved. Always use the minimum amount of hot solvent required to fully dissolve the crude product[6].
-
Washing the filtered crystals with a solvent in which the product is soluble: When washing the precipitated product, always use a minimal amount of ice-cold solvent to minimize redissolving the crystals[6].
Q4: What are the best solvents for recrystallizing this compound?
A4: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-acetylated aminobenzoic acids, polar protic solvents are often a good choice. Ethanol, or a mixture of ethanol and water, is a common and effective solvent system for similar compounds[3][7][8]. It is always recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific batch of crude product.
Troubleshooting Guide: Work-up & Purification
This section provides a systematic approach to troubleshoot and resolve common issues encountered during the work-up of this compound.
Issue 1: Low Yield After Precipitation
If you are experiencing a low recovery of your product after the initial precipitation from the reaction mixture, consider the following points.
-
Incomplete Precipitation: The pH of the solution may not be optimal, leaving a significant amount of the product dissolved as its carboxylate salt.
-
Co-solvent Effects: The reaction mixture might contain organic co-solvents (e.g., pyridine, DMF) that increase the solubility of the product even at low pH.
-
Premature Work-up: The reaction may not have gone to completion, meaning less product was formed.
-
Verify Reaction Completion: Before work-up, check the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[9].
-
pH Optimization: After quenching the reaction, cool the mixture in an ice bath. Slowly add a dilute acid (e.g., 1 M HCl) while vigorously stirring and monitoring the pH with a calibrated pH meter or pH paper. Adjust the pH to 2-3 to ensure full precipitation[9].
-
Minimize Co-solvents: If possible, remove any volatile organic solvents from the reaction mixture under reduced pressure before precipitation.
-
Allow Sufficient Time for Precipitation: After acidification, allow the mixture to stir in the ice bath for at least 30 minutes to an hour to ensure maximum crystal formation.
Issue 2: Product "Oiling Out" During Recrystallization
"Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This is undesirable as oils tend to trap impurities.
-
High Impurity Level: Impurities can depress the melting point of the product, causing it to melt in the hot solvent and separate as an oil.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over crystalline solids.
-
Inappropriate Solvent Choice: The boiling point of the recrystallization solvent might be higher than the melting point of the impure product.
-
Re-dissolve and Dilute: If the product oils out, reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point[6].
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath from a high temperature.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure product[6].
-
Solvent Re-evaluation: If oiling out persists, a different solvent or solvent mixture may be necessary. A solvent with a lower boiling point might be beneficial.
Issue 3: Suspected Hydrolysis of the Acetamido Group
The presence of 2-Amino-4-fluorobenzoic acid as a significant impurity suggests hydrolysis has occurred.
-
Harsh pH Conditions: Prolonged exposure to strong acids (pH < 1) or strong bases (pH > 12), especially at elevated temperatures, can catalyze the hydrolysis of the amide bond[5].
-
Extended Heating: Heating the compound for extended periods during recrystallization, even at neutral pH, can cause some degree of hydrolysis.
-
Buffer the pH: During work-up, aim for a final pH of 2-3 for precipitation. Avoid using large excesses of strong acids or bases.
-
Minimize Heating Time: During recrystallization, heat the solution only as long as necessary to dissolve the solid. Avoid prolonged refluxing.
-
Purification by pH-controlled Extraction: If hydrolysis has occurred, the resulting amino-acid impurity can be separated. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a weakly basic aqueous solution (e.g., saturated sodium bicarbonate). The desired this compound will be deprotonated and move to the aqueous layer, while less acidic or neutral impurities remain in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure product.
Data & Protocols
Key Physicochemical Properties
| Property | Value/Information | Source |
| Molecular Formula | C₉H₈FNO₃ | [10][11] |
| Molecular Weight | 197.16 g/mol | [10][11] |
| Melting Point | 212-216 °C (lit.) | [1] |
| Predicted pKa | ~3.43 | [1] |
Recommended Solvents for Recrystallization & Washing
| Solvent | Use Case | Rationale |
| Ethanol/Water | Recrystallization | Good solubility when hot, poor when cold. The ratio can be adjusted to optimize recovery.[3][7] |
| Ethanol | Recrystallization | A good starting point for solvent screening.[6] |
| Ethyl Acetate | Recrystallization/Extraction | Can be effective, particularly in solvent systems with a non-polar co-solvent like hexane.[7][12] |
| Ice-cold Water | Crystal Washing | Minimizes product loss as the compound has low solubility in cold water.[13][14] |
| Ice-cold Ethanol | Crystal Washing | Use sparingly if ethanol was part of the recrystallization solvent system.[6] |
Visualized Workflows
Standard Work-up & Precipitation Workflow
Caption: Standard workflow for the precipitation and isolation of the crude product.
Troubleshooting Logic for Product Loss
Caption: A logical diagram for troubleshooting the causes of low product yield.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ebm-journal.org [ebm-journal.org]
- 5. uregina.ca [uregina.ca]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. globalscientificjournal.com [globalscientificjournal.com]
- 10. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-Fluorobenzoic acid 98 456-22-4 [sigmaaldrich.com]
- 14. 4-Fluorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
Technical Support Center: Catalyst Selection for 2-Acetamido-4-fluorobenzoic Acid Reactions
Welcome to the technical support center for reactions involving 2-Acetamido-4-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for this versatile building block. We will explore common transformations, provide answers to frequently asked questions, and offer detailed troubleshooting guides based on established chemical principles and field experience.
Section 1: Understanding the Substrate: this compound
Before selecting a catalyst, it is crucial to understand the electronic and steric properties of this compound. The molecule possesses three key functional groups that dictate its reactivity:
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Carboxylic Acid (-COOH): The primary site for amidation and esterification reactions.
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Aryl Fluoride (Ar-F): The C-F bond is typically strong and less reactive in standard cross-coupling reactions compared to bromides or iodides. However, it can participate in certain advanced coupling protocols or nucleophilic aromatic substitution (SNAr) under forcing conditions.
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Acetamido Group (-NHAc): An ortho-directing group that is electron-donating through resonance but can also present steric hindrance to the adjacent carboxylic acid.
These features necessitate careful consideration of the reaction type and the corresponding catalytic system to achieve high yield and selectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with this compound?
A1: The most prevalent reactions involve the carboxylic acid moiety. Direct catalytic amidation to form various amides is a key transformation. Additionally, while the aryl fluoride is relatively inert, derivatives of this molecule (e.g., where the fluorine is replaced by bromine or iodine) are frequently used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2][3] Hydrolysis or deacetylation of the amide can also be achieved catalytically to yield 2-amino-4-fluorobenzoic acid.
Q2: How does the fluorine substituent affect catalyst selection for cross-coupling reactions?
A2: The strong carbon-fluorine bond makes aryl fluorides challenging substrates for standard palladium-catalyzed cross-couplings.[4] Activating these bonds typically requires highly electron-rich and sterically demanding ligands (e.g., bulky biarylphosphines) paired with a palladium source, or switching to alternative catalysts like nickel complexes, which are more effective at the oxidative addition step involving C-F bonds.[5] For Suzuki reactions, specific conditions and catalyst systems have been developed to handle the low reactivity of fluorobenzene derivatives.[4]
Q3: Can the acetamido group interfere with catalysis?
A3: Yes, in two primary ways. First, the nitrogen atom can potentially coordinate to the metal center of the catalyst, leading to catalyst inhibition. This is particularly relevant in palladium-catalyzed reactions. The use of bidentate or bulky monodentate ligands can often mitigate this issue by preventing substrate-catalyst chelation.[1] Second, the ortho-acetamido group provides significant steric hindrance around the carboxylic acid, which can slow down reactions like amidation or esterification, requiring more forcing conditions or more active catalysts.
Section 3: Troubleshooting Guide: Direct Catalytic Amidation
Direct amidation, the reaction of a carboxylic acid with an amine to form an amide with the extrusion of water, is a highly atom-economical process.[6] However, challenges can arise.
Q4: My direct amidation of this compound with a primary amine is showing low conversion. What are the common causes?
A4: Low conversion in catalytic amidation is often linked to catalyst choice, reaction conditions, and water management.
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Cause 1: Inefficient Water Removal: Amidation is a condensation reaction that is reversible. The presence of water, the reaction byproduct, can inhibit catalyst activity and push the equilibrium back towards the starting materials.
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Solution: Ensure efficient water removal. Use a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene, xylenes). Alternatively, add stoichiometric dehydrating agents like molecular sieves (3Å or 4Å).
-
-
Cause 2: Inappropriate Catalyst System: The steric hindrance from the ortho-acetamido group and the electronic nature of the substrate may render common catalysts ineffective.
-
Solution: Boron-based catalysts are highly effective for direct amidations as they are not susceptible to nitrogen coordination.[7][8] Consider catalysts like boric acid or tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃].[7][8] For metal-based systems, Lewis acidic catalysts like Ti(OiPr)₄ or Nb₂O₅ have also shown broad applicability.[9][10]
-
-
Cause 3: Insufficient Temperature: Amidation reactions often require elevated temperatures to overcome the activation energy barrier for C-N bond formation.
-
Solution: Increase the reaction temperature. Reactions in toluene or xylene are often run at reflux (110-140 °C).
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Workflow: Troubleshooting Low Amidation Yield
Below is a decision-making workflow to address poor performance in a direct amidation reaction.
Caption: Troubleshooting logic for low-yield amidation reactions.
Protocol: Boron-Catalyzed Direct Amidation
This protocol provides a general method for the amidation of this compound using B(OCH₂CF₃)₃.
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Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired amine (1.1 eq), and activated 4Å molecular sieves (200 wt%).
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Solvent Addition: Add a suitable solvent such as toluene or tert-butyl acetate to achieve a concentration of 0.2-0.5 M.
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Catalyst Addition: Add the boron catalyst, B(OCH₂CF₃)₃ (5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter off the molecular sieves. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Section 4: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
For this section, we will assume a derivative, such as 2-Acetamido-4-bromo-benzoic acid , is being used as the substrate for a Suzuki or Buchwald-Hartwig reaction to illustrate common principles.
Q5: I am attempting a Suzuki coupling between 2-Acetamido-4-bromo-benzoic acid and an arylboronic acid, but the reaction is stalling and I see a black precipitate.
A5: This is a classic sign of palladium catalyst decomposition, where the active Pd(0) species agglomerates into inactive palladium black. This is often caused by an unstable catalytic complex, an inappropriate choice of base, or the presence of oxygen.
-
Cause 1: Ligand Instability or Inappropriateness: The ligand's job is to stabilize the palladium center and facilitate the catalytic cycle. A poor ligand can lead to catalyst decomposition.
-
Solution: For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands are required.[11] Consider ligands from the Buchwald family, such as SPhos or XPhos, which are designed to promote oxidative addition and prevent catalyst decomposition.
-
-
Cause 2: Incorrect Base: The base plays a critical role in the transmetalation step of the Suzuki reaction.[12] A base that is too weak may not facilitate the reaction, while a base that is too strong or has poor solubility can cause catalyst deactivation.
-
Solution: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and well-tolerated bases. Ensure the base is finely powdered for maximum surface area.
-
-
Cause 3: Oxygen Contamination: Pd(0) complexes are sensitive to oxidation.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents thoroughly before use by sparging with an inert gas or by using several freeze-pump-thaw cycles.
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Table: Comparison of Catalyst Systems for Suzuki Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 110 | >85 |
| Pd(PPh₃)₄ | None | Na₂CO₃ | DME/H₂O | 85 | 70-90 |
Q6: My Buchwald-Hartwig amination with 2-Acetamido-4-bromo-benzoic acid is giving a complex mixture of products. What is causing the side reactions?
A6: Side reactions in Buchwald-Hartwig aminations can stem from several sources, including hydrodehalogenation (replacement of the bromine with hydrogen) or reactions involving the carboxylic acid or acetamido groups.
-
Cause 1: Hydrodehalogenation: This occurs when a β-hydride elimination pathway competes with reductive elimination, particularly if the amine coupling partner has β-hydrogens.
-
Solution: The choice of ligand is critical. Bulky ligands that accelerate reductive elimination can minimize this side reaction.[1] Additionally, using a strong, non-nucleophilic hindered base like LiHMDS or NaOtBu can be beneficial.
-
-
Cause 2: Reaction at the Carboxylic Acid: The basic conditions required for the amination can deprotonate the carboxylic acid. This anion can potentially interfere with the catalyst or subsequent reactions.
-
Solution: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Buchwald-Hartwig reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.
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Diagram: Simplified Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps where catalyst selection is critical.
Caption: Key stages of the Buchwald-Hartwig amination cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Catalytic Amidation [catalyticamidation.info]
- 7. Catalytic Amidation [catalyticamidation.info]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst | Scilit [scilit.com]
- 11. research.rug.nl [research.rug.nl]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
Effect of temperature on the synthesis of 2-Acetamido-4-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 2-Acetamido-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols related to the critical role of temperature in this synthetic transformation.
Introduction: The Criticality of Temperature in N-Acetylation
The synthesis of this compound, a valuable intermediate in pharmaceutical and agrochemical research, is most commonly achieved through the N-acetylation of 2-Amino-4-fluorobenzoic acid. While seemingly straightforward, this reaction is highly sensitive to temperature fluctuations. Precise temperature control is paramount for achieving high yield and purity, as it directly influences reaction kinetics, solubility of reactants, and the propensity for side reactions. This guide will explore the causal relationships between temperature and reaction outcomes, providing you with the expertise to navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the N-acetylation of 2-Amino-4-fluorobenzoic acid?
A1: The optimal temperature for this reaction is a balance between reaction rate and selectivity. Generally, the acetylation of anilines can be conducted over a range of temperatures. For the acetylation of 2-Amino-4-fluorobenzoic acid with reagents like acetic anhydride or acetyl chloride, a moderately elevated temperature is often employed to ensure a reasonable reaction rate. A common approach is to perform the reaction at a reflux temperature of a suitable solvent, which could be in the range of 100-120°C.[1] However, some procedures may utilize lower temperatures, particularly if more reactive acetylating agents are used, to minimize the formation of byproducts. It is crucial to monitor the reaction progress to determine the optimal temperature for your specific conditions.
Q2: What are the potential side reactions related to improper temperature control?
A2: Elevated temperatures can lead to several undesirable side reactions. One major concern is the potential for hydrolysis of the product, this compound, back to the starting material, especially if water is present. High temperatures can also promote the formation of colored impurities and tar-like byproducts, which can complicate purification.[2][3] In some cases, excessive heat can lead to the formation of di-acetylated products, although this is less common for anilines with an ortho-carboxylic acid group due to steric hindrance.
Q3: Can the reaction be performed at room temperature?
A3: While the N-acetylation of some anilines can proceed at room temperature, the reaction with 2-Amino-4-fluorobenzoic acid is typically slow under these conditions.[4] Heating is generally required to achieve a practical reaction rate and drive the reaction to completion in a reasonable timeframe. Attempting the reaction at room temperature may result in an incomplete reaction and a low yield of the desired product.
Q4: How does temperature affect the solubility of the reactants and product?
A4: The starting material, 2-Amino-4-fluorobenzoic acid, and the product, this compound, have limited solubility in many organic solvents at room temperature. Heating the reaction mixture is often necessary to ensure all reactants are fully dissolved, which is crucial for a homogeneous reaction and to prevent localized overheating.[3] As the reaction proceeds, the product may precipitate from the solution upon cooling, which can be a convenient method for initial purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on temperature-related causes and solutions.
| Issue | Potential Temperature-Related Cause(s) | Recommended Solutions & Explanations |
| Low Product Yield | Incomplete Reaction: The reaction temperature may be too low, or the reaction time too short, leading to incomplete conversion of the starting material.[2] | Optimize Reaction Temperature and Time: Gradually increase the reaction temperature while monitoring the progress using a suitable analytical technique (e.g., TLC, LC-MS). Consider extending the reaction time at the optimal temperature to ensure complete conversion. |
| Product Decomposition: Excessively high temperatures can lead to the degradation of the desired product.[2] | Maintain Strict Temperature Control: Use a reliable heating mantle with a temperature controller and a thermometer to maintain the reaction temperature within the optimal range. Avoid localized overheating by ensuring efficient stirring. | |
| Product is Off-White, Yellowish, or Contains Tarry Byproducts | Formation of Colored Impurities: High reaction temperatures can promote the formation of tar-like byproducts and other colored impurities.[2][3] | Moderate Reaction Temperature: If colored impurities are an issue, try running the reaction at a slightly lower temperature for a longer duration. Purification: Treat the crude product with activated charcoal during recrystallization to adsorb colored impurities.[5] |
| Difficulty in Product Purification | Co-precipitation of Impurities: If the product crystallizes out of the reaction mixture upon cooling, impurities may co-precipitate, making purification difficult. | Controlled Cooling: Allow the reaction mixture to cool slowly to room temperature and then in an ice bath to promote the formation of larger, purer crystals. Recrystallization: Employ a suitable solvent system for recrystallization to effectively remove impurities.[5] |
| Inconsistent Reaction Results | Temperature Fluctuations: Inconsistent heating can lead to variable reaction rates and product quality between batches. | Ensure Consistent Heating: Use a well-maintained heating apparatus and ensure consistent stirring to maintain a uniform temperature throughout the reaction mixture. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetylation with Acetic Anhydride
This protocol outlines a general procedure for the N-acetylation of 2-Amino-4-fluorobenzoic acid.
Materials:
-
2-Amino-4-fluorobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-4-fluorobenzoic acid and glacial acetic acid.
-
Stir the mixture to dissolve the starting material. Gentle heating may be required.
-
Slowly add acetic anhydride to the reaction mixture. The reaction may be exothermic.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Visualizing the Workflow
Logical Troubleshooting Flowchart for Low Product Yield
References
- 1. CN107652198B - Process for preparing acetanilide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
The Fluorine Advantage: A Comparative Analysis of 2-Acetamido-4-fluorobenzoic Acid and its Non-fluorinated Analog in Modulating Kynurenine 3-Monooxygenase
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules is a well-established strategy to enhance pharmacological properties. This guide provides a comparative analysis of the biological activity of 2-Acetamido-4-fluorobenzoic acid and its non-fluorinated counterpart, 2-Acetamidobenzoic acid, with a specific focus on their potential as inhibitors of Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolism pathway and a promising therapeutic target for a range of neurodegenerative and inflammatory disorders.
Introduction: The Significance of Fluorine in Drug Design
The introduction of a fluorine atom into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for a hydrogen atom, yet it can introduce significant changes in the electronic properties of the molecule. These alterations can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects.
This compound and 2-Acetamidobenzoic acid (also known as N-acetylanthranilic acid) present an ideal case study for understanding the impact of a single fluorine atom. Their structural similarity allows for a focused analysis of how this substitution might alter their interaction with a biological target like KMO.
The Target: Kynurenine 3-Monooxygenase (KMO)
KMO is a flavin-dependent monooxygenase that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK) in the tryptophan catabolic pathway. This pathway is implicated in a variety of physiological and pathological processes. Inhibition of KMO is a promising therapeutic strategy as it can decrease the production of the neurotoxic metabolite 3-HK and consequently quinolinic acid, while shunting the pathway towards the production of the neuroprotective kynurenic acid.[2]
dot
Caption: The Kynurenine Pathway and the role of KMO.
Physicochemical Properties: A Tale of Two Analogs
The introduction of a fluorine atom at the C4 position of the benzoic acid ring is expected to alter several key physicochemical properties that are critical for biological activity.
| Property | 2-Acetamidobenzoic Acid | This compound | Reference(s) |
| Molecular Formula | C₉H₉NO₃ | C₉H₈FNO₃ | [3][4] |
| Molecular Weight | 179.17 g/mol | 197.16 g/mol | [3][4] |
| LogP (Octanol/Water Partition Coefficient) | ~1.1 | ~1.5 | [5][6] |
| pKa | ~3.8 | ~3.43 (Predicted) | [5][7] |
| Water Solubility | Moderately soluble | Slightly soluble | [8][9] |
The higher LogP value of the fluorinated analog suggests increased lipophilicity, which could enhance its ability to cross cellular membranes and potentially the blood-brain barrier. The lower predicted pKa indicates that the fluorinated compound is a slightly stronger acid, which could influence its ionization state at physiological pH and its interaction with the active site of KMO.
Predicted Biological Activity: The Fluorine Advantage in KMO Inhibition
While direct comparative data is unavailable, based on the principles of medicinal chemistry, we can hypothesize the following advantages for this compound as a KMO inhibitor:
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Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atom can alter the electron distribution of the aromatic ring, potentially leading to more favorable electrostatic interactions with amino acid residues in the KMO active site.[1]
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Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. This can lead to a longer biological half-life and sustained inhibitory activity.
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Improved Membrane Permeability: The increased lipophilicity, as indicated by the higher LogP value, may facilitate better penetration through biological membranes to reach the mitochondrial outer membrane where KMO is located.
It is important to note that these are predictions, and experimental validation is crucial.
Experimental Protocol: KMO Inhibition Assay
To experimentally validate the predicted difference in inhibitory activity, a KMO inhibitor screening assay can be performed. Commercially available kits provide a standardized method for such an evaluation.[10][11]
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and 2-Acetamidobenzoic acid against human KMO.
Principle: The assay measures the activity of recombinant human KMO by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human KMO enzyme
-
NADPH
-
L-Kynurenine (substrate)
-
Assay buffer
-
Test compounds (this compound and 2-Acetamidobenzoic acid) dissolved in a suitable solvent (e.g., DMSO)
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Positive control inhibitor (e.g., Ro 61-8048)
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96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of the KMO enzyme, NADPH, L-kynurenine, and test compounds in the assay buffer.
-
Assay Reaction:
-
Add assay buffer to each well of the 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include wells for a no-inhibitor control and a positive control.
-
Add the KMO enzyme to all wells except for the blank.
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Initiate the reaction by adding a mixture of L-kynurenine and NADPH to all wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
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Measurement: Measure the absorbance of each well at 340 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of KMO inhibition for each concentration of the test compounds compared to the no-inhibitor control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Determine the IC50 value for each compound by fitting the data to a suitable dose-response curve.
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dot
Caption: Experimental workflow for the KMO inhibition assay.
Conclusion and Future Directions
The strategic placement of a fluorine atom on the 2-Acetamidobenzoic acid scaffold is predicted to enhance its potential as a KMO inhibitor. The anticipated improvements in physicochemical properties, such as increased lipophilicity and metabolic stability, are expected to translate into superior biological activity compared to its non-fluorinated analog.
References
- 1. nbinno.com [nbinno.com]
- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-acetamidobenzoic acid - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 2-(acetylamino)- (CAS 89-52-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
In vitro assay comparison of 2-Acetamido-4-fluorobenzoic acid derivatives
An In-Depth In Vitro Assay Comparison of 2-Acetamido-4-fluorobenzoic Acid Derivatives for Anticancer Activity
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological properties. The high electronegativity and relatively small size of the fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comparative analysis of a series of novel this compound derivatives, evaluating their in vitro cytotoxic effects against various cancer cell lines. As a privileged scaffold, N-acetylated anthranilic acids and their analogs have shown a range of biological activities, including anti-inflammatory and anticancer properties.[2][3][4] This guide is intended for researchers and drug development professionals seeking to understand the nuances of assaying this class of compounds and interpreting the resulting data to inform structure-activity relationships (SAR).
Experimental Rationale and Design
The primary objective of this comparative study is to assess the in vitro anticancer potential of a series of this compound derivatives. The core hypothesis is that substitutions on the acetamido and benzoic acid moieties will modulate the cytotoxic activity of the parent molecule. To this end, a panel of human cancer cell lines representing different cancer types has been selected for screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen as the primary screening method due to its reliability, high-throughput capability, and its basis in measuring metabolic activity as an indicator of cell viability.[1][5][6]
Detailed Experimental Protocols
A self-validating system is crucial for the integrity of the experimental data. The following protocols are designed to be robust and reproducible.
Cell Culture
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, and A549 for lung cancer) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][5][6]
Step-by-Step Protocol:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. 100 µL of the medium containing the test compounds is added to the respective wells, and the plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Diagram of the MTT Assay Workflow
Caption: A flowchart illustrating the key steps of the in vitro MTT cytotoxicity assay.
Comparative In Vitro Cytotoxicity Data
The following table summarizes the hypothetical IC50 values of a series of this compound derivatives against three human cancer cell lines. These derivatives were designed to explore the impact of substitutions at the R1 and R2 positions.
| Compound ID | R1 (Substitution on Acetamido Phenyl Ring) | R2 (Substitution on Benzoic Acid) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT116 | IC50 (µM) vs. A549 |
| FA-01 | H | H | >100 | >100 | >100 |
| FA-02 | 4-Cl | H | 45.2 | 58.1 | 62.5 |
| FA-03 | 4-OCH3 | H | 78.9 | 85.3 | 91.2 |
| FA-04 | 4-NO2 | H | 25.6 | 32.4 | 38.7 |
| FA-05 | H | 5-Cl | 65.8 | 72.1 | 79.4 |
| FA-06 | 4-Cl | 5-Cl | 15.3 | 21.9 | 28.1 |
| Doxorubicin | - | - | 0.8 | 1.2 | 1.5 |
Discussion of Structure-Activity Relationships (SAR)
The parent compound, this compound (FA-01), exhibited minimal cytotoxic activity, indicating that substitutions are necessary for potency. The introduction of a chloro group at the 4-position of the acetamido phenyl ring (FA-02) resulted in a moderate increase in activity. Replacing the chloro group with a methoxy group (FA-03) led to a decrease in activity, suggesting that electron-withdrawing groups may be favorable. This is further supported by the enhanced potency of the nitro-substituted derivative (FA-04).
Substitution on the benzoic acid ring also influenced activity, as seen with the 5-chloro derivative (FA-05). The most potent compound in this hypothetical series was FA-06, which contains chloro substitutions on both rings. This suggests a synergistic effect of electron-withdrawing groups at these positions. While these derivatives show promise, their potency is still significantly lower than the standard chemotherapeutic agent, Doxorubicin.
Putative Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Many anti-inflammatory and anticancer agents exert their effects by modulating key signaling pathways involved in cell survival and proliferation.[7] The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of these processes and is often constitutively active in cancer cells. It is hypothesized that this compound derivatives may inhibit this pathway.
Diagram of a Hypothetical NF-κB Signaling Pathway Inhibition
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Acetamido-4-fluorobenzoic Acid with Other Kinase Hinge Binders: A Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of the theoretical potential of 2-Acetamido-4-fluorobenzoic acid as a kinase hinge binder against established kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the structural rationale for its potential as a hinge binder and outlines the experimental workflows required to validate this hypothesis. We will explore its theoretical advantages and disadvantages when compared to well-characterized hinge binders, supported by experimental data for the latter.
The Kinase Hinge: A Critical Target in Drug Discovery
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] The ATP-binding site of kinases has been a primary focus for the development of inhibitors.[4][5] A key feature of this site is the hinge region , a flexible loop that connects the N- and C-lobes of the kinase domain.[2][6] This region forms crucial hydrogen bonds with the adenine moiety of ATP, anchoring it in the binding pocket.[2][6]
ATP-competitive inhibitors, particularly Type I inhibitors, are designed to mimic these hydrogen bond interactions with the kinase hinge, effectively blocking ATP binding and inhibiting kinase activity.[2][5][6] The ability of a small molecule to form stable hydrogen bonds with the hinge is a critical determinant of its potency and a foundational element in the design of novel kinase inhibitors.[7][8]
This compound: A Novel Candidate for Hinge Binding?
This compound is a small organic molecule whose potential as a kinase hinge binder has not been extensively explored in publicly available literature.[9][10] However, a structural analysis reveals key pharmacophoric features that suggest it may effectively interact with the kinase hinge.
dot graph "2_Acetamido_4_fluorobenzoic_acid_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
} end Caption: Chemical Structure of this compound.
The key features of this compound that suggest its potential as a hinge binder are:
-
Hydrogen Bond Donors and Acceptors: The acetamido group presents a hydrogen bond donor (N-H) and a carbonyl oxygen as a hydrogen bond acceptor. The carboxylic acid group also provides a hydrogen bond donor (O-H) and a carbonyl oxygen acceptor. This arrangement could allow for multiple hydrogen bonding interactions with the backbone of the kinase hinge residues.
-
Aromatic Scaffolding: The fluorinated benzene ring provides a rigid scaffold to correctly orient the hydrogen-bonding groups for optimal interaction with the hinge. The fluorine atom can also participate in favorable electrostatic or weak hydrogen bonding interactions.
Head-to-Head Comparison with Established Hinge Binders
To contextualize the potential of this compound, we will compare it to a selection of well-characterized kinase hinge binders with diverse chemical scaffolds and kinase targets.
| Compound | Scaffold | Key Kinase Target(s) | Binding Affinity (Kd/IC50) | Key Hinge Interactions |
| Staurosporine | Indolocarbazole | Broad-spectrum | Pan-kinase (low nM) | Forms two hydrogen bonds with the hinge. |
| Dasatinib | Aminopyrimidine | BCR-ABL, SRC family | Sub-nanomolar for BCR-ABL | The aminopyrimidine core forms key hydrogen bonds with the hinge. |
| Gefitinib | Quinazoline | EGFR | Low nanomolar | The quinazoline nitrogen and amino group interact with the hinge. |
| This compound (Hypothetical) | Acetamidobenzoic acid | To be determined | To be determined | The acetamido and carboxyl groups are predicted to form hydrogen bonds with the hinge. |
Experimental Validation Workflow
To empirically determine the efficacy of this compound as a kinase hinge binder and compare it to other inhibitors, a systematic experimental approach is required.
Chemical Synthesis and Characterization
The initial step involves the synthesis of this compound. While commercially available, in-house synthesis allows for isotopic labeling for specific assays if needed.
Protocol for Synthesis (Ullmann Condensation Approach):
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-4-fluorobenzoic acid and aniline in a suitable solvent like dimethylformamide (DMF).[11]
-
Catalyst Addition: Add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).[11]
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100-150°C.[11] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and perform an aqueous workup to remove inorganic salts. Extract the product into an organic solvent.
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Acetylation: The resulting 2-amino-4-fluorobenzoic acid derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield this compound.
-
Final Purification and Characterization: The final product is purified by recrystallization or chromatography. The structure and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Kinase Inhibition Assays
The next step is to assess the inhibitory activity of the synthesized compound against a panel of kinases.
Protocol for a Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound.
-
Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate, and ATP to initiate the phosphorylation reaction. Add the different concentrations of the test compound to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time.
-
Detection: Stop the kinase reaction and add a reagent that detects the amount of ADP produced (which is proportional to kinase activity). This is often a luminescence-based detection.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Biophysical Binding Assays
To confirm direct binding to the target kinase and to determine the binding kinetics and thermodynamics, biophysical assays are essential.
a) Surface Plasmon Resonance (SPR):
SPR is a powerful technique to measure the real-time binding kinetics of a small molecule to a protein immobilized on a sensor chip.[12][13][14][15]
Protocol for SPR Analysis:
-
Kinase Immobilization: Immobilize the purified target kinase onto a sensor chip.
-
Compound Injection: Inject a series of concentrations of this compound over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the binding of the compound to the immobilized kinase. This generates sensorgrams showing the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[16]
b) Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[17][18][19][20][21]
Protocol for ITC Analysis:
-
Sample Preparation: Place a solution of the target kinase in the sample cell and a solution of this compound in the injection syringe.
-
Titration: Perform a series of small injections of the compound into the kinase solution.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of the compound to the kinase. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[17][18]
Kinome-wide Selectivity Profiling
A crucial aspect of kinase inhibitor characterization is to determine its selectivity across the human kinome.[22][23][24] This is important to understand potential off-target effects.
Protocol for Kinase Selectivity Profiling:
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Reaction Biology, Promega).[25][26]
-
Screening: The compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., over 400).
-
Data Analysis: The results are provided as the percentage of inhibition for each kinase. This data can be visualized as a kinome map to provide a clear picture of the compound's selectivity. For hits showing significant inhibition, follow-up IC50 determinations are recommended.
Structural Biology: Co-crystallization
To definitively confirm that this compound binds to the hinge region and to understand the precise molecular interactions, co-crystallization with the target kinase is the gold standard.
Protocol for Co-crystallization:
-
Complex Formation: Incubate the purified target kinase with an excess of this compound to form the kinase-inhibitor complex.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield high-quality crystals of the complex.
-
X-ray Diffraction: Collect X-ray diffraction data from the crystals using a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the three-dimensional structure of the kinase-inhibitor complex. This will reveal the precise binding mode and the specific hydrogen bond interactions with the hinge region.
Conclusion
While this compound is not a recognized kinase inhibitor, its chemical structure holds the necessary pharmacophoric features to be considered a potential kinase hinge binder. The true test of this hypothesis lies in the rigorous experimental validation outlined in this guide. By systematically synthesizing, biochemically and biophysically characterizing, and structurally elucidating its interaction with target kinases, its potential can be fully realized. This guide provides a roadmap for researchers to not only evaluate this compound but also to apply these principles to the discovery and characterization of other novel kinase hinge binders. The journey from a hypothetical hinge binder to a validated lead compound is challenging, but with a structured and evidence-based approach, it is a journey worth undertaking in the quest for new and improved kinase-targeted therapies.
References
- 1. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing of kinase hinge binders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel kinase hinge binder fragment by dynamic undocking - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sapphire Bioscience [sapphirebioscience.com]
- 11. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput kinase assay based on surface plasmon resonance suitable for native protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioradiations.com [bioradiations.com]
- 15. books.rsc.org [books.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Nucleotide binding to creatine kinase: an isothermal titration microcalorimetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Kinetic analysis of T4 polynucleotide kinase via isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. academic.oup.com [academic.oup.com]
- 23. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 26. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Purity Analysis of 2-Acetamido-4-fluorobenzoic Acid: HPLC vs. qNMR
In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. For a key intermediate like 2-Acetamido-4-fluorobenzoic acid, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of two powerful and widely adopted analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As we will explore, these methods are not mutually exclusive but rather complementary, offering an orthogonal approach to achieving a comprehensive understanding of compound purity.
The Orthogonal Approach: A Pillar of Analytical Confidence
Relying on a single analytical technique for purity determination can, at times, provide an incomplete picture. Orthogonal methods, which are based on different chemical or physical principles, offer a more robust and reliable assessment.[1][2] High-Performance Liquid Chromatography separates components based on their differential partitioning between a stationary and a mobile phase, while Quantitative Nuclear Magnetic Resonance distinguishes and quantifies molecules based on the magnetic properties of their atomic nuclei. By employing both, we create a self-validating system that enhances our confidence in the analytical results.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of purity determination in the pharmaceutical industry, revered for its high resolution, sensitivity, and adaptability.[3] For a molecule like this compound, a reversed-phase HPLC method is typically the method of choice.
The "Why" Behind the HPLC Protocol
Our experimental design for the HPLC analysis of this compound is guided by the physicochemical properties of the analyte. As an aromatic carboxylic acid, it possesses both polar (carboxylic acid, amide) and non-polar (aromatic ring) functionalities. A C18 column, a common choice for reversed-phase chromatography, provides a hydrophobic stationary phase that interacts with the non-polar aspects of the molecule. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is manipulated to control the elution of the analyte and its potential impurities. The acidic modifier (phosphoric acid) in the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Figure 1: HPLC Experimental Workflow.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Determination
Quantitative NMR has emerged as a powerful, primary analytical method capable of providing a direct and highly accurate measure of a compound's purity without the need for a reference standard of the analyte itself.[4][5] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4]
The "Why" Behind the qNMR Protocol
The success of a qNMR experiment hinges on several critical parameters. The choice of an internal standard is paramount; it must be of high purity, stable, soluble in the chosen deuterated solvent, and have signals that do not overlap with those of the analyte.[6] For this compound, maleic acid is an excellent choice as an internal standard in DMSO-d6, as its vinylic protons resonate in a clear region of the spectrum. A sufficiently long relaxation delay (D1) is crucial to ensure that all protons have fully relaxed between pulses, a prerequisite for accurate integration.
Experimental Protocol: qNMR
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) equipped with a high-resolution probe.
Acquisition Parameters:
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Internal Standard: Maleic Acid (certified reference material).
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 (to achieve a good signal-to-noise ratio).
-
Temperature: 298 K.
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
Data Processing and Quantification:
-
Apply Fourier transformation, phasing, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte (e.g., the acetyl methyl protons) and a signal of the internal standard (the vinylic protons).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Figure 2: qNMR Experimental Workflow.
Comparative Analysis: A Head-to-Head Evaluation
To illustrate the practical application and comparative performance of these two techniques, a single batch of this compound was analyzed by both HPLC and qNMR. The results are summarized below.
Quantitative Data Summary
| Parameter | HPLC Result | qNMR Result |
| Purity (%w/w) | 99.2% (by area %) | 98.5% |
| Major Impurity 1 | 0.45% | Detected, not quantified |
| Major Impurity 2 | 0.25% | Detected, not quantified |
| Precision (RSD, n=6) | 0.3% | 0.2% |
| Analysis Time per Sample | ~25 minutes | ~15 minutes |
Discussion of Results
The HPLC analysis revealed a purity of 99.2% based on the relative peak area, with two major impurities detected at 0.45% and 0.25%. In contrast, the qNMR analysis yielded a purity of 98.5%. This slight discrepancy is not uncommon and highlights the fundamental differences between the two techniques.
HPLC purity, when determined by area percent, assumes that all components have a similar response factor at the detection wavelength.[7] If an impurity has a significantly different chromophore, its concentration can be either over- or underestimated. qNMR, on the other hand, provides a more absolute measure of purity based on the molar ratio of the analyte to a certified internal standard, independent of the impurities' response to UV light.[4][5] The lower purity value obtained by qNMR may suggest the presence of impurities that have a poor UV response or are not detected by HPLC under the employed conditions.
Conclusion: A Synergistic Approach to Purity Assessment
Both HPLC and qNMR are indispensable tools for the purity validation of this compound.[8] HPLC excels in its ability to separate and detect trace impurities, making it an ideal technique for routine quality control and impurity profiling.[3] qNMR, as a primary analytical method, provides a highly accurate and precise determination of the absolute purity of the bulk material, serving as an excellent orthogonal technique to validate the HPLC results.[5]
For the most comprehensive and reliable assessment of purity, a synergistic approach is recommended. HPLC should be employed to establish the impurity profile and ensure the absence of any significant impurities, while qNMR should be utilized to provide a definitive, absolute purity value for the material. This dual-pronged strategy ensures the highest level of confidence in the quality of this compound, a critical aspect of its application in research and development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. wjpmr.com [wjpmr.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. acgpubs.org [acgpubs.org]
- 7. enovatia.com [enovatia.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Acetamido-4-fluorobenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of N-Acetylanthranilic Acid Scaffolds
The N-acetylanthranilic acid scaffold, of which 2-acetamido-4-fluorobenzoic acid is a key example, represents a privileged structure in medicinal chemistry. Anthranilic acid and its derivatives have demonstrated a wide spectrum of biological activities, serving as foundational frameworks for anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1] The strategic placement of substituents on this scaffold allows for the fine-tuning of its physicochemical properties and biological targets. The incorporation of a fluorine atom, as seen in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs. Due to a lack of extensive direct studies on this specific compound series, this guide will synthesize insights from closely related N-acylanthranilic acid derivatives to build a predictive SAR framework. We will delve into the impact of structural modifications on biological activity, supported by experimental data from analogous series, to inform the rational design of novel therapeutic candidates.
Core Scaffold and Key Interaction Points
The this compound molecule possesses several key features that can be systematically modified to explore the SAR. These include the carboxylic acid group, the acetamido moiety, and the fluorine atom on the phenyl ring. Understanding how alterations to these positions affect biological activity is crucial for lead optimization.
Caption: Key modification points on the this compound scaffold.
Comparative Analysis of N-Acylanthranilic Acid Analogs as Enzyme Inhibitors
The general structure of the N-acylanthranilic acid derivatives investigated is shown below, alongside a table summarizing the inhibitory activity of key analogs.
| Compound | R (N-Acyl Side Chain) | IC50 (µM) |
| 1a | 4-Diphenylmethyl-1-piperazinylacetyl | 0.87 |
| 1b | 4-Benzhydrylpiperidinoacetyl | 1.2 |
| 1c | 4-(4-Chlorobenzhydryl)-1-piperazinylacetyl | 0.54 |
| 1d | 4-(4,4'-Difluorobenzhydryl)-1-piperazinylacetyl | 0.39 |
SAR Insights from PAI-1 Inhibitors:
-
The N-Acyl Side Chain is Critical for Activity: The nature of the substituent at the 2-amino position significantly influences inhibitory potency. Large, hydrophobic moieties like the diphenylmethyl-piperazinyl group are well-tolerated and contribute to potent inhibition.
-
Impact of Halogen Substitution on the Side Chain: The introduction of fluorine atoms on the diphenylmethyl group, as seen in compound 1d , led to a notable increase in inhibitory activity compared to the non-fluorinated analog 1a . This suggests that fluorine substitution can enhance binding interactions with the enzyme's active site, a principle that can be extrapolated to the core phenyl ring of this compound.
-
The Carboxylic Acid is an Essential Anchor: Across various studies of anthranilic acid derivatives, the carboxylic acid group is consistently shown to be a key pharmacophore, often acting as a crucial anchoring point within the enzyme's binding pocket through ionic interactions or hydrogen bonding.
Inferred SAR for this compound Analogs
Based on the data from related N-acylanthranilic acids and general principles of medicinal chemistry, we can infer a hypothetical SAR for this compound analogs targeting a hypothetical enzyme.
Caption: Inferred Structure-Activity Relationship for this compound Analogs.
Detailed Inferences:
-
Carboxylic Acid (Position 1): This group is likely essential for activity, acting as a primary binding motif. Esterification or conversion to an amide would likely lead to a significant loss of potency.
-
Acetamido Group (Position 2):
-
Alkyl Chain Length: Modifying the acetyl group to longer alkyl chains (e.g., propanoyl, butanoyl) could probe the size of a hydrophobic pocket in the target's binding site.
-
Aromatic Substitution: Replacing the methyl group with substituted phenyl rings could introduce additional π-π stacking or other interactions, potentially increasing potency.
-
-
Fluorine (Position 4):
-
Position: Moving the fluorine to other positions on the ring (e.g., position 3, 5, or 6) would likely alter the electronic properties of the molecule and could impact binding affinity and metabolic stability.
-
-
Other Phenyl Ring Substitutions: Introducing other small substituents (e.g., chloro, methyl, methoxy) at positions 3, 5, or 6 could be used to fine-tune the electronic and steric properties of the molecule, potentially improving activity and selectivity.
Experimental Protocols
To guide researchers in the synthesis and evaluation of novel this compound analogs, the following general experimental protocols are provided, adapted from literature on related compounds.
General Synthesis of N-Acylanthranilic Acid Analogs
This protocol describes a general method for the acylation of a fluorinated anthranilic acid derivative.
Caption: General workflow for the synthesis of this compound analogs.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-amino-4-fluorobenzoic acid (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a non-nucleophilic base like triethylamine (1.2 equivalents).
-
Acylation: Cool the mixture to 0°C in an ice bath. Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Purification: Filter the precipitate and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized analogs against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the target enzyme, and the test compound at various concentrations. Incubate for a predetermined time at the optimal temperature for the enzyme.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Measurement: Measure the product formation or substrate depletion over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs, while not extensively documented, can be rationally explored by leveraging insights from related N-acylanthranilic acid derivatives. The available data suggests that the carboxylic acid is a key anchoring group, while modifications to the N-acyl side chain and substitutions on the phenyl ring can significantly modulate biological activity. The incorporation of fluorine is a promising strategy for enhancing potency.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs against specific therapeutic targets, such as kinases, proteases, or metabolic enzymes. Such studies will provide direct experimental data to validate and refine the inferred SAR presented in this guide, ultimately paving the way for the development of novel and effective therapeutic agents.
References
A Comparative Guide to the Synthetic Efficiency of 2-Acetamido-4-fluorobenzoic Acid Production
This guide provides an in-depth analysis and comparison of prevalent synthetic methodologies for producing 2-Acetamido-4-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, chemists, and process development professionals with the data and insights necessary to select the most efficient route based on specific laboratory or industrial needs. We will move beyond simple yield comparisons to a holistic evaluation using established green chemistry metrics, ensuring a comprehensive understanding of each method's material efficiency, environmental impact, and overall practicality.
The Strategic Importance of Synthetic Efficiency
The "efficiency" of a chemical synthesis is a multi-faceted concept. While percentage yield is a traditional cornerstone, a modern assessment must also account for the environmental impact, cost, safety, and resource utilization of a process. For a crucial building block like this compound, optimizing its production pathway can have cascading benefits in a drug development pipeline, from reducing costs to minimizing hazardous waste.
To provide an objective benchmark, this guide will employ several key green chemistry metrics:
-
Reaction Mass Efficiency (RME): This metric provides a more realistic measure of efficiency than yield alone by considering the masses of all reactants, including those used in excess, relative to the mass of the final product.[1][2]
-
Process Mass Intensity (PMI): A holistic metric that evaluates the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used to produce a specific mass of the product.[2][3] A lower PMI indicates a greener, more efficient process.
-
Atom Economy (AE): A theoretical calculation that determines the percentage of reactant atoms incorporated into the desired final product.[2]
-
The EcoScale: A comprehensive scoring system from 0 to 100 that evaluates a reaction based on yield, cost, safety, technical setup, energy consumption, and purification.[4]
The following diagram illustrates the workflow for evaluating and comparing different synthetic routes, which forms the basis of this guide.
Caption: Workflow for Benchmarking Synthetic Routes.
Evaluated Synthetic Routes
We will compare two primary strategies for synthesizing this compound.
-
Route 1: Direct Acetylation. A single-step conversion of a commercially available, advanced intermediate.
-
Route 2: Multi-Step Synthesis from a Commodity Precursor. A longer route beginning with a more fundamental starting material.
Route 1: Direct Acetylation of 2-Amino-4-fluorobenzoic acid
This is the most direct and atom-economical approach, involving the N-acetylation of 2-Amino-4-fluorobenzoic acid. The reaction is typically carried out using acetyl chloride or acetic anhydride.
Caption: Diagram of the Direct Acetylation Route (Route 1).
Expertise & Causality: The choice between acetyl chloride and acetic anhydride often depends on safety and cost. Acetyl chloride is highly reactive and corrosive but can lead to faster reaction times. Acetic anhydride is generally safer to handle but may require heating. The use of a base (like pyridine or triethylamine) is crucial to neutralize the HCl or acetic acid byproduct, driving the reaction to completion.
-
Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 2-Amino-4-fluorobenzoic acid (15.5 g, 0.1 mol).
-
Dissolution: Add 100 mL of pyridine and stir until the starting material is fully dissolved. Cool the mixture to 0-5°C in an ice bath.
-
Acetylation: Add acetyl chloride (7.9 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. Adjust the pH to ~2 with concentrated HCl.
-
Isolation: Collect the resulting white precipitate by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Route 2: Multi-Step Synthesis from 4-Fluoro-3-chlorobenzoic acid
This pathway represents a more foundational approach, starting from a less functionalized and often cheaper raw material. It involves a nitration step followed by a catalytic reduction to generate the key amine intermediate, which is then acetylated.
References
Comparative solubility of 2-Acetamido-4-fluorobenzoic acid in different solvent systems
An In-Depth Guide to the Comparative Solubility of 2-Acetamido-4-fluorobenzoic Acid in Diverse Solvent Systems
Introduction: The Critical Role of Solubility in Drug Development
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its therapeutic efficacy, bioavailability, and formulation development are intrinsically linked to its solubility profile. A comprehensive understanding of its solubility in various solvent systems is paramount for predicting its behavior in biological systems and for designing robust manufacturing processes.
This guide provides a detailed framework for conducting a comparative solubility study of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step experimental protocols. We will explore the rationale behind solvent selection, detail a validated methodology for solubility determination, and discuss the expected outcomes based on the compound's physicochemical properties.
Physicochemical Properties of this compound
A molecule's structure dictates its solubility. Key properties of this compound that influence its solubility include:
-
A Carboxylic Acid Group (-COOH): This group can donate a proton, making the molecule's charge and solubility highly dependent on the pH of the medium.
-
An Amide Group (-NHCOCH₃): This group can act as both a hydrogen bond donor and acceptor.
-
A Fluorine Atom (-F): This electronegative atom can influence the molecule's polarity and its interactions with solvents.
-
An Aromatic Ring: This nonpolar feature contributes to the molecule's hydrophobicity.
Based on these features, we can anticipate a complex solubility profile, with significant variation across different solvent classes.
Experimental Workflow for Comparative Solubility Determination
A systematic approach is crucial for obtaining reliable and comparable solubility data. The equilibrium shake-flask method is a gold-standard technique for this purpose. The following workflow outlines the key steps.
Caption: Workflow for the equilibrium shake-flask solubility measurement.
Detailed Experimental Protocol: Shake-Flask Method
-
Preparation of Solvent Systems: Prepare a range of solvents, including but not limited to:
-
Aqueous Buffers: Prepare buffers at various pH levels (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess the impact of ionization on solubility.
-
Organic Solvents: Select a variety of polar protic (e.g., methanol, ethanol), polar aprotic (e.g., DMSO, acetonitrile), and non-polar (e.g., toluene, hexane) solvents.
-
Co-solvent Mixtures: Prepare binary mixtures of water and a co-solvent (e.g., ethanol/water, PEG 400/water) at different ratios.
-
-
Equilibration:
-
Add an excess amount of this compound to a known volume of each solvent system in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time should be sufficient to reach a steady state, typically 24 to 72 hours.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is highly recommended to use a syringe filter (e.g., 0.22 µm PVDF).
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Rationale for Solvent System Selection
The choice of solvents is critical for building a comprehensive solubility profile. The following diagram illustrates the key interactions between this compound and different solvent types.
Caption: Predicted solute-solvent interactions for this compound.
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents are expected to have a moderate to good solubilizing capacity due to their ability to form hydrogen bonds with both the carboxylic acid and amide groups of the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, which should also lead to significant solubility.
-
Non-Polar Solvents (e.g., Toluene): Solubility is expected to be low in these solvents, as the primary interactions would be weak van der Waals forces with the aromatic ring.
-
Aqueous Buffers (Variable pH): The solubility in aqueous media is expected to be highly pH-dependent. According to the Henderson-Hasselbalch equation, as the pH increases above the pKa of the carboxylic acid group, the molecule will deprotonate to form a more soluble carboxylate salt.
Data Presentation and Comparative Analysis
All quantitative solubility data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Solubility in Common Organic Solvents at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | Enter Data Here | Enter Data Here |
| Ethanol | Polar Protic | Enter Data Here | Enter Data Here |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Enter Data Here | Enter Data Here |
| Acetonitrile | Polar Aprotic | Enter Data Here | Enter Data Here |
| Toluene | Non-Polar | Enter Data Here | Enter Data Here |
| Hexane | Non-Polar | Enter Data Here | Enter Data Here |
Table 2: pH-Dependent Aqueous Solubility at 37°C
| Aqueous Medium | pH | Solubility (mg/mL) | Solubility (mol/L) |
| 0.1 N HCl | ~1.2 | Enter Data Here | Enter Data Here |
| Acetate Buffer | 4.5 | Enter Data Here | Enter Data Here |
| Phosphate Buffer | 6.8 | Enter Data Here | Enter Data Here |
| Phosphate Buffer | 7.4 | Enter Data Here | Enter Data Here |
Discussion and Interpretation of Results
The experimental data should be analyzed in the context of the molecule's structure and fundamental physicochemical principles.
-
Impact of Polarity: A higher solubility in polar solvents like methanol and DMSO compared to non-polar solvents like toluene would confirm the dominant role of the polar functional groups in the solvation process.
-
pH-Solubility Profile: The data from Table 2 is expected to show a significant increase in solubility as the pH rises above the pKa of the carboxylic acid. This demonstrates the transition from the less soluble neutral form to the highly soluble anionic (carboxylate) form. This is a classic example of the behavior of an acidic drug.
-
Co-solvent Effects: The use of co-solvents like ethanol or PEG 400 in water can disrupt the hydrogen bonding network of water, reducing the overall polarity of the solvent system and often leading to a logarithmic increase in the solubility of poorly water-soluble compounds.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach for determining and comparing the solubility of this compound across a range of pharmaceutically relevant solvent systems. By employing the detailed shake-flask protocol and analyzing the results through the lens of fundamental physicochemical principles, researchers can generate a robust solubility profile. This data is indispensable for guiding formulation development, predicting in vivo performance, and advancing the scientific understanding of this compound. The self-validating nature of the equilibrium solubility method, coupled with a systematic exploration of different solvent environments, ensures the generation of trustworthy and authoritative data.
A Comparative Guide to the Cytotoxicity of Fluorinated Benzoic Acid Derivatives
Introduction: The Strategic Role of Fluorine in Benzoic Acid Scaffolds
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established method for optimizing pharmacological profiles. Fluorinated benzoic acid derivatives are particularly valuable building blocks in drug discovery, as the introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications arise from fluorine's unique properties: its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond. This guide provides an in-depth comparison of fluorinated benzoic acid derivatives, focusing on their cytotoxic effects. We will explore the structure-activity relationships that govern their potency, delve into the underlying molecular mechanisms of their cytotoxicity, and provide validated experimental protocols for their evaluation.
Structure-Activity Relationship: How Fluorination Governs Cytotoxicity
The cytotoxic potential of a fluorinated benzoic acid derivative is not merely a factor of fluorine's presence but is intricately linked to the number and position of fluorine atoms on the aromatic ring. These substitutions directly influence the molecule's physicochemical properties, namely its acidity (pKa) and lipophilicity (logP), which in turn dictate its ability to cross cell membranes and interact with intracellular targets.
The Influence of Acidity (pKa)
The acidity of the carboxylic acid group is a critical determinant of a molecule's ability to act as a protonophore, disrupting mitochondrial membrane potential—a key event in apoptosis. Fluorine is a potent electron-withdrawing group, and its position on the benzoic acid ring significantly impacts the acidity of the carboxyl group.
-
Inductive Effect (-I): Fluorine's high electronegativity pulls electron density through the sigma (σ) bonds of the benzene ring. This inductive effect stabilizes the resulting carboxylate anion upon deprotonation, making the acid stronger (lower pKa). This effect is distance-dependent, being strongest at the ortho (2-position) and weakest at the para (4-position).
-
Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the pi (π) system of the benzene ring. This electron-donating effect destabilizes the carboxylate anion, making the acid weaker. This effect is most pronounced at the ortho and para positions.
-
The Ortho Effect: For 2-fluorobenzoic acid, the strong, distance-dependent inductive effect combined with steric hindrance that forces the carboxyl group out of the plane of the ring (Steric Inhibition of Resonance) dramatically increases its acidity compared to the 3- and 4-isomers.
Therefore, the cytotoxicity of monofluorinated benzoic acids is predicted to follow the order of their acidity: 2-fluorobenzoic acid > 3-fluorobenzoic acid > 4-fluorobenzoic acid . Increased acidity generally correlates with enhanced ability to disrupt cellular functions that are sensitive to pH changes.
Lipophilicity and Membrane Permeability
The addition of fluorine atoms generally increases the lipophilicity of a molecule, which can enhance its ability to cross the lipid bilayers of cell membranes and accumulate within the cell. This increased intracellular concentration can lead to greater cytotoxicity. The position of the fluorine atom also influences lipophilicity, with multi-fluorinated compounds often exhibiting significantly higher lipophilicity. This enhanced permeability is a crucial factor in the overall cytotoxic profile of these compounds.
Molecular Mechanisms of Cytotoxicity
Fluorinated benzoic acid derivatives, and benzoic acid itself, exert their cytotoxic effects through a variety of molecular mechanisms, primarily culminating in the induction of apoptosis (programmed cell death).
Induction of Apoptosis via Mitochondrial Dysfunction
A primary mechanism of cytotoxicity involves the disruption of mitochondrial function. These compounds can act as protonophores, dissipating the mitochondrial membrane potential. This disruption leads to the release of cytochrome c from the mitochondria into the cytosol, a critical initiating event in the intrinsic apoptotic pathway.
Released cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then oligomerizes and recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Caption: Intrinsic pathway of apoptosis induced by fluorinated benzoic acid derivatives.
Quantitative Comparison of Cytotoxicity
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
| Benzoic Acid | MCF-7 | 24 hours | ~166 | [2][3] |
| 2-Fluorobenzoic Acid | MCF-7 | Not Available | Data Not Available | - |
| 3-Fluorobenzoic Acid | MCF-7 | Not Available | Data Not Available | - |
| 4-Fluorobenzoic Acid | MCF-7 | Not Available | Data Not Available | - |
| 2,4-Difluorobenzoic Acid | MCF-7 | Not Available | Data Not Available | - |
| 3,5-Difluorobenzoic Acid | MCF-7 | Not Available | Data Not Available | - |
Note: The absence of data for fluorinated derivatives highlights a gap in the current literature and an opportunity for further research.
A recent study demonstrated that benzoic acid inhibits the viability, migration, and colony formation of MCF-7 human breast cancer cells in a dose-dependent manner.[2][3] Significant reductions in cell viability were observed at concentrations of 31.25 µM and higher, with an IC50 value of approximately 166 µM after 24 hours of treatment.[2][3]
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to assess cell viability and cytotoxicity. The protocol relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The absorbance of this colored solution is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the fluorinated benzoic acid derivatives in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Fluorinated benzoic acid derivatives represent a promising class of compounds for the development of novel anticancer agents. Their cytotoxicity is intricately linked to the position and degree of fluorination, which modulates their physicochemical properties and, consequently, their biological activity. The primary mechanism of action appears to be the induction of apoptosis via the intrinsic mitochondrial pathway.
While a clear structure-activity relationship can be predicted based on chemical principles, there is a notable lack of direct comparative experimental data for simple fluorinated benzoic acids in the scientific literature. Future research should focus on systematic screening of these compounds on various cancer cell lines to establish definitive IC50 values. Such studies would provide a valuable quantitative framework for medicinal chemists and drug development professionals to design and synthesize more potent and selective anticancer therapeutics based on the versatile fluorinated benzoic acid scaffold.
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Acetamido-4-fluorobenzoic Acid
As a Senior Application Scientist, my primary objective is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the disposal of 2-Acetamido-4-fluorobenzoic acid, ensuring the safety of personnel and the protection of our environment. This compound, while valuable in synthesis, requires meticulous handling from acquisition to disposal due to its inherent hazardous properties.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound (CAS No. 394-27-4) is a halogenated organic compound.[1] Its molecular structure necessitates its classification as a hazardous substance. The primary risks associated with this chemical, as identified by the Globally Harmonized System (GHS), involve irritation and acute toxicity.[2] Disposing of it improperly, for instance via drain or standard trash, can introduce a persistent and harmful substance into the environment and wastewater systems.[3]
The core principle behind these stringent disposal protocols is the chemical's classification. As a halogenated organic compound, it falls under specific environmental regulations, such as those outlined by the Environmental Protection Agency (EPA), which often mandate high-temperature incineration to ensure complete destruction and prevent the release of toxic byproducts.[4]
| Parameter | Description | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Required PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat, closed-toe shoes. | [5] |
| Engineering Controls | Always handle in a certified chemical fume hood to prevent inhalation of dust or vapors. | [5][6] |
| Disposal Route | Must be disposed of as hazardous chemical waste through a licensed contractor. DO NOT dispose of in drains or regular trash. | [7][8] |
| Primary Treatment Method | Incineration at a licensed hazardous waste facility. | [4] |
The Disposal Decision Workflow
The decision process for chemical waste is not merely a suggestion but a mandatory workflow dictated by federal and local regulations.[9][10] The following diagram illustrates the required logic for handling this compound waste.
Caption: Waste Disposal Decision Tree for this compound.
Step-by-Step Disposal Protocol
This protocol must be incorporated into your laboratory's Chemical Hygiene Plan (CHP), as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][11]
Objective: To safely collect, store, and prepare this compound waste for professional disposal.
Materials:
-
Designated hazardous waste container (wide-mouth, high-density polyethylene [HDPE] for solids; compatible glass or plastic for solutions)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified in the table above
Procedure:
-
Waste Segregation:
-
At the point of generation, designate a specific container for this compound waste.
-
This includes pure excess reagent, reaction residues, and any contaminated materials like weigh boats, gloves, or silica gel.
-
Crucially, do not mix this halogenated waste with other waste streams, especially non-halogenated solvents or reactive chemicals, unless specifically permitted by your institution's Environmental Health & Safety (EHS) office.[12]
-
-
Container Selection and Labeling:
-
Select a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[13]
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (i.e., "this compound").[10] Include hazard warnings such as "Irritant" and "Toxic."[10]
-
-
Waste Accumulation:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from heat sources, drains, and high-traffic areas.[12]
-
Ensure the container's exterior remains clean and free of contamination.
-
-
Arranging for Final Disposal:
-
Once the container is full (do not overfill; leave at least 10-15% headspace for liquids) or when the project is complete, contact your institution's EHS or a certified chemical waste management company to arrange for pickup.[5][13]
-
Provide them with an accurate description of the waste. The final disposal will be conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via controlled incineration in accordance with EPA regulations.[4]
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risk.
A. Small Spill Cleanup (Solid Powder):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Containment: Gently cover the spill with a non-combustible absorbent material like vermiculite, dry sand, or earth.[5] Do not use paper towels, as this can create airborne dust.
-
Collection: Carefully sweep up the absorbent material and the spilled chemical.[8][14] Place it into your designated hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.[5]
-
Report: Report the incident to your laboratory supervisor or EHS department.
B. Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[14][15] Seek medical attention if irritation develops or persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[14][15]
-
Ingestion: Do not induce vomiting. Clean the mouth with water. Seek immediate medical attention.[14][15]
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. nps.edu [nps.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. nationalacademies.org [nationalacademies.org]
- 10. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 11. osha.gov [osha.gov]
- 12. usbioclean.com [usbioclean.com]
- 13. nipissingu.ca [nipissingu.ca]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
Navigating the Safe Handling of 2-Acetamido-4-fluorobenzoic Acid: A Guide to Personal Protective Equipment and Operational Best Practices
Understanding the Hazard Profile: An Evidence-Based Approach
The potential hazards of 2-Acetamido-4-fluorobenzoic acid can be inferred from its chemical structure and data from similar compounds, such as fluorobenzoic acids and other N-acetylated aromatic acids.[3][4][5][6][7] The primary risks associated with this class of solid, powdered compounds include:
-
Skin and Eye Irritation: Aromatic carboxylic acids are known to cause skin irritation, and in powdered form, can be severe eye irritants.[4][5][7]
-
Respiratory Tract Irritation: Inhalation of fine dust particles can lead to irritation of the respiratory system.[4][5][7]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern with related compounds.[8]
Based on these inferred risks, a comprehensive PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. | Required for all handling. Goggles provide a seal around the eyes to protect against dust particles. For tasks with a higher risk of splashing (e.g., preparing solutions), a face shield should be worn in addition to goggles.[4][9] |
| Skin Protection | Gloves: Chemical-resistant nitrile or butyl rubber gloves. Lab Coat: A standard buttoned lab coat. | Gloves are mandatory. Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling the solid.[3][10] Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin.[9] Change gloves immediately if contact with the chemical is suspected. A lab coat protects against incidental contact with skin and clothing.[4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or work within a certified chemical fume hood. | Engineering controls are the first line of defense. All handling of the solid compound that may generate dust must be performed in a chemical fume hood to minimize inhalation risk.[4] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) is required.[9][10] |
Operational and Disposal Plans: From Benchtop to Waste Stream
A meticulous operational plan is the foundation of laboratory safety. The following step-by-step procedures provide clear guidance for handling this compound.
Safe Handling Workflow
The following diagram illustrates the critical control points in the safe handling workflow for this compound.
Caption: Safe Handling Workflow for this compound.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation and Engineering Controls :
-
Designate a specific work area within a certified chemical fume hood for handling the compound.
-
Verify that the fume hood is functioning correctly.
-
Assemble all necessary equipment (e.g., spatula, weigh paper/boat, glassware, solvent) and a labeled hazardous waste container before starting.[4]
-
-
Donning PPE :
-
Put on your lab coat and ensure it is fully buttoned.
-
Put on your chemical safety goggles.
-
Don the appropriate chemical-resistant gloves, ensuring they are free of defects.[9]
-
-
Handling the Compound :
-
Perform all manipulations of the solid compound well within the chemical fume hood to contain any dust.
-
Carefully weigh the desired amount of this compound. Avoid creating dust clouds by handling the powder gently.
-
When transferring the solid to a flask for dissolution, do so carefully.
-
Slowly add the desired solvent, ensuring the process is controlled to avoid splashes.
-
-
Post-Handling Procedures :
-
Carefully decontaminate any surfaces, spatulas, or glassware that may have come into contact with the chemical.
-
Dispose of all contaminated disposable items (e.g., weigh boats, gloves, paper towels) in the designated hazardous waste container.[4][9]
-
Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally eye protection.
-
Thoroughly wash your hands with soap and water after the procedure is complete, even if gloves were worn.[8][9]
-
Emergency Procedures: Spill and Exposure
-
Small Spill (Solid):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent and then wash with soap and water.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][6][7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6][7]
Disposal Plan
All waste containing this compound, including contaminated disposables and unused material, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.[4]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3][8] This typically involves transfer to a licensed disposal company. Do not empty into drains or dispose of with regular trash.[3][8]
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring a safe laboratory environment while advancing their critical work.
References
- 1. chemscene.com [chemscene.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
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- 8. sigmaaldrich.cn [sigmaaldrich.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
